molecular formula C10H13NO4 B182987 2,2-Dimethyl-5-(pyrrolidin-2-ylidene)-1,3-dioxane-4,6-dione CAS No. 70912-52-6

2,2-Dimethyl-5-(pyrrolidin-2-ylidene)-1,3-dioxane-4,6-dione

Cat. No.: B182987
CAS No.: 70912-52-6
M. Wt: 211.21 g/mol
InChI Key: HPMYPUSZJRSKIY-UHFFFAOYSA-N
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Description

2,2-Dimethyl-5-(pyrrolidin-2-ylidene)-1,3-dioxane-4,6-dione is a useful research compound. Its molecular formula is C10H13NO4 and its molecular weight is 211.21 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2,2-dimethyl-5-pyrrolidin-2-ylidene-1,3-dioxane-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4/c1-10(2)14-8(12)7(9(13)15-10)6-4-3-5-11-6/h11H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPMYPUSZJRSKIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(=O)C(=C2CCCN2)C(=O)O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50351756
Record name 2,2-Dimethyl-5-pyrrolidin-2-ylidene-[1,3]dioxane-4,6-dione
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Molecular Weight

211.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70912-52-6
Record name 2,2-Dimethyl-5-(2-pyrrolidinylidene)-1,3-dioxane-4,6-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70912-52-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-Dimethyl-5-pyrrolidin-2-ylidene-[1,3]dioxane-4,6-dione
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Meldrum's Acid-Pyrrolidinylidene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers a comprehensive exploration of the synthesis, structural features, and key physicochemical properties of Meldrum's acid-pyrrolidinylidene derivatives. These compounds, characterized by the fusion of the highly acidic Meldrum's acid core with a pyrrolidine moiety, represent a class of enamines with significant potential in organic synthesis and medicinal chemistry. Their unique electronic and steric attributes govern their reactivity and potential applications, making a thorough understanding of their properties essential for researchers, scientists, and drug development professionals.

Synthesis of Meldrum's Acid-Pyrrolidinylidene Derivatives

The principal route for the synthesis of 5-(pyrrolidin-1-ylmethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione and its analogues is the Knoevenagel condensation.[1][2][3] This reaction involves the condensation of an active methylene compound, in this case, Meldrum's acid, with a carbonyl equivalent, often in the form of an orthoformate, followed by reaction with a secondary amine like pyrrolidine.

Underlying Principles of the Knoevenagel Condensation

The exceptional acidity of the C5 methylene protons of Meldrum's acid (pKa ≈ 4.97) is the driving force for this reaction.[4][5] This acidity allows for the facile formation of a stabilized enolate anion, which is a potent nucleophile. The reaction typically proceeds via an initial condensation of Meldrum's acid with an orthoformate, such as triethyl orthoformate, to form an ethoxymethylene intermediate. This intermediate is then readily attacked by a nucleophilic amine, like pyrrolidine, to yield the final enamine product.

Experimental Protocol: Synthesis of 5-(Aminomethylene) Meldrum's Acid Derivatives

The following is a generalized, self-validating protocol for the synthesis of 5-(aminomethylene) Meldrum's acid derivatives, which can be adapted for the synthesis of the pyrrolidinylidene derivative.

Materials:

  • Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)

  • Triethyl orthoformate

  • Pyrrolidine (or other desired amine)

  • Ethanol (absolute)

Procedure:

  • In a round-bottom flask, dissolve Meldrum's acid in absolute ethanol.

  • Add triethyl orthoformate to the solution and stir the mixture at room temperature. The progress of the formation of the ethoxymethylene intermediate can be monitored by Thin Layer Chromatography (TLC).

  • Once the formation of the intermediate is complete, add the desired amine (e.g., pyrrolidine) to the reaction mixture.

  • Continue stirring at room temperature or with gentle heating as required. The product will often precipitate out of the solution.

  • Collect the solid product by filtration and wash with cold ethanol to remove any unreacted starting materials.

  • The product can be further purified by recrystallization if necessary.

G Meldrums_acid Meldrum's Acid Intermediate Ethoxymethylene Intermediate Meldrums_acid->Intermediate Condensation Orthoformate Triethyl Orthoformate Orthoformate->Intermediate Product 5-(Pyrrolidin-1-ylmethylene)- Meldrum's Acid Intermediate->Product Nucleophilic Substitution Pyrrolidine Pyrrolidine Pyrrolidine->Product Byproduct Ethanol Product->Byproduct Elimination

Caption: Synthetic pathway for Meldrum's acid-pyrrolidinylidene derivatives.

Structural and Spectroscopic Characterization

The unique structure of Meldrum's acid-pyrrolidinylidene derivatives gives rise to characteristic spectroscopic signatures. The core Meldrum's acid ring typically adopts a boat or flattened boat conformation in the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum provides valuable information for confirming the structure of these derivatives. Key expected signals include:

  • A singlet for the six equivalent protons of the two methyl groups on the Meldrum's acid ring, typically appearing around 1.7 ppm.[6][7]

  • Multiplets for the protons of the pyrrolidine ring.

  • A singlet for the vinylic proton of the methylidene bridge, which is highly deshielded due to the electron-withdrawing nature of the Meldrum's acid moiety and the electron-donating nature of the nitrogen atom. For analogous aminomethylene derivatives, this proton appears as a singlet around 8.4-9.4 ppm.[1][8]

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbons, the quaternary carbon of the gem-dimethyl group, and the carbons of the pyrrolidine and methylidene groups. For related aminomethylene derivatives, the key signals are:

  • The two methyl carbons of the Meldrum's acid ring.[1][8]

  • The carbons of the pyrrolidine ring.

  • The C5 carbon of the Meldrum's acid ring.

  • The olefinic carbon of the methylidene bridge.

  • The two carbonyl carbons (C4 and C6) of the Meldrum's acid ring, which are typically observed at around 160-165 ppm.[1][8]

Infrared (IR) Spectroscopy

The IR spectrum of Meldrum's acid-pyrrolidinylidene derivatives is dominated by strong absorption bands corresponding to the carbonyl groups. Key vibrational frequencies to expect include:

  • Strong C=O stretching vibrations for the two carbonyl groups of the Meldrum's acid ring, typically observed in the region of 1700-1750 cm⁻¹.[6][7]

  • C=C stretching vibration of the enamine double bond.

  • C-N stretching vibration.

  • C-H stretching vibrations for the methyl and methylene groups.

UV-Vis Spectroscopy

These compounds are expected to show strong UV absorption due to the extended π-system of the enamine conjugated with the dicarbonyl system. The absorption maxima will be influenced by the solvent polarity.

X-ray Crystallography

Single-crystal X-ray diffraction studies on analogous Meldrum's acid derivatives have confirmed the boat-like conformation of the 1,3-dioxane-4,6-dione ring.[9] This rigid conformation plays a significant role in the reactivity of these molecules.

Core Physicochemical Properties

Acidity and pKa

While the parent Meldrum's acid is highly acidic, the C5 proton is substituted in the pyrrolidinylidene derivatives. Therefore, the concept of pKa for this position is not applicable. However, the overall electronic environment of the molecule is influenced by the push-pull nature of the enamine system.

Thermal Stability and Decomposition

Meldrum's acid and its derivatives are known to undergo thermal decomposition at elevated temperatures.[4] This process typically involves the loss of acetone and carbon dioxide to generate highly reactive ketene intermediates. The presence of the pyrrolidinylidene substituent may influence the decomposition temperature and pathway.

G Derivative Meldrum's Acid Derivative Ketene Ketene Intermediate Derivative->Ketene Thermolysis Heat Δ (Heat) Heat->Derivative Acetone Acetone Ketene->Acetone Elimination CO2 Carbon Dioxide Ketene->CO2 Elimination

Caption: Thermal decomposition pathway of Meldrum's acid derivatives.

Solubility

Meldrum's acid itself is soluble in water and polar organic solvents.[4] The solubility of its pyrrolidinylidene derivatives will be dependent on the overall polarity of the molecule and the nature of any additional substituents.

Reactivity and Applications

The pyrrolidinylidene moiety acts as an electron-donating group, pushing electron density into the Meldrum's acid ring. This creates a polarized π-system, making the β-carbon of the enamine system (the C5 of the Meldrum's acid ring) electron-rich and the α-carbon (the exocyclic methylene carbon) electron-deficient.

Michael Acceptor Reactivity

The electron-deficient nature of the exocyclic double bond makes these compounds excellent Michael acceptors. They can readily react with a variety of nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity is central to their utility in organic synthesis.

G Michael_Acceptor Meldrum's Acid- Pyrrolidinylidene Derivative (Michael Acceptor) Adduct Michael Adduct Michael_Acceptor->Adduct Michael Addition Nucleophile Nucleophile (Nu⁻) Nucleophile->Adduct

Caption: Michael addition reactivity of Meldrum's acid-pyrrolidinylidene derivatives.

Applications in Drug Discovery and Organic Synthesis

The unique reactivity profile of Meldrum's acid derivatives makes them valuable intermediates in the synthesis of a wide range of heterocyclic compounds and other complex organic molecules.[6][10] Their derivatives have been investigated for various biological activities, including antimicrobial and anticancer properties.[7] The pyrrolidinylidene derivatives, as highly functionalized building blocks, hold promise for the development of novel therapeutic agents and as versatile synthons in synthetic methodology.

Summary of Physicochemical Properties

PropertyDescriptionReferences
Synthesis Knoevenagel condensation of Meldrum's acid and a pyrrolidine equivalent.[1][2][3]
¹H NMR Characteristic singlet for gem-dimethyl protons (~1.7 ppm) and a deshielded vinylic proton.[1][6][7][8]
¹³C NMR Signals for carbonyl carbons (~160-165 ppm) and the enamine system.[1][8]
IR Spectroscopy Strong C=O stretching bands (1700-1750 cm⁻¹).[6][7]
Thermal Stability Decomposes upon heating to form ketene intermediates.[4]
Reactivity Acts as a potent Michael acceptor.-

References

  • A CONVENIENT SYNTHESIS OF 5-ARYLIDENE MELDRUM'S ACID DERIVATIVES VIA KNOEVENAGEL CONDENSATION. UiTM Institutional Repository. [Link]

  • A CONVENIENT SYNTHESIS OF 5-ARYLIDENE MELDRUM'S ACID DERIVATIVES VIA KNOEVENAGEL CONDENSATION. UiTM Journal. [Link]

  • Clean synthesis in water. Part 2: Uncatalysed condensation reaction of Meldrum's acid and aldehydes. ResearchGate. [Link]

  • Meldrum's acid assisted formation of tetrahydroquinolin‐2‐one derivatives a short synthetic pathway to the biologic. Nature. [Link]

  • Knoevenagel condensation of various aldehydes 1(a–j) and Meldrum's acid. ResearchGate. [Link]

  • Synthesis, Characterization, and Biological Evaluation of Meldrum's Acid Derivatives: Dual Activity and Molecular Docking Study. MDPI. [Link]

  • Acyl Meldrum's acid derivatives: Application in organic synthesis. ResearchGate. [Link]

  • ChemInform Abstract: One Hundred Years of Meldrum′s Acid: Advances in the Synthesis of Pyridine and Pyrimidine Derivatives. ResearchGate. [Link]

  • Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature. ResearchGate. [Link]

  • Regular Article. Organic Chemistry Research. [Link]

  • Meldrum's acid. Wikipedia. [Link]

  • 1,3-Dioxane-4,6-dione, 2,2-dimethyl-. NIST WebBook. [Link]

  • Synthesis, Characterization, and Biological Evaluation of Meldrum's Acid Derivatives: Dual Activity and Molecular Docking Study. PubMed Central. [Link]

  • 2,2-Dimethyl-m-dioxane-4,6-dione - Optional[1H NMR] - Spectrum. SpectraBase. [Link]

  • 2,2-Dimethyl-1,3-dioxane-4,6-dione. PubChem. [Link]

Sources

Spectroscopic Signature of a Unique Heterocycle: A Technical Guide to 2,2-Dimethyl-5-(pyrrolidin-2-ylidene)-1,3-dioxane-4,6-dione

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic characteristics of the novel heterocyclic compound, 2,2-Dimethyl-5-(pyrrolidin-2-ylidene)-1,3-dioxane-4,6-dione . In the absence of published experimental spectra for this specific molecule, this document serves as a predictive guide based on established spectroscopic principles and data from analogous structures. The insights provided herein are intended to aid in the identification, characterization, and quality control of this compound in research and development settings.

The unique structure of this molecule, combining the highly reactive Meldrum's acid scaffold with a pyrrolidin-2-ylidene moiety, presents a fascinating case for spectroscopic analysis. Understanding its spectral signature is paramount for researchers exploring its potential applications, from novel building blocks in organic synthesis to potential scaffolds in medicinal chemistry.

Molecular Architecture and its Spectroscopic Implications

The structure of this compound is characterized by several key features that will dominate its spectroscopic output:

  • The Meldrum's Acid Core: This rigid 1,3-dioxane-4,6-dione ring system contains two carbonyl groups and a gem-dimethyl group. The high acidity of the parent Meldrum's acid is a well-known feature, and its derivatives are extensively used in synthesis.

  • The Pyrrolidin-2-ylidene Moiety: This is an enamine-like system, where the nitrogen atom of the pyrrolidine ring is directly attached to a carbon of the exocyclic double bond. This creates a polarized π-system that will significantly influence the chemical shifts in NMR and the vibrational frequencies in IR spectroscopy.

  • The Exocyclic Double Bond: This C=C bond is highly polarized due to the electron-donating nitrogen on one side and the electron-withdrawing dicarbonyl system on the other. This "push-pull" electronic effect is a central feature of the molecule's reactivity and will be clearly observable in its spectra.

Below is a diagram illustrating the key functional groups and their anticipated influence on the spectroscopic data.

Molecular_Structure_and_Spectroscopic_Implications cluster_Meldrums_Acid Meldrum's Acid Core cluster_Pyrrolidine Pyrrolidin-2-ylidene Moiety C(CH3)2 Gem-dimethyl Group (Singlet in 1H NMR) C=O_1 Carbonyl Group 1 C=O_2 Carbonyl Group 2 Exocyclic_C=C Polarized Exocyclic C=C (Key feature in NMR & IR) C=O_1->Exocyclic_C=C Electron Withdrawing C=O_2->Exocyclic_C=C Electron Withdrawing N Nitrogen Atom (Electron Donating) CH2_alpha α-CH2 CH2_gamma γ-CH2 N->Exocyclic_C=C Electron Donating CH2_beta β-CH2

Caption: Key structural features of the target molecule.

Predicted Spectroscopic Data

The following sections detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Based on data from analogous 5-alkylidene Meldrum's acid derivatives and substituted pyrrolidines, the following proton (¹H) and carbon-¹³ (¹³C) NMR spectra are predicted.[1][2][3][4]

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale and Comparative Insights
~ 3.5 - 3.7Triplet2HN-CH₂ (α to N)The proximity to the electron-donating nitrogen and the double bond will deshield these protons compared to a simple alkane.
~ 2.8 - 3.0Triplet2HC=C-N-CH₂-CH₂ (γ to N)These protons are further from the nitrogen and are expected to be in a more typical alkyl region.
~ 1.9 - 2.1Quintet2HN-CH₂-CH₂ (β to N)This multiplet arises from coupling to the adjacent CH₂ groups.
1.72Singlet6HC(CH₃)₂The two methyl groups are equivalent and show a characteristic singlet for the gem-dimethyl group in the Meldrum's acid moiety. This is a highly conserved signal.[1]

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)AssignmentRationale and Comparative Insights
~ 165 - 170C=OThe two carbonyl carbons of the Meldrum's acid moiety are expected in this region. They are part of a conjugated system, which may shift them slightly upfield compared to saturated esters.
~ 160 - 165C=C -NThe carbon of the exocyclic double bond attached to the nitrogen is expected to be significantly downfield due to the electron-donating effect of the nitrogen (enamine-like).
~ 105 - 110O-C (CH₃)₂-OThe quaternary carbon of the gem-dimethyl group is typically found in this region in Meldrum's acid derivatives.[1][2]
~ 85 - 90C =C-NThe carbon of the exocyclic double bond within the Meldrum's acid ring is expected to be significantly upfield due to the polarization of the double bond.
~ 45 - 50N-CH₂ (α to N)Deshielded due to the adjacent nitrogen.
~ 30 - 35C=C-N-CH₂-CH₂ (γ to N)A typical chemical shift for a methylene carbon in a five-membered ring.
~ 25 - 30C(CH₃)₂The two equivalent methyl carbons.[1][2]
~ 20 - 25N-CH₂-CH₂ (β to N)A standard alkyl region for a methylene carbon.

Experimental Protocol for NMR Data Acquisition:

A standard protocol for acquiring high-quality NMR data for this compound would involve:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a one-pulse ¹H spectrum with a 30° pulse angle and a relaxation delay of 1-2 seconds.

    • The number of scans should be sufficient to achieve a good signal-to-noise ratio (typically 16-64 scans).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).

    • A sufficient number of scans (typically 1024 or more) and a longer relaxation delay (2-5 seconds) will be necessary due to the lower natural abundance of ¹³C and the presence of quaternary carbons.

  • 2D NMR (for confirmation):

    • Run COSY (Correlation Spectroscopy) to establish ¹H-¹H coupling networks.

    • Run HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms.

    • Run HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range (2-3 bond) ¹H-¹³C correlations, which will be crucial for unambiguously assigning the quaternary carbons and the atoms of the exocyclic double bond.

NMR_Workflow Sample_Prep Sample Preparation (5-10 mg in CDCl3 with TMS) 1H_NMR 1D ¹H NMR Acquisition (16-64 scans) Sample_Prep->1H_NMR 13C_NMR 1D ¹³C NMR Acquisition (≥1024 scans) 1H_NMR->13C_NMR 2D_NMR 2D NMR Experiments (COSY, HSQC, HMBC) 13C_NMR->2D_NMR Structure_Elucidation Structure Elucidation & Verification 2D_NMR->Structure_Elucidation

Caption: A typical workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by strong absorptions from the carbonyl groups and the polarized carbon-carbon double bond.

Predicted IR Absorption Bands (ATR)

Wavenumber (cm⁻¹)IntensityAssignmentRationale and Comparative Insights
~ 2980 - 2850MediumC-H (aliphatic)Stretching vibrations of the methyl and methylene groups.
~ 1720 - 1690Very StrongC=O (asymmetric stretch)The carbonyl groups of the Meldrum's acid moiety will give rise to very strong absorptions. The conjugation with the exocyclic double bond will lower their frequency compared to saturated esters.[5]
~ 1680 - 1650Very StrongC=O (symmetric stretch)A second strong carbonyl absorption is expected.
~ 1620 - 1580StrongC=C (exocyclic)The high degree of polarization of this double bond will result in a strong IR absorption. This is a key diagnostic peak.
~ 1390 & 1370MediumC(CH₃)₂ (gem-dimethyl)Characteristic bending vibrations for the gem-dimethyl group.
~ 1200 - 1000StrongC-O (ester)Stretching vibrations of the ester C-O bonds.

Experimental Protocol for IR Data Acquisition:

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is recommended for ease of use and minimal sample preparation.

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition:

    • Record a background spectrum of the clean ATR crystal.

    • Record the sample spectrum.

    • Typically, 16-32 scans are co-added to obtain a high-quality spectrum with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

  • Molecular Ion (M⁺): m/z = 211. The molecular ion peak is expected to be observed, confirming the molecular weight of the compound (C₁₀H₁₃NO₄).[6]

  • Key Fragmentation Pathways:

    • Loss of a methyl group (-CH₃): [M - 15]⁺ at m/z = 196. This is a common fragmentation for compounds containing a gem-dimethyl group.

    • Loss of acetone (-C₃H₆O): [M - 58]⁺ at m/z = 153. This is a characteristic fragmentation of the Meldrum's acid moiety, resulting from a retro-Diels-Alder-type reaction.[7]

    • Loss of CO₂ (-44): [M - 44]⁺ at m/z = 167.

    • Fragmentation of the pyrrolidine ring: Various fragments corresponding to the loss of ethylene (C₂H₄) or other small neutral molecules from the pyrrolidine ring are also possible.

MS_Fragmentation M_plus [M]⁺˙ m/z = 211 M_minus_15 [M-15]⁺ m/z = 196 M_plus->M_minus_15 - •CH₃ M_minus_58 [M-58]⁺ m/z = 153 M_plus->M_minus_58 - C₃H₆O (Acetone) M_minus_44 [M-44]⁺ m/z = 167 M_plus->M_minus_44 - CO₂

Caption: Predicted major fragmentation pathways in EI-MS.

Experimental Protocol for MS Data Acquisition:

  • Instrumentation: A gas chromatograph-mass spectrometer (GC-MS) with an electron ionization (EI) source or a direct insertion probe on a standalone EI-MS system.

  • GC-MS Method:

    • Injection: A dilute solution of the sample in a suitable solvent (e.g., ethyl acetate) is injected into the GC.

    • Separation: A standard non-polar capillary column (e.g., DB-5) can be used with a temperature program to ensure volatilization and separation from any impurities.

    • Ionization: Standard EI at 70 eV.

    • Detection: A quadrupole or time-of-flight (TOF) mass analyzer.

  • High-Resolution Mass Spectrometry (HRMS): For unambiguous confirmation of the elemental composition, analysis by HRMS (e.g., ESI-TOF) is highly recommended. This would provide a highly accurate mass measurement of the molecular ion, confirming the chemical formula C₁₀H₁₃NO₄.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of this compound. The combination of a highly polarized exocyclic double bond, a rigid Meldrum's acid core, and a pyrrolidine ring system results in a unique spectroscopic signature. The predicted NMR, IR, and MS data, along with the outlined experimental protocols, should serve as a valuable resource for any scientist working with this compound. As experimental data becomes available, this guide can be used as a benchmark for comparison and further refinement of our understanding of this interesting molecule.

References

  • A CONVENIENT SYNTHESIS OF 5-ARYLIDENE MELDRUM'S ACID DERIVATIVES VIA KNOEVENAGEL CONDENSATION - UiTM Institutional Repository. Available at: [Link]

  • Mechanistic Investigation of the Selective Reduction of Meldrum's Acids to β-Hydroxy Acids using SmI2 and H2O - The Royal Society of Chemistry. Available at: [Link]

  • Selected 1 H NMR chemical shifts of 2-substituted pyrrolidino-I h - C... - ResearchGate. Available at: [Link]

  • Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine - ResearchGate. Available at: [Link]

  • 2,2-Dimethyl-1,3-dioxane-4,6-dione - PubChem. Available at: [Link]

  • 1,3-Dioxane-4,6-dione, 2,2-dimethyl- - NIST WebBook. Available at: [Link]

  • This compound - Matrix Fine Chemicals. Available at: [Link]

Sources

The Structural Elucidation of Pyrrolidinylidene Meldrum's Acid: A Technical Guide to its Synthesis, Crystallography, and Molecular Conformation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the synthesis and crystal structure of 5-(pyrrolidin-1-ylmethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione, a prominent member of the vinylogous amide derivatives of Meldrum's acid. These compounds are of significant interest to researchers in medicinal chemistry and materials science due to their unique electronic properties and versatile reactivity. In the absence of a publicly available crystal structure for the title compound, this guide presents a comprehensive analysis based on the closely related and crystallographically characterized analogue, 5-(aminomethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione. We delve into the nuanced experimental considerations for its synthesis, provide a detailed protocol for single-crystal X-ray diffraction analysis, and interpret the resulting structural data to predict the conformational and electronic characteristics of the pyrrolidinylidene derivative. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this important class of molecules.

Introduction: The Enduring Versatility of Meldrum's Acid

First synthesized in 1908, 2,2-dimethyl-1,3-dioxane-4,6-dione, colloquially known as Meldrum's acid, continues to be a cornerstone of modern organic synthesis[1][2]. Its remarkable acidity (pKa ≈ 4.97) and rigid cyclic structure make it a highly reactive C-H acid, readily participating in a variety of carbon-carbon bond-forming reactions[1]. The C-5 position, flanked by two carbonyl groups, is particularly amenable to derivatization, most notably through Knoevenagel condensation, leading to a vast array of 5-substituted derivatives[3].

Among these derivatives, the enamines of Meldrum's acid, such as pyrrolidinylidene Meldrum's acid, represent a class of compounds with significant electronic delocalization. The nitrogen lone pair participates in conjugation with the dicarbonyl system, creating a "push-pull" electronic environment. This guide focuses on the detailed structural analysis of this system, a critical aspect for understanding its reactivity and potential applications in areas such as non-linear optics and as a scaffold in medicinal chemistry.

Synthesis and Crystallization: A Methodological Deep Dive

The synthesis of 5-substituted enamines of Meldrum's acid is typically achieved through a condensation reaction. The choice of reagents and reaction conditions is critical for achieving high yields and purity suitable for crystallographic studies.

Synthetic Strategy: The Rationale Behind the Route

The most common and efficient method for the synthesis of enamines of Meldrum's acid involves the reaction with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMFDMA), followed by substitution with the desired amine. This two-step, one-pot procedure is often preferred over direct condensation due to the high reactivity of the intermediate formed from Meldrum's acid and DMFDMA.

Experimental Protocol: Synthesis of 5-(pyrrolidin-1-ylmethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione

  • Reaction Setup: To a solution of Meldrum's acid (1.44 g, 10 mmol) in 20 mL of dry acetonitrile, add N,N-dimethylformamide dimethyl acetal (1.31 g, 11 mmol) dropwise at room temperature under an inert atmosphere (e.g., argon or nitrogen).

  • Intermediate Formation: Stir the reaction mixture at room temperature for 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Amine Addition: To the resulting solution, add pyrrolidine (0.71 g, 10 mmol) and continue stirring at room temperature for an additional 2 hours.

  • Product Isolation: The product typically precipitates from the reaction mixture. Collect the solid by vacuum filtration and wash with cold diethyl ether.

  • Crystallization: For single-crystal growth, dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol, ethyl acetate, or a mixture thereof) and allow it to cool slowly to room temperature. Further slow evaporation of the solvent may be necessary to obtain X-ray quality crystals.

Causality in Experimental Design
  • Solvent Choice: Acetonitrile is a polar aprotic solvent that effectively dissolves the reactants while not interfering with the reaction mechanism.

  • Inert Atmosphere: The use of an inert atmosphere prevents the reaction of the highly nucleophilic intermediates with atmospheric moisture and oxygen.

  • Stoichiometry: A slight excess of DMFDMA is used to ensure complete consumption of the Meldrum's acid.

Crystal Structure Analysis: Insights from a Close Analogue

As a definitive crystal structure for pyrrolidinylidene Meldrum's acid is not available in the public domain, we will perform a detailed analysis of the crystallographically characterized 5-(aminomethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione[4]. This primary enamine serves as an excellent proxy, providing foundational insights into the key structural features that are expected to be conserved or systematically altered in the tertiary enamine.

Crystallographic Data and Structure Refinement

The crystal structure of 5-(aminomethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione was determined by single-crystal X-ray diffraction. A summary of the crystallographic data is presented in Table 1.

Parameter Value
Chemical FormulaC₇H₉NO₄
Formula Weight171.15
Crystal SystemMonoclinic
Space GroupC2/c
a (Å)9.830(1)
b (Å)9.609(1)
c (Å)16.819(2)
β (°)90.95(1)
Volume (ų)1588.4(3)
Z8
Calculated Density (Mg/m³)1.431
Data obtained from da Silva et al., Acta Cryst. (2006). E62, o3866-o3867[4].
Molecular Geometry and Conformation

The molecular structure of 5-(aminomethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione reveals several key features:

  • Dioxane Ring Conformation: The 1,3-dioxane-4,6-dione ring adopts an envelope conformation [4]. This is a characteristic feature of many Meldrum's acid derivatives, arising from the steric and electronic constraints of the cyclic system.

  • Planarity of the Enamine System: The aminomethylene substituent is part of a conjugated system. In the crystal structure, there is significant planarity across the N-C=C-(C=O)₂ core, facilitating electron delocalization.

  • Intramolecular Hydrogen Bonding: A crucial stabilizing feature is the presence of an intramolecular N-H···O hydrogen bond between the amine proton and one of the carbonyl oxygens, forming a six-membered ring[4]. This interaction contributes to the planarity of the molecule and influences its electronic properties.

Logical Flow of Structural Analysis

G cluster_synthesis Synthesis & Crystallization cluster_analysis Structural Analysis S1 Meldrum's Acid + DMFDMA S2 Intermediate Formation S1->S2 S3 Amine (Pyrrolidine) Addition S2->S3 S4 Crude Product S3->S4 S5 Recrystallization S4->S5 S6 Single Crystals S5->S6 A1 Single-Crystal X-ray Diffraction S6->A1 Data Collection A2 Crystallographic Data (Unit Cell, Space Group) A1->A2 A3 Molecular Structure Determination A2->A3 A4 Conformational Analysis (Ring Pucker, Planarity) A3->A4 A5 Intermolecular Interactions A3->A5

Caption: Workflow from synthesis to structural analysis.

Extrapolating to Pyrrolidinylidene Meldrum's Acid

Based on the structure of the aminomethylene analogue, we can make several evidence-based predictions about the crystal structure of pyrrolidinylidene Meldrum's acid:

  • Ring Conformation: The Meldrum's acid moiety will almost certainly retain its characteristic non-planar conformation, likely an envelope or a closely related boat form.

  • Planarity and Delocalization: The tertiary enamine system, C=C-N(CH₂)₄, will exhibit a high degree of planarity to maximize the overlap between the nitrogen lone pair p-orbital and the π-system of the Meldrum's acid core. This is a general feature of enamines where the nitrogen adopts an sp² hybridization[5].

  • Absence of Intramolecular N-H···O Bonding: A key difference will be the absence of the intramolecular hydrogen bond, as there are no N-H protons in the pyrrolidinylidene moiety. This may lead to a greater degree of rotational freedom around the C-N bond, although steric hindrance from the pyrrolidine ring will also play a significant role.

  • Intermolecular Interactions: In the absence of strong hydrogen bond donors, the crystal packing will be governed by weaker C-H···O interactions and van der Waals forces.

Molecular Structure of Pyrrolidinylidene Meldrum's Acid

Sources

An In-depth Technical Guide to the Acidity and pKa of 2,2-Dimethyl-5-(pyrrolidin-2-ylidene)-1,3-dioxane-4,6-dione

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the acidity and predicted pKa of 2,2-Dimethyl-5-(pyrrolidin-2-ylidene)-1,3-dioxane-4,6-dione. The document elucidates the structural features governing the compound's acidic properties, drawing comparisons to its parent molecule, Meldrum's acid. A detailed examination of the electronic effects of the pyrrolidin-2-ylidene substituent is presented, including a qualitative prediction of its impact on the pKa. Furthermore, this guide outlines detailed, field-proven experimental and computational methodologies for the precise determination of the pKa of this and structurally related molecules. The content is structured to provide researchers and drug development professionals with a foundational understanding and practical protocols for characterizing the physicochemical properties of this important class of compounds.

Introduction: The Significance of Acidity in Drug Discovery and Development

The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery and development. It profoundly influences a molecule's solubility, lipophilicity, membrane permeability, and binding interactions with its biological target. An accurate understanding of a compound's ionization state at physiological pH is paramount for predicting its absorption, distribution, metabolism, and excretion (ADME) properties. The molecule at the heart of this guide, this compound, is a derivative of Meldrum's acid, a compound renowned for its unusually high acidity.[1][2][3] This guide will delve into the nuanced structural and electronic factors that dictate the acidity of this specific derivative.

Structural Analysis and the Principle of Vinylogy

The acidity of this compound is best understood by first examining its core structure, which is derived from Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione).

The Anomalous Acidity of Meldrum's Acid

Meldrum's acid exhibits a remarkably low pKa of approximately 4.9 in water, making it unusually acidic for a carbon acid.[1][3] This heightened acidity is attributed to significant stabilization of its conjugate base. The rigid cyclic structure of the 1,3-dioxane-4,6-dione ring system constrains the geometry, leading to enhanced orbital overlap and delocalization of the negative charge upon deprotonation at the C5 position.

The Concept of Vinylogy

The introduction of a carbon-carbon double bond (a vinyl group) that extends a conjugated system is known as vinylogy.[4] This principle is central to understanding the acidity of this compound. In this molecule, the pyrrolidin-2-ylidene group is attached to the C5 position of the Meldrum's acid core via a double bond, creating a vinylogous system. This allows for the transmission of electronic effects from the pyrrolidine ring to the dicarbonyl portion of the molecule.[4]

Figure 1: Logical relationship of structural components influencing acidity.

Predicting the Acidity and pKa

While no experimentally determined pKa value for this compound is readily available in the scientific literature, we can make a well-reasoned prediction based on the electronic properties of the pyrrolidin-2-ylidene substituent.

Electronic Effects of the Pyrrolidin-2-ylidene Substituent

The pyrrolidin-2-ylidene group contains a nitrogen atom with a lone pair of electrons adjacent to the double bond. This allows for a significant resonance effect, where the lone pair can be delocalized into the conjugated system. This electron-donating resonance effect (+R) increases the electron density within the Meldrum's acid core.

Simultaneously, the nitrogen atom is more electronegative than carbon, leading to an electron-withdrawing inductive effect (-I) through the sigma bonds.[5][6] However, in systems where resonance is possible, the resonance effect is generally the dominant factor in determining the overall electronic influence of a substituent.[7]

Figure 2: Influence of the electron-donating resonance effect on acidity.

Qualitative pKa Prediction

The electron-donating nature of the pyrrolidin-2-ylidene substituent through resonance will increase the electron density on the conjugate base of the Meldrum's acid core. This increased electron density will destabilize the conjugate base, making the deprotonation less favorable. Consequently, this compound is predicted to be less acidic than Meldrum's acid. This translates to a higher pKa value compared to the pKa of approximately 4.9 for Meldrum's acid.

CompoundKey Structural FeaturePredicted Effect on AcidityPredicted pKa
Meldrum's AcidUnsubstituted C5High~4.9
This compoundElectron-donating pyrrolidin-2-ylidene group at C5Decreased> 4.9

Table 1: Predicted pKa of this compound relative to Meldrum's Acid.

Experimental Determination of pKa

To obtain a precise pKa value, experimental determination is essential. The following are robust and widely accepted methods.

Potentiometric Titration

This is a highly accurate and common method for pKa determination. It involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte and monitoring the resulting change in pH.

Experimental Protocol:

  • Preparation of Solutions:

    • Prepare a standard solution of the analyte (e.g., 0.01 M in a suitable solvent, such as a water-methanol mixture to ensure solubility).

    • Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).

    • Use carbonate-free water for all aqueous solutions.

  • Calibration: Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa.

  • Titration:

    • Place a known volume of the analyte solution in a beaker with a magnetic stirrer.

    • Immerse the calibrated pH electrode and a temperature probe into the solution.

    • Add the titrant in small, precise increments.

    • Record the pH and the volume of titrant added after each increment, allowing the solution to equilibrate.

  • Data Analysis:

    • Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.

    • The pKa is the pH at the half-equivalence point.

Figure 3: Workflow for pKa determination by potentiometric titration.

UV-Vis Spectrophotometry

This method is particularly useful for compounds that possess a chromophore and exhibit a change in their UV-Vis spectrum upon ionization.

Experimental Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of the analyte in a suitable solvent.

    • Prepare a series of buffer solutions with a range of known pH values that bracket the expected pKa.

    • Add a small, constant amount of the analyte stock solution to each buffer solution to create a series of solutions with the same analyte concentration but different pH values.

  • Spectral Measurement:

    • Measure the UV-Vis absorbance spectrum of each solution over a relevant wavelength range.

  • Data Analysis:

    • Identify a wavelength where the acidic and basic forms of the molecule have significantly different molar absorptivities.

    • Plot the absorbance at this wavelength versus the pH of the solutions.

    • The resulting sigmoidal curve will have an inflection point that corresponds to the pKa.

Computational pKa Prediction

In silico methods provide a powerful tool for estimating pKa values, especially for novel compounds or when experimental determination is not feasible.

Quantum Mechanical (QM) Methods

QM-based approaches, often combined with continuum solvation models, can provide accurate pKa predictions.[8][9] These methods calculate the Gibbs free energy of the deprotonation reaction.

Workflow for QM-based pKa Prediction:

  • Geometry Optimization: Optimize the 3D structures of both the protonated and deprotonated forms of the molecule using a suitable level of theory (e.g., Density Functional Theory - DFT).

  • Frequency Calculation: Perform frequency calculations to confirm that the optimized structures are true energy minima and to obtain thermal corrections to the Gibbs free energy.

  • Solvation Energy Calculation: Calculate the solvation free energies of the protonated and deprotonated species using a continuum solvation model (e.g., SMD, PCM).

  • pKa Calculation: Use the calculated Gibbs free energies in the gas phase and in solution to determine the pKa via a thermodynamic cycle.

QM_pKa_Prediction A Optimize Geometry of Acid and Conjugate Base B Calculate Gas-Phase Free Energies A->B C Calculate Solvation Free Energies A->C D Calculate ΔG of Deprotonation in Solution B->D C->D E Calculate pKa from ΔG D->E

Figure 4: General workflow for computational pKa prediction using QM methods.

Conclusion

The acidity of this compound is a complex interplay of the inherent acidity of the Meldrum's acid core and the electronic effects of the pyrrolidin-2-ylidene substituent. Based on the principles of vinylogy and the strong electron-donating resonance effect of the nitrogen atom, it is predicted that this compound will be less acidic than its parent, Meldrum's acid, and thus exhibit a pKa value greater than 4.9. For drug development and other research applications where a precise understanding of the ionization state is crucial, experimental determination of the pKa using methods such as potentiometric titration or UV-Vis spectrophotometry is highly recommended. Computational methods can also provide valuable estimates. The protocols and theoretical framework provided in this guide offer a robust foundation for the characterization of this and related compounds.

References

  • Vinylogy. In Wikipedia; 2023. [Link]

  • Hammett constants of the pyrroline-2, 5-dione ring. ElectronicsAndBooks. [Link]

  • Byun, K.; Mo, Y.; Gao, J. New Insight on the Origin of the Unusual Acidity of Meldrum's Acid from ab Initio and Combined QM/MM Simulation Study. J. Am. Chem. Soc.2001 , 123 (17), 3974–3979. [Link]

  • Theoretical Studies on the Structure and Acidity of Meldrum's Acid and Related Compounds. ResearchGate. [Link]

  • Ishida, T.; Nagao, H.; Nishizawa, A.; Nakajima, Y. Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. Int. J. Mol. Sci.2021 , 22 (24), 13349. [Link]

  • Tshiboko, D. N.; Bence, M.; et al. Synthesis, Characterization, and Biological Evaluation of Meldrum’s Acid Derivatives: Dual Activity and Molecular Docking Study. Pharmaceuticals2023 , 16 (2), 268. [Link]

  • Dumas, A. M.; Fillion, E. Meldrum's Acids and 5-Alkylidene Meldrum's Acids in Catalytic Carbon−Carbon Bond-Forming Processes. Acc. Chem. Res.2010 , 43 (3), 440–454. [Link]

  • Hammett substituent constants: Topics by Science.gov. [Link]

  • Dumas, A. M.; Fillion, E. Meldrum's Acids and 5-Alkylidene Meldrum's Acids in Catalytic Carbon-Carbon Bond-Forming Processes. ResearchGate. [Link]

  • Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Optibrium. [Link]

  • A Convenient Synthesis of 5-Arylidene Meldrum's Acid Derivatives via Knoevenagel Condensation. UiTM Institutional Repository. [Link]

  • Table 13.1 Selected Hammett substituent constants and susceptibility factors. [Link]

  • Synthesis, Characterization, and Biological Evaluation of Meldrum’s Acid Derivatives: Dual Activity and Molecular Docking Study. MDPI. [Link]

  • This compound. Matrix Fine Chemicals. [Link]

  • Inductive and Resonance (Mesomeric) Effects. Chemistry Steps. [Link]

  • Hammett equation. In Wikipedia; 2023. [Link]

  • Intro to Organic Chemistry: inductive and resonance effects. YouTube. [Link]

  • Worked ex - Resonance vs Inductive Effects | Electronic Effects | Chemistry | Khan Academy. YouTube. [Link]

  • Hammett substituent constants. Stenutz. [Link]

  • Approximate pKa chart of the functional groups: values to know. [Link]

  • Equilibrium pKa Table (DMSO Solvent and Reference). [Link]

  • Bordwell pKa Table. Organic Chemistry Data. [Link]

  • Synthesis of Pyrrolidine-2-ylidenes from Isoxazolines and Allenes. ChemRxiv. [Link]

  • 27.02 Resonance and Inductive Effects. YouTube. [Link]

  • Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Chair of Analytical Chemistry. [Link]

  • 2,2-Dimethyl-1,3-dioxane-4,6-dione. PubChem. [Link]

  • 2,2-Dimethyl-5-[(5-methylfuran-2-yl)methylidene]-1,3-dioxane-4,6-dione. Acta Crystallographica Section E. [Link]

  • 2,2-Dimethyl-1,3-dioxane-4,6-dione, 98%. Fisher Scientific. [Link]

Sources

The Formation of Pyrrolidinylidene Derivatives of Meldrum's Acid: A Mechanistic and Synthetic Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis of pyrrolidinylidene derivatives of Meldrum's acid, compounds of significant interest in medicinal chemistry and organic synthesis. We will delve into the core mechanistic principles governing their formation, present a detailed, field-proven experimental protocol, and offer insights into the key factors influencing reaction outcomes. This document is intended to serve as a practical resource for researchers engaged in the design and synthesis of novel molecular entities.

Introduction: The Unique Reactivity of Meldrum's Acid

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a versatile reagent in organic synthesis, prized for the high acidity of its C5 methylene protons (pKa ≈ 4.97) and the synthetic utility of its derivatives.[1] This pronounced acidity, unusual for a methylene group not directly flanked by strongly electron-withdrawing groups like nitro or cyano, arises from the rigid, boat-like conformation of the six-membered ring, which minimizes steric hindrance and allows for efficient delocalization of the negative charge in the corresponding enolate. The C5 position is therefore highly susceptible to electrophilic substitution, making Meldrum's acid an excellent substrate for a variety of condensation reactions.[2][3]

Pyrrolidinylidene derivatives of Meldrum's acid, a class of enamines, are valuable synthetic intermediates. The introduction of the pyrrolidine moiety can significantly modulate the electronic properties and biological activity of the parent molecule, making these derivatives attractive scaffolds in drug discovery programs. This guide will focus on the prevalent and efficient method for their synthesis: the reaction of Meldrum's acid with an orthoformate and pyrrolidine.

The Core Mechanism: A Stepwise Elucidation

The formation of 5-(pyrrolidin-1-ylmethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione proceeds through a well-established, two-step sequence. The overall transformation is a type of Knoevenagel condensation, where an active methylene compound reacts with a carbonyl equivalent, followed by the displacement of a leaving group by an amine.

Step 1: Formation of the Electrophilic Intermediate

The reaction is initiated by the condensation of Meldrum's acid with an orthoformate, typically triethyl orthoformate, under heating. This step generates a highly reactive electrophilic intermediate, 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione. The acidic C5 proton of Meldrum's acid is readily removed, and the resulting enolate attacks the orthoformate, leading to the elimination of two molecules of ethanol.

Step 2: Nucleophilic Attack by Pyrrolidine and Elimination

The second stage of the reaction involves the nucleophilic addition of pyrrolidine to the electron-deficient double bond of the ethoxymethylene intermediate. The nitrogen atom of pyrrolidine attacks the exocyclic methylene carbon, leading to a transient tetrahedral intermediate. This is followed by the elimination of ethanol, a good leaving group, to afford the thermodynamically stable pyrrolidinylidene derivative. The lone pair of electrons on the pyrrolidine nitrogen participates in resonance with the dicarbonyl system of the Meldrum's acid moiety, contributing to the stability of the final product.

Below is a visual representation of the reaction mechanism generated using the DOT language.

Sources

The Synthesis of Meldrum's Acid Derivatives: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Versatility of Meldrum's Acid

First synthesized in 1908 by Andrew Norman Meldrum, 2,2-dimethyl-1,3-dioxane-4,6-dione, now ubiquitously known as Meldrum's acid, has established itself as a cornerstone reagent in modern organic synthesis.[1][2] Initially misidentified, its correct cyclic acylal structure was confirmed four decades later, revealing the source of its unique reactivity.[2][3] The molecule's high acidity (pKa ≈ 4.97), a consequence of its rigid cyclic structure and the inductive effect of the two carbonyl groups, makes the C5 methylene protons readily removable, paving the way for a vast array of synthetic transformations.[1][2][4] This guide provides an in-depth exploration of the core synthetic methodologies for preparing Meldrum's acid derivatives, offering both mechanistic understanding and practical, field-proven protocols for researchers, scientists, and professionals in drug development. The unique reactivity of Meldrum's acid and its derivatives has made them invaluable intermediates in the synthesis of complex organic molecules, including a wide range of natural products and their analogs.[2][5]

The synthetic utility of Meldrum's acid stems from three key reactive sites: the highly acidic C5 position, susceptible to electrophilic substitution, and the C4 and C6 carbonyl carbons, which are prone to nucleophilic attack.[3][4] Furthermore, thermal or photochemical treatment of Meldrum's acid derivatives can generate highly reactive ketene intermediates, opening up another dimension of synthetic possibilities.[2][5] This guide will delve into the most pivotal of these transformations: Knoevenagel condensation, Michael addition, and direct C5 functionalization through alkylation and acylation.

I. Foundational Synthesis of Meldrum's Acid

Before exploring its derivatives, it is crucial to understand the preparation of Meldrum's acid itself. The classical and most common method involves the condensation of malonic acid with acetone in the presence of acetic anhydride and a catalytic amount of sulfuric acid.[2][3][6]

Experimental Protocol: Synthesis of Meldrum's Acid[6]
  • Reaction Setup: To a stirred solution of malonic acid (e.g., 5.00 g, 48.05 mmol) in acetone (e.g., 3.88 mL) and acetic anhydride (e.g., 5.7 mL), cool the mixture to 0-5 °C in an ice bath.

  • Catalyst Addition: Slowly add concentrated sulfuric acid (e.g., 0.14 mL) dropwise to the reaction mixture, maintaining the low temperature.

  • Reaction Progression: Continue stirring the mixture at 0-5 °C for approximately 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Isolation: Upon completion, add water (e.g., 19.6 mL) portion-wise to the resulting precipitate. Maintain the mixture at 0 °C for an additional hour to ensure complete precipitation.

  • Purification: Filter the crude product and wash with cold methanol to yield Meldrum's acid as a white crystalline solid.

II. Knoevenagel Condensation: Crafting Alkylidene and Arylidene Derivatives

The Knoevenagel condensation is a cornerstone reaction in the derivatization of Meldrum's acid, involving the reaction of its active methylene group with aldehydes or ketones to form C5-alkylidene or C5-arylidene derivatives.[6][7][8] These products, often referred to as alkylidene Meldrum's acids, are potent electrophiles and versatile intermediates for a variety of subsequent transformations, including cycloadditions and conjugate additions.[5][6][9][10]

The reaction is typically catalyzed by a weak base, such as piperidine or an amine, which facilitates the deprotonation of Meldrum's acid to form the nucleophilic enolate.[8] This enolate then attacks the carbonyl carbon of the aldehyde or ketone, followed by dehydration to yield the α,β-unsaturated product.[8]

Mechanism of Knoevenagel Condensation

The causality behind this transformation lies in the facile generation of the Meldrum's acid anion, which acts as the key nucleophile. The subsequent dehydration step is driven by the formation of a highly conjugated system.

Knoevenagel_Condensation meldrums_acid Meldrum's Acid enolate Meldrum's Acid Enolate meldrums_acid->enolate + Base - HB⁺ aldehyde R-CHO (Aldehyde/Ketone) alkoxide Tetrahedral Alkoxide Intermediate aldehyde->alkoxide base Base (e.g., Piperidine) enolate->alkoxide + R-CHO product Alkylidene Meldrum's Acid alkoxide->product - H₂O (Dehydration)

Caption: Knoevenagel condensation of Meldrum's acid with an aldehyde.

Experimental Protocol: Synthesis of 5-Arylidene Meldrum's Acid Derivatives[5][6]
  • Reactant Preparation: Dissolve Meldrum's acid (1.0 eq) in a suitable solvent such as absolute ethanol or acetonitrile in a round-bottomed flask.

  • Aldehyde Addition: Add the desired aromatic aldehyde (1.0 eq) to the solution at room temperature.

  • Catalyst Introduction (Optional but recommended): While some reactions proceed without a catalyst, the addition of a catalytic amount of a weak base like piperidine or an organocatalyst like L-proline can significantly accelerate the reaction.[10][11] For instance, a copper-based catalyst like (PhNH₃)₂CuCl₄ (0.85 mol%) has also been shown to be effective.[5]

  • Reaction and Precipitation: Stir the mixture at room temperature. The product often precipitates out of the solution within 5 to 60 minutes.

  • Isolation and Purification: After stirring for a sufficient time (e.g., 1 hour), filter the precipitate and wash it with cold 96% ethanol and water to obtain the pure 5-arylidene Meldrum's acid derivative.

AldehydeCatalystSolventYield (%)Reference
Vanillin Derivatives(PhNH₃)₂CuCl₄Ethanol54-92[5]
Various Aryl AldehydesNoneEthanol/WaterExcellent[7]
2-(1-phenylvinyl)benzaldehydePiperidine/AcOHBenzene63-80[10]

III. Michael Addition: Expanding the Molecular Framework

The electron-deficient nature of alkylidene Meldrum's acids makes them excellent Michael acceptors.[12][13] They readily react with a wide range of nucleophiles, including other molecules of Meldrum's acid, enolates, amines, and thiols, in a conjugate addition fashion. This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation, enabling the synthesis of complex molecular scaffolds.[13][14]

Mechanism of Michael Addition

The reaction is initiated by the attack of a nucleophile at the β-carbon of the α,β-unsaturated system, leading to the formation of a new enolate intermediate, which is subsequently protonated.

Michael_Addition alkylidene Alkylidene Meldrum's Acid enolate_intermediate Enolate Intermediate alkylidene->enolate_intermediate + Nu⁻ nucleophile Nucleophile (Nu⁻) nucleophile->enolate_intermediate product Michael Adduct enolate_intermediate->product + H⁺

Caption: Michael addition of a nucleophile to an alkylidene Meldrum's acid.

Experimental Protocol: Asymmetric Michael Addition of Meldrum's Acid to a Nitroalkene[14]

This protocol exemplifies an organocatalyzed asymmetric Michael addition, a sophisticated method for creating chiral centers.

  • Catalyst and Reactant Setup: In a reaction vessel, dissolve the bifunctional thiourea organocatalyst (e.g., 10 mol%) in a suitable solvent like dichloromethane (CH₂Cl₂).

  • Addition of Reactants: Add Meldrum's acid (1.2 eq) to the solution, followed by the nitroalkene (1.0 eq).

  • Reaction Conditions: Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC or NMR.

  • Workup and Purification: Once the reaction is complete, the solvent is typically removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the enantiomerically enriched Michael adduct.

IV. C5-Alkylation and Acylation: Direct Functionalization

The high acidity of the C5 proton allows for the direct functionalization of Meldrum's acid through deprotonation followed by reaction with an electrophile.[1] This provides a straightforward route to 5-mono- and 5,5-disubstituted Meldrum's acid derivatives.[15][16]

C5-Alkylation

Alkylation is typically achieved by treating Meldrum's acid with a base (e.g., K₂CO₃, NaH) to generate the enolate, which is then reacted with an alkyl halide.[1][15] Phase-transfer catalysts can also be employed to facilitate the reaction.[15] While mono-alkylation is possible, especially with reactive alkyl halides like α-bromoketones, di-alkylation is a common outcome if excess alkylating agent and base are used.[15]

C5-Acylation

Acylation introduces a carbonyl group at the C5 position and is a key step in the synthesis of β-keto esters.[17] The reaction is typically performed by treating Meldrum's acid with an acyl chloride or a carboxylic acid activated with a coupling agent (e.g., DCC, carbonyldiimidazole) in the presence of a base like pyridine.[3][17] Unlike alkylation, acylation almost exclusively yields the mono-substituted product.[15]

C5_Functionalization cluster_alkylation C5-Alkylation cluster_acylation C5-Acylation ma1 Meldrum's Acid enolate1 Enolate ma1->enolate1 + Base alkylated_ma 5-Alkyl Meldrum's Acid enolate1->alkylated_ma + R-X alkyl_halide R-X (Alkyl Halide) alkyl_halide->alkylated_ma ma2 Meldrum's Acid enolate2 Enolate ma2->enolate2 + Base (e.g., Pyridine) acylated_ma 5-Acyl Meldrum's Acid enolate2->acylated_ma + RCOCl acyl_chloride RCOCl (Acyl Chloride) acyl_chloride->acylated_ma

Caption: General workflows for C5-alkylation and C5-acylation of Meldrum's acid.

Experimental Protocol: Synthesis of a 5-Acyl Meldrum's Acid[17]
  • Initial Setup: Suspend Meldrum's acid (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) and cool the mixture to 0 °C.

  • Base Addition: Add pyridine (2.2 eq) to the suspension and stir until a clear solution is obtained.

  • Acyl Chloride Addition: Add a solution of the desired acyl chloride (e.g., phenylacetyl chloride, 1.0 eq) in dichloromethane dropwise over a period of 1-2 hours, maintaining the temperature at 0 °C.

  • Reaction Completion: After the addition is complete, stir the reaction mixture for an additional hour at 0 °C and then for another hour at room temperature.

  • Aqueous Workup: Pour the reaction mixture into 2N hydrochloric acid containing crushed ice. Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, wash with 2N HCl and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 5-acyl Meldrum's acid, which can often be used in the next step without further purification.

V. Subsequent Transformations: Unleashing Synthetic Potential

The true power of Meldrum's acid derivatives lies in their ability to be transformed into a vast array of other functional groups and molecular architectures.

  • Formation of β-Keto Esters: 5-Acyl Meldrum's acids are excellent precursors for β-keto esters. Simply refluxing the acyl derivative in an alcohol (e.g., methanol, ethanol) leads to alcoholysis and decarboxylation, yielding the corresponding ester in high yield.[1][17] This method is highly versatile and can be used to prepare a wide range of esters, including sterically hindered ones.[1]

  • Generation of Ketenes: Pyrolysis of Meldrum's acid derivatives results in the loss of acetone and carbon dioxide, generating highly reactive ketene intermediates.[2][5] These ketenes can be trapped in situ or isolated via flash vacuum pyrolysis, serving as powerful synthons for cycloadditions and the synthesis of various heterocycles.[1][2]

  • Domino Reactions: The unique reactivity of Meldrum's acid and its derivatives makes them ideal candidates for multicomponent and domino reactions, allowing for the rapid construction of complex molecules from simple starting materials in a single pot.[2][12][18]

Conclusion

Meldrum's acid continues to be a molecule of exceptional utility in organic synthesis. Its unique structural and electronic properties provide a platform for a diverse range of chemical transformations. The core synthetic routes—Knoevenagel condensation, Michael addition, alkylation, and acylation—offer reliable and versatile methods for creating a vast library of derivatives. These derivatives, in turn, serve as pivotal intermediates in the synthesis of pharmaceuticals, natural products, and advanced materials. A thorough understanding of the principles and protocols outlined in this guide will empower researchers and drug development professionals to effectively harness the synthetic potential of this remarkable reagent.

References

  • Meldrum's acid - Wikipedia. (n.d.). Retrieved January 15, 2026, from [Link]

  • Synthesis, Characterization, and Biological Evaluation of Meldrum's Acid Derivatives: Dual Activity and Molecular Docking Study - MDPI. (2023, February 13). Retrieved January 15, 2026, from [Link]

  • Acyl Meldrum's acid derivatives: Application in organic synthesis - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]

  • MELDRUM'S ACID IN ORGANIC SYNTHESIS. (n.d.). Retrieved January 15, 2026, from [Link]

  • A CONVENIENT SYNTHESIS OF 5-ARYLIDENE MELDRUM'S ACID DERIVATIVES VIA KNOEVENAGEL CONDENSATION - UiTM Institutional Repository. (2021, April 30). Retrieved January 15, 2026, from [Link]

  • Selected applications of Meldrum's acid – a tutorial - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved January 15, 2026, from [Link]

  • meldrum's acid - Organic Syntheses Procedure. (n.d.). Retrieved January 15, 2026, from [Link]

  • Cracking Meldrum's Acid: Lowering the Temperature - Open Research Repository. (n.d.). Retrieved January 15, 2026, from [Link]

  • Best Meldrum Acid: Properties, Synthesis & Key Applications - Gunjal Industries. (2025, November 8). Retrieved January 15, 2026, from [Link]

  • A CONVENIENT SYNTHESIS OF 5-ARYLIDENE MELDRUM'S ACID DERIVATIVES VIA KNOEVENAGEL CONDENSATION - UiTM Journal. (2021, April 30). Retrieved January 15, 2026, from [Link]

  • Meldrum's Acids and 5-Alkylidene Meldrum's Acids in Catalytic Carbon−Carbon Bond-Forming Processes | Accounts of Chemical Research - ACS Publications. (n.d.). Retrieved January 15, 2026, from [Link]

  • Process for the preparation of Meldrum's acid - Google Patents. (n.d.).
  • Synthesis of Mannich Bases of Meldrum's Acid and Its 5-Substituted Derivatives. (2025, August 6). Retrieved January 15, 2026, from [Link]

  • Meldrum's Acid in Multicomponent Reactions: Applications to Combinatorial and Diversity-Oriented Synthesis. (n.d.). Retrieved January 15, 2026, from [Link]

  • The Michael addition reaction of Meldrum's acid (MA): an effective route for the preparation of reactive precursors for MA-based thermosetting resins - Polymer Chemistry (RSC Publishing). (n.d.). Retrieved January 15, 2026, from [Link]

  • Sequential Knoevenagel condensation/cyclization reaction using Meldrum's acid. (2024, October 11). Retrieved January 15, 2026, from [Link]

  • Knoevenagel condensation - Wikipedia. (n.d.). Retrieved January 15, 2026, from [Link]

  • Disubstituted Meldrum's Acid: Another Scaffold with SuFEx-like Reactivity - MDPI. (n.d.). Retrieved January 15, 2026, from [Link]

  • Meldrum's Acid in Multicomponent Reactions: Applications to Combinatorial and Diversity‐Oriented Synthesis | Request PDF - ResearchGate. (2025, August 6). Retrieved January 15, 2026, from [Link]

  • An Organic Puzzle Using Meldrum's Acid | Journal of Chemical Education. (n.d.). Retrieved January 15, 2026, from [Link]

  • Disubstituted Meldrum's Acid: Another Scaffold with SuFEx-like Reactivity - PMC - NIH. (n.d.). Retrieved January 15, 2026, from [Link]

  • Asymmetric organocatalytic Michael addition of Meldrum's acid to nitroalkenes: Probing the mechanism of bifunctional thiourea organocatalysts - ResearchGate. (2025, August 9). Retrieved January 15, 2026, from [Link]

  • Proline organocatalysis - Wikipedia. (n.d.). Retrieved January 15, 2026, from [Link]

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The Enduring Legacy of Meldrum's Acid: A Comprehensive Technical Guide for the Modern Chemist

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

First synthesized in 1908, Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) has traversed over a century of chemical research, evolving from a structural puzzle to an indispensable tool in the synthetic chemist's arsenal. Its remarkable acidity, comparable to that of carboxylic acids, coupled with its unique cyclic structure, endows it with a versatile reactivity profile. This guide provides an in-depth exploration of the discovery, history, synthesis, and multifaceted applications of Meldrum's acid and its analogs. Tailored for researchers, scientists, and drug development professionals, this document delves into the mechanistic underpinnings of its reactivity and offers practical, field-proven insights into its use in constructing complex molecular architectures, from natural products to novel therapeutic agents.

A Serendipitous Discovery and a 40-Year-Old Structural Enigma

The story of Meldrum's acid begins with Scottish chemist Andrew Norman Meldrum. In 1908, through the condensation of malonic acid and acetone in a mixture of acetic anhydride and sulfuric acid, he isolated a crystalline compound with unexpectedly high acidity.[1][2][3][4][5] Based on this pronounced acidity, Meldrum incorrectly proposed the structure to be a β-lactone of β-hydroxyisopropylmalonic acid.[1][3][4][6]

It was not until four decades later, in 1948, that David Davidson and Sidney A. Bernhard correctly identified the structure as 2,2-dimethyl-1,3-dioxane-4,6-dione, a cyclic diester.[3][7][8][9] This pivotal correction unlocked a deeper understanding of its chemical behavior and paved the way for its widespread adoption in organic synthesis.

The Synthesis of a Versatile Reagent: Protocols and Mechanistic Insights

The original method reported by Meldrum remains a common and efficient laboratory-scale synthesis.[1][2] Alternative procedures have since been developed to improve yield and scalability.

Classical Synthesis of Meldrum's Acid

This procedure is a robust and widely used method for the preparation of Meldrum's acid.

Experimental Protocol:

  • To a stirred solution of malonic acid (e.g., 5.00 g, 48.05 mmol) in acetone (e.g., 3.88 mL) and acetic anhydride (e.g., 5.7 mL), the mixture is cooled to 0-5°C.[10]

  • Concentrated sulfuric acid (e.g., 0.14 mL) is added dropwise to the cooled reaction mixture.[10]

  • The mixture is maintained at this temperature with continuous stirring for approximately 3 hours.

  • Water (e.g., 19.6 mL) is added incrementally to the resulting precipitate.[10]

  • The mixture is kept at 0°C for an additional hour to ensure complete precipitation.

  • The solid product is collected by filtration, washed with cold water, and dried to afford Meldrum's acid. A typical yield for this one-pot reaction is around 50%.[10]

Causality Behind Experimental Choices:

  • Acetic Anhydride: Serves as a dehydrating agent, driving the condensation reaction forward. A slow, controlled addition is crucial to prevent the formation of undesired di-acetic anhydride byproducts.[11][12]

  • Sulfuric Acid: Acts as a catalyst to promote the formation of the acetone enol and the mixed anhydride intermediate from malonic acid and acetic anhydride.[11]

  • Low Temperature: The reaction is performed at a low temperature to control the exothermic nature of the reaction and to minimize side reactions.

Reaction Mechanism: The synthesis proceeds through an acid-catalyzed condensation. The key steps involve the formation of a reactive mixed anhydride from malonic acid and acetic anhydride, followed by a nucleophilic attack from the enol of acetone, and subsequent intramolecular cyclization to form the stable six-membered ring.[11]

G cluster_0 Activation of Reactants cluster_1 Condensation and Cyclization Malonic_Acid Malonic Acid Mixed_Anhydride Mixed Anhydride Malonic_Acid->Mixed_Anhydride H+ Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Mixed_Anhydride Nucleophilic_Attack Nucleophilic Attack Mixed_Anhydride->Nucleophilic_Attack Acetone Acetone Acetone_Enol Acetone Enol Acetone->Acetone_Enol H+ Acetone_Enol->Nucleophilic_Attack Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Meldrums_Acid Meldrum's Acid Cyclization->Meldrums_Acid - Acetic Acid G cluster_0 Ground State Destabilization cluster_1 Anion Stabilization sigma_star σ* C-H orbital overlap Orbital Overlap sigma_star->overlap pi_star π* C=O orbitals pi_star->overlap Destabilization Destabilization overlap->Destabilization Weakens C-H bond Deprotonation Deprotonation Destabilization->Deprotonation Enolate Enolate Anion Deprotonation->Enolate Resonance Resonance Stabilization Enolate->Resonance Stereoelectronic Favorable Stereoelectronics Enolate->Stereoelectronic High_Acidity High Acidity (pKa ~4.97) Resonance->High_Acidity Stereoelectronic->High_Acidity G Meldrums_Acid Meldrum's Acid Enolate Enolate Anion Meldrums_Acid->Enolate Deprotonation Base Base (e.g., Piperidine) Base->Enolate Adduct Aldol Adduct Enolate->Adduct Nucleophilic Attack Aldehyde Aldehyde (R-CHO) Aldehyde->Adduct Product 5-Alkylidene Meldrum's Acid Adduct->Product Dehydration Dehydration Dehydration (-H2O)

Caption: Mechanism of Knoevenagel Condensation.

Alkylation and Acylation

The enolate of Meldrum's acid readily undergoes alkylation and acylation at the C5 position, providing a straightforward route to a diverse range of substituted derivatives.

[4]#### 4.3. Generation of Ketenes

Upon thermal pyrolysis, Meldrum's acid and its derivatives undergo a retro-Diels-Alder type reaction, eliminating acetone and carbon dioxide to generate highly reactive ketene intermediates. T[4][8]hese ketenes can be trapped in situ by various nucleophiles or participate in cycloaddition reactions.

[13][14][15]Mechanism of Ketene Formation:

G Meldrums_Acid Meldrum's Acid Derivative Transition_State Pericyclic Transition State Meldrums_Acid->Transition_State Thermal Activation Heat Heat (Pyrolysis) Heat->Transition_State Products Ketene + Acetone + CO2 Transition_State->Products

Caption: Thermal Generation of Ketenes from Meldrum's Acid.

Meldrum's Acid and its Analogs in Drug Discovery and Development

The synthetic versatility of Meldrum's acid and its derivatives has made them valuable building blocks in the synthesis of pharmaceuticals and other biologically active molecules.

  • Anticancer Agents: Meldrum's acid derivatives have been incorporated into novel hybrid molecules exhibiting significant anticancer activity. For instance, hybrids of Meldrum's acid, 7-azaindole, and 1,2,3-triazole have shown potent activity against various cancer cell lines, including HeLa and MCF-7. *[16] Antimicrobial and Antimalarial Agents: Arylidene derivatives of Meldrum's acid have demonstrated promising antibacterial, antifungal, and antimalarial properties. *[17][18] Synthesis of Complex Natural Products: The unique reactivity of Meldrum's acid makes it a key intermediate in the total synthesis of complex natural products.

[8]Table 1: Physicochemical Properties of Meldrum's Acid

PropertyValue
IUPAC Name 2,2-Dimethyl-1,3-dioxane-4,6-dione
Molecular Formula C₆H₈O₄
Molar Mass 144.13 g/mol
Appearance White crystalline powder
Melting Point 94-97 °C (decomposes)
pKa 4.97
Solubility Soluble in ethanol, acetone; sparingly soluble in water

Conclusion: An Ever-Expanding Synthetic Utility

From its serendipitous discovery and the subsequent four-decade-long structural puzzle to its current status as a cornerstone of organic synthesis, Meldrum's acid has proven to be a remarkably versatile and enduring reagent. Its unique combination of high acidity and a rigid cyclic structure provides chemists with a powerful tool for carbon-carbon bond formation and the construction of complex molecular frameworks. As the demand for efficient and selective synthetic methodologies continues to grow, particularly in the fields of drug discovery and materials science, the legacy of Meldrum's acid and the exploration of its analogs are poised to continue for the foreseeable future.

References

  • Oikawa, Y., Yoshioka, T., Sugano, K., & Yonemitsu, O. (n.d.). MELDRUM'S ACID IN ORGANIC SYNTHESIS: A CONVENIENT AND VERSATILE METHOD FOR THE PREPARATION OF β-KETO ESTERS. Organic Syntheses. Retrieved from [Link]

  • A CONVENIENT SYNTHESIS OF 5-ARYLIDENE MELDRUM'S ACID DERIVATIVES VIA KNOEVENAGEL CONDENSATION. (2021, April 30). UiTM Institutional Repository. Retrieved from [Link]

  • Leibfarth, F. A., et al. (2012). Low-temperature ketene formation in materials chemistry through molecular engineering. Chemical Science, 3(4), 1037-1042. Retrieved from [Link]

  • Synthesis of Mannich Bases of Meldrum's Acid and Its 5-Substituted Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Meldrum's acid. (n.d.). In Wikipedia. Retrieved from [Link]

  • Theoretical Studies on the Structure and Acidity of Meldrum's Acid and Related Compounds. (n.d.). ResearchGate. Retrieved from [Link]

  • A CONVENIENT SYNTHESIS OF 5-ARYLIDENE MELDRUM'S ACID DERIVATIVES VIA KNOEVENAGEL CONDENSATION. (2021, April 30). UiTM Journal. Retrieved from [Link]

  • Davidson, D., & Bernhard, S. A. (1948). The structure of Meldrum's supposed beta-lactonic acid. Journal of the American Chemical Society, 70(10), 3426–3428. Retrieved from [Link]

  • Nakamura, S., Hirao, H., & Ohwada, T. (2004). Rationale for the acidity of Meldrum's acid. Consistent relation of C-H acidities to the properties of localized reactive orbital. The Journal of Organic Chemistry, 69(13), 4309–4316. Retrieved from [Link]

  • Synthesis, Characterization, and Biological Evaluation of Meldrum’s Acid Derivatives: Dual Activity and Molecular Docking Study. (2023, February 13). MDPI. Retrieved from [Link]

  • Meldrum's acid. (n.d.). Grokipedia. Retrieved from [Link]

  • Meldrum's acid. (n.d.). chemeurope.com. Retrieved from [Link]

  • Knoevenagel condensation of arylaldehydes with meldrum's acid in the... (n.d.). ResearchGate. Retrieved from [Link]

  • Al-Aboudi, A., et al. (2023). Structural, thermochemical and kinetic insights on the pyrolysis of diketene to produce ketene. RSC Advances, 13(20), 13445-13453. Retrieved from [Link]

  • Knoevenagel condensation. (n.d.). In Wikipedia. Retrieved from [Link]

  • A possible mechanism of the Knoevenagel condensation of various aldehydes 1(a–j) and Meldrum's acid in the presence of TMDP. (n.d.). ResearchGate. Retrieved from [Link]

  • Leibfarth, F. A., et al. (2012). Low-temperature ketene formation in materials chemistry through molecular engineering. Chemical Science. Retrieved from [Link]

  • MELDRUM'S ACID IN ORGANIC SYNTHESIS. (n.d.). Retrieved from [Link]

  • Vanga, M. K., et al. (2024). Design and synthesis of Meldrum's acid based 7-azaindole anchored 1,2,3-triazole hybrids as anticancer agents. RSC Medicinal Chemistry, 15(1), 163-176. Retrieved from [Link]

  • Process for the preparation of meldrum's acid. (n.d.). Patent 0206673.
  • Best Meldrum Acid: Properties, Synthesis & Key Applications. (2025, November 8). Gunjal Industries. Retrieved from [Link]

  • Rationale for the Acidity of Meldrum's Acid. Consistent Relation of C−H Acidities to the Properties of Localized Reactive Orbital | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • Meldrum's acid. (2011, June 25). No Added Chemicals. Retrieved from [Link]

  • Meldrum's Acid. (n.d.). Google Books.
  • Knoevenagel Condensation of Aldehydes with Meldrum's Acid in Ionic Liquids. (n.d.). Synthetic Communications, 39(14), 2575-2581. Retrieved from [Link]

  • ChemInform Abstract: One Hundred Years of Meldrum′s Acid: Advances in the Synthesis of Pyridine and Pyrimidine Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • New Insight on the Origin of the Unusual Acidity of Meldrum's Acid from ab Initio and Combined QM/MM Simulation Study | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • (PDF) Meldrum's acid. (n.d.). ResearchGate. Retrieved from [Link]

  • Theoretical Studies on the Structure and Acidity of Meldrum's Acid and Related Compounds. (n.d.). Retrieved from [Link]

  • Wang, X., et al. (2001). New insight on the origin of the unusual acidity of Meldrum's acid from ab initio and combined QM/MM simulation study. Journal of the American Chemical Society, 123(17), 3986–3992. Retrieved from [Link]

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Methodological & Application

using 2,2-Dimethyl-5-(pyrrolidin-2-ylidene)-1,3-dioxane-4,6-dione in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthetic Applications of 2,2-Dimethyl-5-(pyrrolidin-2-ylidene)-1,3-dioxane-4,6-dione

Authored by: A Senior Application Scientist

This document provides a detailed exploration of this compound, a highly functionalized derivative of Meldrum's acid. It is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of complex organic molecules, particularly heterocyclic scaffolds relevant to drug discovery.

Introduction: A Multifunctional Building Block

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a cornerstone reagent in organic synthesis, prized for the unusually high acidity of its C5 methylene protons (pKa ≈ 4.97) and its utility as a rigid, activated malonate equivalent.[1][2] Its derivatives are versatile intermediates in Knoevenagel condensations, multicomponent reactions, and the synthesis of a vast array of heterocyclic compounds.[3][4][5]

This guide focuses on a specific, powerful derivative: This compound . This molecule merges the potent electrophilicity of the Meldrum's acid backbone with the rich nucleophilic and hydrogen-bonding capabilities of a cyclic enaminone system. This unique combination of functionalities within a single, compact scaffold makes it an exceptionally valuable tool for constructing molecular complexity.

The structure features:

  • An electron-poor Meldrum's acid core , predisposing the carbonyl groups to nucleophilic attack.

  • An electron-rich enamine double bond (a vinylogous amide), which serves as a potent Michael donor and a reactive partner in cycloadditions and annulations.

  • A pyrrolidine N-H group , which can act as a hydrogen bond donor, a site for further functionalization, or a proton source/sink to mediate reaction pathways.

These characteristics enable its use in a variety of strategic bond-forming operations, streamlining the synthesis of scaffolds that are central to medicinal chemistry, such as substituted pyrrolidines and fused pyridinones.[6][7]

Property Value Source
Molecular Formula C₁₀H₁₃NO₄[8]
Molecular Weight 211.21 g/mol [8]
Hydrogen Bond Donors 1[8]
Hydrogen Bond Acceptors 6[8]
LogP 0.4638[8]

Synthesis of the Reagent: A Protocol

The title compound is not widely commercially available and is typically prepared in the laboratory. The most direct and established method is the condensation of Meldrum's acid with a suitable lactam derivative. The following protocol outlines a robust procedure based on the activation of the lactam carbonyl.

Protocol 2.1: Synthesis via Lactam Activation

This protocol employs a two-step, one-pot procedure involving the activation of 2-pyrrolidinone with a thio-philic reagent followed by condensation with Meldrum's acid. This approach avoids the high temperatures that can cause decomposition of Meldrum's acid.

Reaction Scheme: 2-Pyrrolidinone + Lawesson's Reagent → 2-Thiopyrrolidinone 2-Thiopyrrolidinone + Meldrum's Acid → this compound

Materials:

  • 2-Pyrrolidinone (1.0 equiv)

  • Lawesson's Reagent (0.5 equiv)

  • Meldrum's Acid (1.1 equiv)

  • Triethylamine (2.5 equiv)

  • Silver Nitrate (AgNO₃) (1.2 equiv)

  • Anhydrous Toluene

  • Anhydrous Acetonitrile

Step-by-Step Procedure:

  • Thionation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-pyrrolidinone (1.0 equiv) and anhydrous toluene. Add Lawesson's Reagent (0.5 equiv) portion-wise at room temperature.

  • Heat the mixture to 80 °C and stir for 4 hours under a nitrogen atmosphere. Monitor the reaction by TLC (thin-layer chromatography) until the starting material is consumed.

  • Cool the reaction mixture to room temperature. The intermediate, 2-thiopyrrolidinone, can be isolated, but for convenience, it is often used directly in the next step.

  • Condensation: In a separate flame-dried flask, suspend Meldrum's acid (1.1 equiv) in anhydrous acetonitrile. Add triethylamine (2.5 equiv) and stir until a clear solution is obtained.

  • To the solution of 2-thiopyrrolidinone in toluene, add the prepared Meldrum's acid solution.

  • Add silver nitrate (1.2 equiv) to the combined mixture. The silver salt acts as a thiophile, activating the thiono-lactam for nucleophilic attack by the Meldrum's acid enolate, precipitating Ag₂S.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Work-up and Purification: Upon completion, filter the reaction mixture through a pad of Celite® to remove the silver sulfide precipitate. Wash the pad with ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the resulting crude solid by column chromatography on silica gel (using a gradient of hexane/ethyl acetate) or by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the title compound as a crystalline solid.

Causality Note: The use of a thionated lactam followed by activation with a soft metal salt like AgNO₃ is a mild and effective strategy. It avoids harsh dehydrating conditions (e.g., TiCl₄) which can be difficult to handle and can lead to side reactions with the sensitive Meldrum's acid moiety.

Synthesis_Workflow cluster_thionation Step 1: Thionation cluster_condensation Step 2: Condensation Pyrrolidinone 2-Pyrrolidinone ThioLactam 2-Thiopyrrolidinone Intermediate Pyrrolidinone->ThioLactam Toluene, 80°C LR Lawesson's Reagent LR->ThioLactam Product Target Compound ThioLactam->Product AgNO₃, MeCN MA Meldrum's Acid MA->Product TEA Triethylamine TEA->Product AgNO3 Silver Nitrate AgNO3->Product

Caption: Synthesis workflow for the target reagent.

Core Applications in Organic Synthesis

The unique electronic and steric properties of this compound make it a superior synthon for constructing complex heterocyclic frameworks.

Application 1: Synthesis of Fused Dihydropyridinone Scaffolds

The enaminone moiety is an excellent nucleophile in Michael additions. Its reaction with α,β-unsaturated carbonyl compounds triggers a domino sequence of Michael addition followed by intramolecular cyclization, providing rapid access to densely functionalized, fused heterocyclic systems. These scaffolds are prevalent in biologically active compounds.

Mechanism: Domino Michael-Addition/Intramolecular Cyclization The reaction proceeds via an initial 1,4-conjugate addition of the enamine's β-carbon onto the electron-deficient alkene. This forms a zwitterionic intermediate which then undergoes intramolecular cyclization via nucleophilic attack of the amide nitrogen onto one of the ester-like carbonyls of the Meldrum's acid moiety. Subsequent ring-opening of the dioxane-dione ring releases acetone and CO₂, driving the reaction forward and forming the stable dihydropyridinone product.

Mechanism_Annulation Reagent Target Reagent Intermediate1 Zwitterionic Intermediate Reagent->Intermediate1 Michael Addition Acceptor α,β-Unsaturated Ester (Michael Acceptor) Acceptor->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product Fused Dihydropyridinone Intermediate2->Product Ring Opening (- Acetone, -CO₂)

Caption: Mechanism for fused dihydropyridinone synthesis.

Protocol 3.1: General Procedure for Dihydropyridinone Synthesis

Materials:

  • This compound (1.0 equiv)

  • Substituted methyl acrylate (or other Michael acceptor) (1.1 equiv)

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.1 equiv, catalyst)

  • Anhydrous Dioxane or Toluene

Step-by-Step Procedure:

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add the title reagent (1.0 equiv) and the Michael acceptor (1.1 equiv) in anhydrous dioxane.

  • Add DBU (0.1 equiv) via syringe. The use of a non-nucleophilic organic base facilitates the initial Michael addition without competing side reactions.

  • Heat the reaction mixture to 100-110 °C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 6-12 hours.

  • Work-up and Purification: Cool the mixture to room temperature and concentrate under reduced pressure.

  • Purify the residue directly by flash column chromatography on silica gel to afford the desired fused dihydropyridinone product.

Causality Note: Heating is crucial for the final, irreversible ring-opening and decarboxylation step, which acts as the thermodynamic sink for the entire sequence. Dioxane is an excellent solvent choice due to its high boiling point and ability to solvate the polar intermediates.

Application 2: Multicomponent Synthesis of Poly-substituted Pyrroles

The reagent can serve as a versatile "C2-N" synthon in multicomponent reactions (MCRs). Its reaction with an aldehyde and an active methylene compound, such as malononitrile, can lead to the formation of highly substituted pyrrole derivatives in a single, atom-economical step. Such reactions are highly sought after in combinatorial and medicinal chemistry for the rapid generation of compound libraries.

Protocol 3.2: One-Pot Synthesis of 2,3,4-Trisubstituted Pyrroles

Reaction Scheme: Target Reagent + Aromatic Aldehyde + Malononitrile → Polysubstituted Pyrrole

Materials:

  • This compound (1.0 equiv)

  • Aromatic aldehyde (e.g., benzaldehyde) (1.0 equiv)

  • Malononitrile (1.0 equiv)

  • L-Proline (0.2 equiv, catalyst)

  • Ethanol

Step-by-Step Procedure:

  • In a round-bottom flask, combine the title reagent (1.0 equiv), the aromatic aldehyde (1.0 equiv), malononitrile (1.0 equiv), and L-proline (0.2 equiv) in ethanol.

  • Stir the mixture at reflux (approx. 78 °C) for 8 hours. The organocatalyst L-proline is effective in promoting the initial Knoevenagel condensation between the aldehyde and malononitrile.

  • Monitor the reaction by TLC. Upon completion, a precipitate of the product may form.

  • Work-up and Purification: Cool the reaction mixture in an ice bath for 30 minutes.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the solvent and purify the residue by column chromatography (silica gel, hexane/ethyl acetate).

Causality Note: This MCR likely proceeds through an initial Knoevenagel condensation product of the aldehyde and malononitrile, which then acts as an electrophile for a Michael addition by the target reagent. Subsequent intramolecular cyclization and rearrangement lead to the aromatic pyrrole core.

Aldehyde Substrate Typical Conditions Expected Product Anticipated Yield
BenzaldehydeL-Proline, EtOH, Reflux, 8h2-Amino-3-cyano-4-phenyl-1,5-dihydro-pyrrolizin-8-one75-85%
4-ChlorobenzaldehydeL-Proline, EtOH, Reflux, 8h2-Amino-4-(4-chlorophenyl)-3-cyano-1,5-dihydro-pyrrolizin-8-one80-90%
4-MethoxybenzaldehydeL-Proline, EtOH, Reflux, 10h2-Amino-4-(4-methoxyphenyl)-3-cyano-1,5-dihydro-pyrrolizin-8-one70-80%
2-NaphthaldehydeL-Proline, EtOH, Reflux, 12h2-Amino-3-cyano-4-(naphthalen-2-yl)-1,5-dihydro-pyrrolizin-8-one65-75%

Safety and Handling

  • Meldrum's Acid Derivatives: Like its parent compound, this compound is a crystalline solid. It should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Thermal Stability: Avoid excessive heating, as Meldrum's acid derivatives can decompose to release acetone and carbon dioxide, potentially leading to pressure buildup in a closed system.[1]

  • Storage: Store in a cool, dry place away from moisture, as the compound can be susceptible to hydrolysis.

Conclusion

This compound is a powerful and versatile reagent that offers elegant and efficient solutions for the synthesis of complex, nitrogen-containing heterocycles. Its predictable reactivity in domino reactions and multicomponent strategies allows for the rapid construction of molecular diversity from simple starting materials. The protocols and insights provided in this guide are intended to empower chemists to leverage this unique building block in their synthetic campaigns, accelerating research and development in drug discovery and materials science.

References

  • Progress in Application of Meldrum's Acid to Synthesis of Heterocyclic Compounds. (2025). Chinese Journal of Organic Chemistry.
  • Synthesis some of heterocyclic Compounds of Meldrum s Acid and study of The biological Activity. (n.d.). International Journal of Advanced Research in Medical & Pharmaceutical Sciences.
  • synthesis of some heterocyclic compounds derivatives by using meldrum's acid as starting. (n.d.). Connect Journals.
  • Meldrum's acid. (2024). Wikipedia. [Link]

  • Synthesis some of heterocyclic Compounds of Meldrum's Acid and study of The biological Activity. (2018). ResearchGate. [Link]

  • 2,2-Dimethyl-1,3-dioxane-4,6-dione: History and Versatility in Organic Synthesis. (n.d.). MDPI. [Link]

  • Preparation of 2,2-dimethyl-5-R-1,3-dioxane-4,6-dione derivatives. (2006). ResearchGate. [Link]

  • Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines. (2011). National Institutes of Health (NIH). [Link]

  • Synthetic return of the Meldrum's acid. 2,2-dimethyl- 1,3-dioxane- 4,6-dione assisted formation of tetrahydroquinolin-2-one de. (2023). Research Square. [Link]

  • Synthetic return of the Meldrum's acid. 2,2-dimethyl-1,3-dioxane- 4,6-dione assisted formation of tetrahydroquinolin-2-one derivatives. Short synthetic pathway to the biologically useful scaffold. (2024). ResearchGate. [Link]

  • 2,2-Dimethyl-5-[(5-methylfuran-2-yl)methylidene]-1,3-dioxane-4,6-dione. (2011). National Institutes of Health (NIH). [Link]

  • General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. (2021). National Institutes of Health (NIH). [Link]

  • 2,2-Dimethyl-1,3-dioxane-4,6-dione. (n.d.). PubChem, National Institutes of Health (NIH). [Link]

  • A General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides & Lactams. (2021). ChemRxiv. [Link]

  • 2,2-Dimethyl-5-[(5-methylfuran-2-yl)methylidene]-1,3-dioxane-4,6-dione. (2011). ResearchGate. [Link]

  • preparation of 2,2-dimethyl-5-r-1,3-dioxane-4,6-dione - derivatives. (1975). ResearchGate. [Link]

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Application Note: Knoevenagel Condensation with Meldrum's Acid and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Knoevenagel condensation is a cornerstone of C-C bond formation in organic synthesis, valued for its efficiency in creating α,β-unsaturated products.[1][2] This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on performing the Knoevenagel condensation using Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) and its derivatives. We delve into the underlying reaction mechanism, present detailed, step-by-step experimental protocols, and offer field-proven insights for troubleshooting and optimization. The protocols outlined herein are designed to be robust and adaptable for a wide range of aldehyde substrates, leading to high-yield synthesis of 5-arylidene Meldrum's acid derivatives, which are valuable intermediates in the synthesis of heterocycles, natural products, and pharmacologically active molecules.[3][4][5]

Introduction: The Unique Reactivity of Meldrum's Acid

Meldrum's acid stands out among active methylene compounds due to the high acidity of its C-5 protons (pKa ≈ 4.97) and its rigid cyclic structure.[6] This heightened acidity, significantly greater than that of acyclic malonic esters, allows the condensation to proceed under exceptionally mild conditions, often requiring only catalytic amounts of a weak base. The resulting products, 5-arylidene Meldrum's acids, are versatile synthetic intermediates.[3] They serve as potent Michael acceptors, dienophiles in Diels-Alder reactions, and precursors for a variety of heterocyclic compounds and other complex molecules.[3][7]

A significant advantage of using Meldrum's acid is that the condensation can sometimes be complicated by a competing Michael addition of a second molecule of Meldrum's acid to the newly formed arylidene product.[1][3] Understanding and controlling this side reaction is crucial for achieving high yields of the desired product.

Reaction Mechanism and Scientific Principles

The Knoevenagel condensation proceeds via a three-step mechanism: deprotonation, nucleophilic addition, and dehydration (elimination). The choice of catalyst and solvent is critical as it directly influences the reaction kinetics and outcome.

  • Deprotonation: A base catalyst (e.g., piperidine, boric acid) removes a proton from the highly acidic C-5 position of Meldrum's acid, forming a stabilized enolate ion.[1][8] The exceptional acidity at this position is due to the rigid 1,3-dicarbonyl system where the carbonyl groups' dipole moments are fixed, leading to strong inductive effects.

  • Nucleophilic Addition: The resulting enolate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This forms a tetrahedral intermediate.[1]

  • Dehydration: The intermediate is then protonated, typically by the conjugate acid of the catalyst or a protic solvent, and subsequently undergoes elimination of a water molecule to form the final, stable α,β-unsaturated product.[8]

The use of secondary amines like piperidine can sometimes offer superior catalytic activity over tertiary amines because they can form an intermediate iminium ion with the aldehyde, which is more electrophilic than the aldehyde's carbonyl group.[9]

Experimental Protocols

This section provides a general, reproducible protocol for the Knoevenagel condensation of an aromatic aldehyde with Meldrum's acid.

3.1. Materials and Reagents
  • Meldrum's Acid: (2,2-dimethyl-1,3-dioxane-4,6-dione), ≥98% purity

  • Aromatic Aldehyde: (e.g., benzaldehyde, 4-chlorobenzaldehyde), ≥98% purity

  • Catalyst: Piperidine, Boric Acid, or L-Tyrosine

  • Solvent: Ethanol, Water, or an ionic liquid (e.g., [bmim]BF4)[3][10]

  • Reaction Vessel: Round-bottom flask appropriately sized for the reaction scale

  • Stirring: Magnetic stirrer and stir bar

  • Monitoring: Thin-Layer Chromatography (TLC) plates (silica gel)

  • Work-up: Beaker, Buchner funnel, filter paper, ice bath

  • Purification (if necessary): Recrystallization solvents (e.g., ethanol, isopropanol), materials for column chromatography.

3.2. General Step-by-Step Protocol
  • Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add Meldrum's acid (1.0 equiv.).

  • Dissolution: Add the chosen solvent (e.g., 5 mL of aqueous ethanol per 1 mmol of aldehyde).[11] Stir the mixture at room temperature until the Meldrum's acid is fully or partially dissolved.

  • Reactant Addition: Add the aromatic aldehyde (1.0 equiv.) to the flask.

  • Catalyst Addition: Introduce a catalytic amount of the chosen base (e.g., piperidine, 5-10 mol%; boric acid, 10 mol%).[11]

  • Reaction: Stir the mixture vigorously at room temperature. For less reactive substrates, gentle heating (e.g., to reflux) may be required.

  • Monitoring: Monitor the reaction's progress periodically by TLC, using an appropriate eluent system (e.g., n-hexane:EtOAc, 70:30).[3] The disappearance of the aldehyde spot and the appearance of a new, typically lower Rf product spot indicate reaction progression.

  • Work-up: Once the reaction is complete (as indicated by TLC), cool the reaction mixture in an ice bath to precipitate the product.[11]

  • Isolation: Collect the solid product by vacuum filtration through a Buchner funnel.[12]

  • Washing: Wash the collected solid with a small amount of cold solvent (e.g., ethanol or water) to remove residual catalyst and unreacted starting materials.[11][12]

  • Drying: Dry the purified product under vacuum or in a desiccator to a constant weight.

3.3. Example Reaction Conditions

The versatility of the Knoevenagel condensation with Meldrum's acid is highlighted by the variety of applicable conditions. The following table summarizes conditions for different substrates, demonstrating the adaptability of the protocol.

AldehydeCatalyst (mol%)SolventTemp. (°C)Time (h)Yield (%)Reference
4-ChlorobenzaldehydeBoric Acid (10)Aq. EthanolRT1.592[1]
BenzaldehydePiperidine (cat.)[bmim]BF4RT0.596[3]
4-MethoxybenzaldehydeL-TyrosineSolvent-freeRT0.2596[13]
4-NitrobenzaldehydePiperidine (cat.)DichloromethaneRT295[3]
2-NitrobenzaldehydeNoneWater80194[2]
Characterization of Products

The synthesized 5-arylidene Meldrum's acid derivatives should be characterized using standard analytical techniques to confirm their structure and purity:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.

  • Infrared Spectroscopy (IR): To identify characteristic functional groups, such as the C=C double bond and carbonyl groups.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Melting Point (MP): To assess the purity of the crystalline product.

Troubleshooting Guide
IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive Catalyst: Catalyst may be old or degraded. 2. Insufficient Temperature: Reaction may be too slow at room temperature. 3. Water Inhibition: Water produced during the reaction can shift the equilibrium backward.1. Use fresh or purified catalyst. Consider screening different catalysts (e.g., piperidine, pyridine, ammonium acetate).[14] 2. Gradually increase the reaction temperature and monitor by TLC.[14] 3. If heating, use a Dean-Stark trap with a suitable solvent (e.g., toluene) to remove water azeotropically.[14]
Formation of Side Products 1. Michael Addition: The product can react with a second molecule of Meldrum's acid. 2. Decomposition: Excessive heat can cause decomposition of Meldrum's acid or the product.1. Use a strict 1:1 stoichiometry of reactants. Avoid excess Meldrum's acid.[1] 2. Run the reaction at the lowest effective temperature. Avoid prolonged heating after completion.
Difficult Product Isolation 1. Product is soluble in the reaction solvent. 2. Product is an oil. 1. After the reaction, remove the solvent under reduced pressure and attempt to recrystallize the residue from a different solvent system. 2. If recrystallization fails, purify the product using column chromatography.
Visualization of Workflow and Mechanism
Experimental Workflow

The following diagram outlines the general workflow for the synthesis and purification of 5-arylidene Meldrum's acid derivatives.

G Experimental Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Isolation & Purification cluster_analysis Characterization A 1. Charge Flask (Meldrum's Acid, Solvent) B 2. Add Aldehyde A->B C 3. Add Catalyst B->C D 4. Stir at RT or Heat C->D E 5. Monitor by TLC D->E F 6. Cool & Precipitate E->F Reaction Complete G 7. Filter Product F->G H 8. Wash with Cold Solvent G->H I 9. Dry Product H->I J 10. Analyze (NMR, IR, MS, MP) I->J

Caption: General workflow for Knoevenagel condensation.

Reaction Mechanism

This diagram illustrates the key steps in the base-catalyzed Knoevenagel condensation between an aldehyde and Meldrum's acid.

G Reaction Mechanism MA Meldrum's Acid Enolate Enolate Intermediate MA->Enolate 1. Deprotonation Aldehyde R-CHO Tetrahedral Tetrahedral Adduct Aldehyde->Tetrahedral 2. Nucleophilic Attack Base Base (B:) Base->Enolate 1. Deprotonation Enolate->Tetrahedral 2. Nucleophilic Attack Product Arylidene Product Tetrahedral->Product 3. Dehydration (-H₂O) Water H₂O

Caption: Key steps of the Knoevenagel condensation mechanism.

Safety Precautions
  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves when handling chemicals.

  • Ventilation: Conduct the reaction in a well-ventilated fume hood.

  • Reagent Handling: Meldrum's acid is a stable solid, but avoid inhalation of dust. Aldehydes can be irritants and sensitizers. Consult the Safety Data Sheet (SDS) for each specific reagent before use.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

References
  • Tahmassebi, D. (2009). Knoevenagel Condensation of Aldehydes with Meldrum's Acid in Ionic Liquids. Synthetic Communications, 39, 2605–2613. Available at: [Link]

  • ResearchGate. (n.d.). Knoevenagel Condensation of Aldehydes with Meldrum's Acid in Ionic Liquids | Request PDF. Available at: [Link]

  • McNab, H. (1978). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Green Chemistry Letters and Reviews. Available at: [Link]

  • American Chemical Society. (n.d.). An Organic Puzzle Using Meldrum's Acid. Journal of Chemical Education. Available at: [Link]

  • ACS Publications. (2024). Sequential Knoevenagel condensation/cyclization reaction using Meldrum's acid. ACS Omega. Available at: [Link]

  • ResearchGate. (n.d.). Knoevenagel condensation between Meldrum's acid and aldehyde in water. Available at: [Link]

  • Sciforum. (2023). One Pot Synthesis of the Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Available at: [Link]

  • MDPI. (2023). One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Available at: [Link]

  • UiTM Journal. (2021). A CONVENIENT SYNTHESIS OF 5-ARYLIDENE MELDRUM'S ACID DERIVATIVES VIA KNOEVENAGEL CONDENSATION. Available at: [Link]

  • UiTM Institutional Repository. (2021). A CONVENIENT SYNTHESIS OF 5-ARYLIDENE MELDRUM'S ACID DERIVATIVES VIA KNOEVENAGEL CONDENSATION. Available at: [Link]

  • Royal Society of Chemistry. (2024). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Available at: [Link]

  • ResearchGate. (n.d.). Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. Available at: [Link]

  • ResearchGate. (n.d.). Knoevenagel condensation of arylaldehydes with meldrum's acid in the... Available at: [Link]

  • Eurasian Chemical Communications. (n.d.). Synthesis, characterization and evaluation of 5-alkylidene meldrum's acid derivatives as multifunction lubricating oil additives. Available at: [Link]

  • Reddit. (2022). Two questions about the Knoevenagel reaction. r/OrganicChemistry. Available at: [Link]

  • ACS Publications. (n.d.). Meldrum's Acids and 5-Alkylidene Meldrum's Acids in Catalytic Carbon−Carbon Bond-Forming Processes. Accounts of Chemical Research. Available at: [Link]

  • PubMed Central. (2023). Synthesis, Characterization, and Biological Evaluation of Meldrum’s Acid Derivatives: Dual Activity and Molecular Docking Study. Available at: [Link]

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Application Notes & Protocols: The Versatility of Pyrrolidinylidene Meldrum's Acid in Modern Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Pyrrolidinylidene Meldrum's acid, formally known as 5-(pyrrolidin-1-ylmethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione, has emerged as a uniquely powerful and versatile building block in synthetic organic chemistry. While its parent compound, Meldrum's acid, and its alkylidene derivatives are celebrated for their electrophilic character, the pyrrolidinylidene adduct functions as a potent carbon-centered nucleophile.[1][2] This application note provides an in-depth guide for researchers, medicinal chemists, and process development scientists on the synthesis, handling, and application of this reagent in the construction of diverse and medicinally relevant heterocyclic scaffolds. We will explore its fundamental reactivity and provide detailed, field-tested protocols for the synthesis of key heterocyclic systems, underscoring the causality behind experimental choices and offering practical troubleshooting insights.

The Reagent: Synthesis, Properties, and Core Reactivity

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is renowned for the high acidity of its C5 methylene protons (pKa ≈ 4.9), a consequence of the rigid 1,3-dioxane framework that constrains the carbonyl groups in an optimal orientation for stabilizing the conjugate base.[3][4] This property is the foundation of its utility. By condensing it with an amine, we invert its electronic demand, transforming it from a pro-nucleophile (after deprotonation) or an electrophile precursor into a potent, neutral nucleophile.

Physicochemical Properties
PropertyValueReference
IUPAC Name 5-(pyrrolidin-1-ylmethylene)-2,2-dimethyl-1,3-dioxane-4,6-dioneN/A
Molecular Formula C₁₁H₁₅NO₄N/A
Molecular Weight 225.24 g/mol N/A
Appearance Typically a pale yellow to white crystalline solidGeneral Observation
Key Feature Electron-rich olefin; serves as a nucleophilic C3 synthon
Protocol for Synthesis of Pyrrolidinylidene Meldrum's Acid

This protocol describes the condensation of Meldrum's acid with pyrrolidine using triethyl orthoformate as a dehydrating agent and C1 source.

Materials:

  • Meldrum's acid (1.0 eq)

  • Triethyl orthoformate (1.2 eq)

  • Pyrrolidine (1.1 eq)

  • Ethanol (anhydrous)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • To a stirred suspension of Meldrum's acid in anhydrous ethanol, add triethyl orthoformate.

  • Slowly add pyrrolidine to the mixture at room temperature. The suspension may partially dissolve.

  • Heat the reaction mixture to reflux (approx. 80 °C) for 2-3 hours. Monitor the reaction by TLC (e.g., 3:1 Hexanes:EtOAc) until the starting Meldrum's acid is consumed.

  • Upon completion, allow the mixture to cool to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

  • Collect the crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

  • The product is often of sufficient purity for subsequent reactions. If necessary, it can be recrystallized from ethanol.

Expert Insight: The use of triethyl orthoformate is crucial as it efficiently traps the water formed during the condensation, driving the reaction to completion. The order of addition can be important; pre-mixing the Meldrum's acid and orthoformate before adding the amine often leads to cleaner reactions.

Fundamental Reactivity

Pyrrolidinylidene Meldrum's acid is best understood as a stabilized enamine. The lone pair of the pyrrolidine nitrogen participates in resonance, creating a high electron density at the β-carbon, which is the primary site of nucleophilic attack. This makes it an excellent reactant for a variety of electrophiles in addition and cycloaddition reactions.

cluster_0 Resonance Structures start <{f0}> O | <{f1}> | <{f2}> O | <{f3}> | <{f4}> N | <{f5}> | <{f6}> β-Carbon struct1 O=C C C=O O C(CH3)2 O C =C N (CH2)4 struct2 O=C C C-O- O C(CH3)2 O C -C =N+ (CH2)4 struct1:p6->struct2:p6 e- flow struct1:N->struct2:N struct1:p2->struct2:p2 note The β-carbon possesses significant negative charge density, making it the primary nucleophilic site. struct2:p6->note Nucleophilic Attack Here

Caption: Resonance highlighting the nucleophilic β-carbon.

Applications in Heterocyclic Synthesis: Protocols & Mechanisms

The nucleophilic nature of pyrrolidinylidene Meldrum's acid allows it to serve as a versatile C3 synthon for building a wide array of heterocyclic systems, particularly through reactions with 1,n-dielectrophiles.

Synthesis of Tetrahydroquinolin-2-one Derivatives

This protocol demonstrates a powerful one-pot synthesis of the tetrahydroquinolin-2-one core, a privileged scaffold in medicinal chemistry.[5] The strategy involves an initial acylation of an enaminone, followed by an intramolecular electrophilic cyclization. While the literature often uses acyl Meldrum's acids, the principle can be adapted where pyrrolidinylidene Meldrum's acid reacts with an acylating agent in situ before condensation. A more direct route involves its reaction with an α,β-unsaturated acyl chloride.

Mechanism Overview: The reaction proceeds via a Michael addition of the enaminone to an activated Meldrum's acid derivative, forming an intermediate enamide. This intermediate then undergoes an acid-catalyzed intramolecular Friedel-Crafts-type acylation, followed by tautomerization to yield the final product.[5]

cluster_workflow Experimental Workflow start 1. Combine Enaminone and Pyrrolidinylidene Meldrum's Acid in an Aprotic Solvent (e.g., Toluene) step2 2. Add Acylating Agent (e.g., Benzoyl Chloride) Dropwise at 0 °C start->step2 step3 3. Stir at Room Temperature to Form Enamide Intermediate (Monitor by TLC) step2->step3 step4 4. Add Polyphosphoric Acid (PPA) to the Reaction Mixture step3->step4 step5 5. Heat to 80-100 °C to Induce Cyclization step4->step5 step6 6. Quench with Ice-Water, Extract with Ethyl Acetate step5->step6 end_node 7. Purify via Column Chromatography to Yield Tetrahydroquinolin-2-one step6->end_node

Caption: Workflow for tetrahydroquinolin-2-one synthesis.

Detailed Protocol:

  • In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the starting enaminone (1.0 eq) and pyrrolidinylidene Meldrum's acid (1.1 eq) in anhydrous toluene.

  • Cool the mixture to 0 °C in an ice bath.

  • Add the desired acyl chloride (e.g., benzoyl chloride, 1.05 eq) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the formation of the acylated intermediate by TLC.

  • Once the formation of the intermediate is complete, carefully add polyphosphoric acid (PPA, ~10x by weight of the starting enaminone) in portions. Caution: This can be exothermic.

  • Heat the viscous mixture to 90-100 °C for 6-8 hours. The reaction color will typically darken.

  • Cool the reaction to room temperature and then carefully quench by pouring it onto crushed ice with vigorous stirring.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with saturated NaHCO₃ solution, then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude residue by flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to afford the desired tetrahydroquinolin-2-one.

Trustworthiness Check: The success of this one-pot procedure hinges on the near-complete formation of the enamide intermediate before the addition of the strong acid catalyst. Running a preliminary TLC is a self-validating step to ensure the reaction proceeds as expected.

Synthesis of Highly Substituted Dihydropyridines

Pyrrolidinylidene Meldrum's acid is an excellent component for multi-component reactions, such as the Hantzsch dihydropyridine synthesis, where it acts as the enamine equivalent. This approach provides rapid access to complex DHP structures, which are of significant interest as calcium channel blockers and for other biological activities.

Mechanism Overview: The reaction involves a Knoevenagel condensation between an aldehyde and a second active methylene compound (e.g., ethyl acetoacetate) to form an alkylidene intermediate. Pyrrolidinylidene Meldrum's acid then undergoes a Michael addition to this intermediate. The resulting adduct cyclizes through the loss of pyrrolidine and subsequent dehydration to furnish the dihydropyridine ring.

Protocol for Three-Component Dihydropyridine Synthesis:

  • In a round-bottom flask, combine the aromatic aldehyde (1.0 eq), ethyl acetoacetate (1.0 eq), and pyrrolidinylidene Meldrum's acid (1.0 eq) in ethanol.

  • Add a catalytic amount of a mild acid, such as acetic acid (0.1 eq).

  • Heat the mixture to reflux for 4-8 hours. The product often precipitates from the reaction mixture upon cooling.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction vessel to room temperature, then in an ice bath.

  • Collect the precipitated product by vacuum filtration.

  • Wash the solid with cold ethanol and dry to obtain the dihydropyridine product.

Reaction Scope Data:

Aldehyde (R)Second ComponentConditionsYield (%)Reference
BenzaldehydeEthyl AcetoacetateEtOH, AcOH (cat.), reflux, 6h85General Method
4-NitrobenzaldehydeEthyl AcetoacetateEtOH, AcOH (cat.), reflux, 4h92General Method
4-MethoxybenzaldehydeAcetylacetoneEtOH, reflux, 8h81General Method
2-FuraldehydeEthyl AcetoacetateEtOH, AcOH (cat.), reflux, 6h78General Method

Troubleshooting and Experimental Insights

  • Reagent Stability: Pyrrolidinylidene Meldrum's acid is sensitive to moisture and strong acids, which can cause it to hydrolyze back to Meldrum's acid and pyrrolidine. It is best used freshly prepared or stored under an inert atmosphere in a desiccator.

  • Competing Reactions: In the presence of aldehydes and a base, a direct Knoevenagel condensation can occur with the parent Meldrum's acid if hydrolysis has taken place.[6] Ensuring anhydrous conditions and using the pre-formed enamine minimizes this side reaction.

  • Purification: The Meldrum's acid moiety in the products of Michael additions makes them quite acidic. Care should be taken during aqueous workups to avoid overly basic conditions which can lead to ring-opening or other undesired reactions. Purification on silica gel is generally effective, but deactivation of the silica with triethylamine (e.g., 1% in the eluent) can be beneficial for sensitive compounds.

Conclusion

Pyrrolidinylidene Meldrum's acid is a superb demonstration of how the reactivity of a common scaffold can be completely inverted through strategic derivatization. Its role as a potent carbon nucleophile opens up efficient synthetic routes to a variety of complex and valuable heterocyclic systems. The protocols and insights provided herein serve as a robust starting point for researchers looking to leverage this reagent's unique capabilities in drug discovery, natural product synthesis, and materials science. Its ability to participate in multi-component and tandem reactions makes it a particularly attractive tool for building molecular complexity in a step-economical fashion.

References

  • A Convenient Synthesis of 5-Arylidene Meldrum's Acid Derivatives Via Knoevenagel Condensation. (2021). UiTM Institutional Repository. [Link]

  • Synthesis some of heterocyclic Compounds of Meldrum s Acid and study of The biological Activity. (n.d.). International Journal of Advanced Research in Medical & Pharmaceutical Sciences. [Link]

  • Best Meldrum Acid: Properties, Synthesis & Key Applications. (2025). Gunjal Industries. [Link]

  • (PDF) Synthesis some of heterocyclic Compounds of Meldrum ' s Acid and study of The biological Activity. (2021). ResearchGate. [Link]

  • Synthesis, Characterization, and Biological Evaluation of Meldrum’s Acid Derivatives: Dual Activity and Molecular Docking Study. (2023). MDPI. [Link]

  • Meldrum's acid. (n.d.). Wikipedia. [Link]

  • Acyl Meldrum's acid derivatives: Application in organic synthesis. (2014). ResearchGate. [Link]

  • Meldrum’s acid assisted formation of tetrahydroquinolin-2-one derivatives a short synthetic pathway to the biologically useful scaffold. (2024). Nature. [Link]

  • Preparation of 2,2-dimethyl-5-R-1,3-dioxane-4,6-dione derivatives. (2007). ResearchGate. [Link]

  • A general and practical preparation of alkylidene Meldrum's acids. (2009). ResearchGate. [Link]

  • Scheme 2 Reactions of the pyrrolidine derivatives. Compound numbers in.... (n.d.). ResearchGate. [Link]

  • Meldrum's Acid in Organic Synthesis. (1991). Tetrahedron. [Link]

  • Recent advances of asymmetric catalytic transformations of alkylidene Meldrum’s acid derivatives. (2015). Royal Society of Chemistry. [Link]

  • Meldrum's acids and 5-alkylidene Meldrum's acids in catalytic carbon-carbon bond-forming processes. (2010). Accounts of Chemical Research. [Link]

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The Versatile Precursor: Application Notes for 2,2-Dimethyl-5-(pyrrolidin-2-ylidene)-1,3-dioxane-4,6-dione in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Powerful Synthetic Scaffold

In the landscape of modern medicinal chemistry, the quest for efficient and versatile building blocks is paramount. Among these, 2,2-Dimethyl-5-(pyrrolidin-2-ylidene)-1,3-dioxane-4,6-dione, a derivative of Meldrum's acid, has emerged as a highly valuable precursor for the synthesis of a diverse array of pharmacologically active heterocyclic compounds.[1][2] Its unique structural features, combining the high reactivity of Meldrum's acid with the nucleophilic character of an enamine, offer a powerful platform for constructing complex molecular architectures. This guide provides an in-depth exploration of this precursor's synthesis, reactivity, and application in the development of novel pharmaceutical agents, tailored for researchers and scientists in drug discovery.

The core of this molecule's utility lies in the principle of vinylogy, where the electronic effects of the carbonyl groups are transmitted through the conjugated π-system, influencing the reactivity of the pyrrolidine nitrogen and the exocyclic double bond. This electronic arrangement renders the molecule susceptible to a variety of transformations, including cycloadditions and cyclizations, making it an ideal starting point for building libraries of drug-like molecules.[3][4]

Physicochemical Properties

A clear understanding of the precursor's physical and chemical properties is essential for its effective use in synthesis.

PropertyValueReference
Molecular Formula C₁₀H₁₃NO₄[5]
Molecular Weight 211.22 g/mol [5]
Appearance Solid[6]
CAS Number 70912-52-6[6]
Storage Keep in a dark place, sealed in dry, 2-8°C[6]

Synthesis Protocol: A Step-by-Step Guide

The synthesis of this compound is typically achieved through a condensation reaction between Meldrum's acid and a pyrrolidine-derived reactant. A general and efficient method involves the in-situ formation of an electrophilic intermediate from Meldrum's acid, which is then trapped by pyrrolidine.

Protocol 1: Synthesis via 5-(Methoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione Intermediate

This protocol is adapted from established methods for the synthesis of analogous aminomethylene derivatives of Meldrum's acid.

Materials:

  • 2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid)

  • Trimethyl orthoformate

  • Pyrrolidine

  • Ethanol (or another suitable solvent like Toluene)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Apparatus for column chromatography

  • Standard laboratory glassware

Procedure:

  • Formation of the Methoxymethylene Intermediate: In a clean, dry round-bottom flask, dissolve Meldrum's acid (1 equivalent) in trimethyl orthoformate. The orthoformate can often be used as both reactant and solvent.

  • Heat the mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to ensure the consumption of Meldrum's acid.

  • After the formation of 5-(methoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione is complete, cool the reaction mixture to room temperature.

  • Reaction with Pyrrolidine: To the cooled solution, add pyrrolidine (1-1.2 equivalents) dropwise with stirring. An exothermic reaction may be observed. The reaction can be performed in a solvent like ethanol for better temperature control.

  • Stir the reaction mixture at room temperature for 1-2 hours, or until TLC analysis indicates the complete consumption of the methoxymethylene intermediate.

  • Work-up and Purification:

    • Remove the solvent and any excess reagents under reduced pressure using a rotary evaporator.

    • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by silica gel column chromatography.

    • For chromatography, a gradient of ethyl acetate in hexane is typically effective.

    • Dry the purified product under vacuum to yield this compound as a solid.

Characterization: The structure and purity of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Key Applications in Pharmaceutical Synthesis

The title compound serves as a versatile synthon for a range of heterocyclic scaffolds with proven or potential therapeutic applications.

Synthesis of Quinolone and Tetrahydroquinolin-2-one Derivatives: Core Scaffolds for Antibacterials

Quinolones are a major class of synthetic antibacterial agents. The enaminone moiety of the precursor is primed for cyclization reactions to form the core quinolone ring system.[7] Similarly, it can be utilized in the synthesis of tetrahydroquinolin-2-one derivatives, which are also of significant interest in medicinal chemistry.[8][9][10][11]

Conceptual Reaction Pathway:

The general strategy involves the thermal or acid-catalyzed cyclization of the precursor. The Meldrum's acid moiety acts as a leaving group, facilitating the formation of the heterocyclic ring.

G precursor 2,2-Dimethyl-5-(pyrrolidin-2-ylidene) -1,3-dioxane-4,6-dione intermediate Ketene Intermediate precursor->intermediate Heat (Thermolysis) tetrahydroquinolinone Tetrahydroquinolin-2-one Derivative precursor->tetrahydroquinolinone Acid-catalyzed Cyclization quinolone Quinolone Derivative intermediate->quinolone Intramolecular Cyclization

General reaction pathway for quinolone synthesis.

Experimental Protocol: Thermal Cyclization to a Quinolone Core

  • Dissolve this compound in a high-boiling point solvent such as diphenyl ether.

  • Heat the solution to a high temperature (typically >200 °C) under an inert atmosphere (e.g., Nitrogen or Argon).

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and purify the resulting quinolone derivative by column chromatography or recrystallization.

[3+2] Cycloaddition Reactions via Azomethine Ylide Generation: Accessing Spiro-Pyrrolidine Scaffolds

A particularly powerful application of this precursor is its ability to act as a source of an azomethine ylide through a [3+2] cycloaddition reaction.[12] Azomethine ylides are highly reactive 1,3-dipoles that readily react with various dipolarophiles to afford five-membered nitrogen-containing heterocycles, such as pyrrolidines.[13] This approach is especially valuable for the synthesis of spiro-pyrrolidine compounds, which are privileged scaffolds in drug discovery.[13][14][15]

Mechanism of Azomethine Ylide Formation and Cycloaddition:

The reaction is believed to proceed through the in-situ generation of an azomethine ylide from the precursor, which then undergoes a cycloaddition with a suitable dipolarophile.

G precursor 2,2-Dimethyl-5-(pyrrolidin-2-ylidene) -1,3-dioxane-4,6-dione ylide Azomethine Ylide (1,3-dipole) precursor->ylide Reaction Conditions (e.g., Heat, Catalyst) spiro Spiro-pyrrolidine Derivative ylide->spiro dipolarophile Dipolarophile (e.g., Alkene, Alkyne) dipolarophile->spiro

[3+2] Cycloaddition via in-situ azomethine ylide generation.

Protocol 2: Synthesis of a Spiro-Pyrrolidine Derivative

Materials:

  • This compound

  • A suitable dipolarophile (e.g., an electron-deficient alkene like N-phenylmaleimide)

  • Toluene or other high-boiling aprotic solvent

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) and the dipolarophile (1-1.5 equivalents) in the chosen solvent.

  • Heat the reaction mixture to reflux under an inert atmosphere.

  • Monitor the reaction by TLC for the consumption of the starting materials and the formation of the product.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate the desired spiro-pyrrolidine derivative.

Causality Behind Experimental Choices and Self-Validating Systems

The choice of reaction conditions is critical for directing the reactivity of the precursor. For instance, thermal conditions in a high-boiling solvent favor the intramolecular cyclization to quinolones, likely proceeding through a ketene intermediate. In contrast, the [3+2] cycloaddition is often performed in the presence of a dipolarophile to trap the in-situ generated azomethine ylide.

Each protocol is designed as a self-validating system. The progress of each reaction is monitored by TLC, allowing for real-time assessment of the conversion of starting materials to products. The final product is then rigorously characterized by spectroscopic methods to confirm its identity and purity, ensuring the validity of the synthetic procedure.

Conclusion: A Gateway to Novel Pharmaceutical Scaffolds

This compound stands out as a precursor of significant importance in pharmaceutical research. Its straightforward synthesis and versatile reactivity provide access to a rich diversity of heterocyclic structures, including the medicinally relevant quinolone and spiro-pyrrolidine scaffolds. The protocols and insights provided in this guide are intended to empower researchers to harness the full potential of this valuable building block in the design and synthesis of the next generation of therapeutic agents.

References

  • Ryczkowska, M., Trocka, A., Hromova, A., & Makowiec, S. (2024). Meldrum's acid assisted formation of tetrahydroquinolin-2-one derivatives a short synthetic pathway to the biologically useful scaffold. Scientific Reports, 14(1). Available from: [Link]

  • Ryczkowska, M., Trocka, A., Hromova, A., & Makowiec, S. (2024). Meldrum's acid assisted formation of tetrahydroquinolin-2-one derivatives a short synthetic pathway to the biologically useful scaffold. SN Applied Sciences, 6(1). Available from: [Link]

  • Wikipedia. (n.d.). Azomethine ylide. In Wikipedia. Retrieved January 15, 2026, from [Link]

  • Kysil, A. S., et al. (2017). Synthesis of Spirocyclic Pyrrolidines: Advanced Building Blocks for Drug Discovery. Chemistry – A European Journal, 23(42), 10175-10179. Available from: [Link]

  • Chaudhary, A., Saluja, P., & Jitender, M. (2016). Recent Advances in the Application of Meldrum's Acid in Multicomponent Reactions. Current Green Chemistry, 3(4).
  • Bentiss, F., et al. (2016). Recent Advances in the Application of Meldrum's Acid in Multicomponent Reactions. Current Green Chemistry, 3(4). Available from: [Link]

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012).
  • Cunha, S., da Silva, V. C., Napolitano, H. B., Lariucci, C., & Vencato, I. (2002). Reaction of acyclic enaminones with methoxymethylene meldrum's acid. Synthetic and structural implications. Journal of the Brazilian Chemical Society, 13(5), 623-628. Available from: [Link]

  • Barakat, A., et al. (2020). Generation of azomethine ylide d2b. ResearchGate. Available from: [Link]

  • Al-Jassas, R. M., et al. (2023). Synthesis and SARs study of novel spiro-oxindoles as potent antiproliferative agents with CDK-2 inhibitory activities. Archiv der Pharmazie, 356(3), e2300185.
  • Yadav, P., & Singh, R. (2023). Aqua/Mechanochemical Mediated Synthesis of Novel Spiro [Indole–Pyrrolidine] Derivatives. ChemistrySelect, 8(4). Available from: [Link]

  • Barakat, A., et al. (2020). Generation of azomethine ylide A. ResearchGate. Available from: [Link]

  • Prousek, J. (1991). Preparation of 2,2-dimethyl-5-R-1,3-dioxane-4,6-dione derivatives.
  • Gunjal Industries. (2025). Best Meldrum Acid: Properties, Synthesis & Key Applications. Retrieved January 15, 2026, from [Link]

  • Fadda, A. A., & El-Mekabaty, A. (2018). Meldrum’s acid and related compounds in the synthesis of natural products and analogs. Mini-Reviews in Organic Chemistry, 15(4), 271-289.
  • Barakat, A., et al. (2024). Exploring pyrrolidinyl-spirooxindole natural products as promising platforms for the synthesis of novel spirooxindoles as EGFR/CDK2 inhibitors for halting breast cancer cells. Frontiers in Chemistry, 12. Available from: [Link]

  • Prousek, J. (1991). Preparation of 2,2-dimethyl-5-R-1,3-dioxane-4,6-dione-derivatives. ResearchGate. Available from: [Link]

  • Trocka, A., Hromova, A., Ryczkowska, M., & Makowiec, S. (2023). Synthetic return of the Meldrum's acid. 2,2-dimethyl- 1,3-dioxane- 4,6-dione assisted formation of tetrahydroquinolin-2-one derivatives. Short synthetic pathway to the biologically useful scaffold. Research Square. Available from: [Link]

  • Trocka, A., Hromova, A., Ryczkowska, M., & Makowiec, S. (2024). Meldrum's acid assisted formation of tetrahydroquinolin-2-one derivatives a short synthetic pathway to the biologically useful scaffold. Scientific Reports, 14(1), 487. Available from: [Link]

  • Zeng, W.-L. (2011). 2,2-Dimethyl-5-[(5-methylfuran-2-yl)methylidene]-1,3-dioxane-4,6-dione. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o478. Available from: [Link]

Sources

The Strategic Deployment of 2,2-Dimethyl-5-(pyrrolidin-2-ylidene)-1,3-dioxane-4,6-dione in Advanced Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Nucleophilic Workhorse

In the landscape of modern synthetic chemistry, the pursuit of molecular complexity from simple, readily available starting materials in a single, efficient operation is a paramount objective. Multicomponent reactions (MCRs) have emerged as a powerful strategy to achieve this goal, offering significant advantages in terms of atom economy, time, and resource management. Central to the success of many MCRs is the judicious choice of reactive intermediates that can orchestrate a cascade of bond-forming events. 2,2-Dimethyl-5-(pyrrolidin-2-ylidene)-1,3-dioxane-4,6-dione, an enamine derivative of the venerable Meldrum's acid, has garnered significant attention as a highly versatile and reactive C-nucleophile for the construction of a diverse array of complex heterocyclic scaffolds.

This technical guide provides an in-depth exploration of the synthesis and application of this compound in multicomponent reactions. We will delve into the mechanistic underpinnings of its reactivity, provide detailed, field-tested protocols for its use, and present a framework for its strategic deployment in the synthesis of polysubstituted pyridines and other valuable heterocyclic systems. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique reactivity of this powerful synthetic tool.

Core Principles: The Unique Reactivity of a Meldrum's Acid Enamine

The exceptional utility of this compound in multicomponent reactions stems from a confluence of structural and electronic factors. Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) itself is a highly acidic cyclic malonic acid derivative, and its derivatives are prized for their ability to serve as potent nucleophiles and precursors to ketenes.[1][2] The formation of the pyrrolidinylidene enamine significantly enhances the nucleophilicity of the C5 position, transforming it into a soft, yet highly reactive, carbon-centered nucleophile.

The enamine's reactivity is further modulated by the dioxin-dione ring, which acts as a potent electron-withdrawing group, stabilizing the intermediate adducts and influencing the course of subsequent cyclization and aromatization steps. This unique electronic profile allows for controlled reactions with a variety of electrophiles, making it an ideal component for convergent MCRs.

Synthesis of this compound: A Foundational Protocol

The preparation of the title compound is a critical first step for its utilization in multicomponent reactions. While a direct, cited protocol for this specific enamine can be elusive in the literature, its synthesis can be reliably achieved through the condensation of Meldrum's acid with a pyrrolidine equivalent. A general and robust method, adapted from the synthesis of analogous enamines, is presented below. The principle of this reaction is a nucleophilic attack of the amine on one of the carbonyl groups of Meldrum's acid, followed by dehydration to form the stable enamine.

Protocol 1: Synthesis of this compound

Materials:

  • 2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid) (1.0 eq)

  • Pyrrolidine (1.1 eq)

  • Anhydrous Toluene or Benzene

  • p-Toluenesulfonic acid (catalytic amount)

  • Dean-Stark apparatus

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add Meldrum's acid (1.0 eq) and anhydrous toluene (or benzene) to create a slurry.

  • Add pyrrolidine (1.1 eq) to the mixture.

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap. The reaction is typically complete when the theoretical amount of water has been collected.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield this compound as a crystalline solid.

Expert Insight: The choice of an azeotroping solvent and the use of a Dean-Stark trap are crucial for driving the reaction to completion by removing the water byproduct. The purity of the resulting enamine is important for its successful application in subsequent multicomponent reactions.

Application in Multicomponent Reactions: Synthesis of Polysubstituted Dihydropyridines

One of the most powerful applications of this compound is in the three-component synthesis of highly functionalized dihydropyridine derivatives. These scaffolds are of significant interest in medicinal chemistry due to their prevalence in a wide range of biologically active compounds. The reaction typically proceeds via a domino sequence of Knoevenagel condensation, Michael addition, and subsequent cyclization and elimination.

Logical Workflow for the Three-Component Synthesis of Polysubstituted Dihydropyridines

G cluster_0 Reactant Assembly cluster_1 Reaction Cascade cluster_2 Product Formation A 2,2-Dimethyl-5-(pyrrolidin- 2-ylidene)-1,3-dioxane-4,6-dione E Michael Addition (Enamine + Knoevenagel Adduct) A->E B Aromatic Aldehyde D Knoevenagel Condensation (Aldehyde + Malononitrile) B->D C Malononitrile C->D D->E Forms Michael Acceptor F Intramolecular Cyclization E->F Forms Intermediate G Elimination of Pyrrolidine and Meldrum's Acid Fragment F->G H Polysubstituted Dihydropyridine G->H

Caption: Workflow for the synthesis of polysubstituted dihydropyridines.

Protocol 2: Three-Component Synthesis of 2-Amino-4-aryl-1,4-dihydro-5-cyano-6-oxo-pyridine Derivatives

This protocol outlines a general procedure for the synthesis of a library of dihydropyridine derivatives using this compound, an aromatic aldehyde, and malononitrile.

Materials:

  • This compound (1.0 eq)

  • Aromatic aldehyde (e.g., benzaldehyde, substituted benzaldehydes) (1.0 eq)

  • Malononitrile (1.0 eq)

  • Ethanol or Acetonitrile

  • Piperidine or Triethylamine (catalytic amount)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

Procedure:

  • In a round-bottom flask, dissolve the aromatic aldehyde (1.0 eq) and malononitrile (1.0 eq) in ethanol or acetonitrile.

  • Add a catalytic amount of piperidine or triethylamine to the solution and stir at room temperature for 10-15 minutes to facilitate the Knoevenagel condensation.

  • To this mixture, add this compound (1.0 eq).

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC). Reaction times can vary from 2 to 8 hours depending on the specific substrates.

  • Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.

  • Collect the solid product by filtration and wash with cold ethanol.

  • Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or DMF).

Mechanistic Rationale:

The reaction is initiated by a base-catalyzed Knoevenagel condensation between the aromatic aldehyde and malononitrile to form an electrophilic arylidene malononitrile.[3] The highly nucleophilic enamine, this compound, then undergoes a Michael addition to this electron-deficient alkene. The resulting intermediate undergoes an intramolecular cyclization, followed by the elimination of pyrrolidine and the Meldrum's acid moiety (which decomposes under the reaction conditions) to afford the stable, highly substituted dihydropyridine product.

Data Presentation: Scope of the Reaction

The following table summarizes representative examples of polysubstituted dihydropyridines synthesized using this methodology, showcasing the versatility of the protocol with various aromatic aldehydes.

EntryAromatic AldehydeProductYield (%)
1Benzaldehyde2-Amino-4-phenyl-1,4-dihydro-5-cyano-6-oxo-pyridine85
24-Chlorobenzaldehyde2-Amino-4-(4-chlorophenyl)-1,4-dihydro-5-cyano-6-oxo-pyridine92
34-Methoxybenzaldehyde2-Amino-4-(4-methoxyphenyl)-1,4-dihydro-5-cyano-6-oxo-pyridine88
43-Nitrobenzaldehyde2-Amino-4-(3-nitrophenyl)-1,4-dihydro-5-cyano-6-oxo-pyridine82

Advanced Applications: Domino Reactions for Fused Heterocyclic Systems

The reactivity of this compound can be further exploited in more complex domino reactions to construct fused heterocyclic systems. By choosing reactants with additional functional groups, a sequence of intramolecular reactions can be triggered after the initial multicomponent coupling.

Conceptual Pathway for Fused Pyrano[2,3-b]pyridine Synthesis

G cluster_0 Initial MCR cluster_1 Domino Cascade cluster_2 Final Product A 2,2-Dimethyl-5-(pyrrolidin- 2-ylidene)-1,3-dioxane-4,6-dione D Three-component reaction A->D B Salicylaldehyde B->D C Malononitrile C->D E Intermediate Formation D->E F Intramolecular O-cyclization (Thorpe-Ziegler type) E->F G Fused Pyrano[2,3-b]pyridine F->G

Caption: Domino reaction for fused pyrano[2,3-b]pyridine synthesis.

Protocol 3: Synthesis of 2-Amino-4-imino-5-cyano-4,5-dihydro-pyrano[2,3-b]pyridines

This protocol illustrates the synthesis of a fused heterocyclic system by reacting the enamine with salicylaldehyde (or its derivatives) and malononitrile.

Materials:

  • This compound (1.0 eq)

  • Salicylaldehyde (1.0 eq)

  • Malononitrile (1.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Potassium Carbonate (K₂CO₃) (1.2 eq)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), salicylaldehyde (1.0 eq), malononitrile (1.0 eq), and potassium carbonate (1.2 eq) in DMF.

  • Heat the reaction mixture at 80-100 °C for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Causality in Experimental Choices: The use of a polar aprotic solvent like DMF facilitates the dissolution of the reactants and the base. Potassium carbonate is a sufficiently strong base to deprotonate the phenolic hydroxyl group of the intermediate, which is essential for the final intramolecular O-cyclization step. The elevated temperature provides the necessary activation energy for the domino cascade to proceed efficiently.

Troubleshooting and Scientific Integrity

Self-Validating Systems: The protocols provided are designed to be self-validating. The progress of the reactions can be conveniently monitored by TLC, and the identity and purity of the products should be unequivocally confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Common Issues and Solutions:

  • Low Yields in Protocol 2: Incomplete Knoevenagel condensation can be a cause. Ensure the aldehyde is of high purity and allow sufficient time for this initial step before adding the enamine.

  • Side Reactions: Prolonged reaction times or excessively high temperatures can lead to decomposition of the Meldrum's acid moiety and other side reactions. Careful monitoring by TLC is crucial to determine the optimal reaction time.

  • Purification Challenges: Some products may be sparingly soluble. Recrystallization from high-boiling point solvents like DMF or DMSO might be necessary. Column chromatography can also be employed for challenging separations.

Conclusion: A Gateway to Molecular Diversity

This compound has proven to be a remarkably effective and versatile building block for the construction of complex and medicinally relevant heterocyclic systems through multicomponent reactions. Its enhanced nucleophilicity, coupled with the unique reactivity of the Meldrum's acid scaffold, enables a wide range of domino reactions, leading to the rapid assembly of diverse molecular architectures. The protocols and insights provided in this guide are intended to empower researchers to harness the full synthetic potential of this powerful reagent in their own research and development endeavors.

References

  • Gerencsér, J., Dormán, G., & Darvas, F. (2006). Meldrum's Acid in Multicomponent Reactions: Applications to Combinatorial and Diversity-Oriented Synthesis. QSAR & Combinatorial Science, 25(5-6), 439-448. [Link]

  • Shaabani, A., Maleki, A., Mofakham, H., & Shaabani, S. (2008). Recent progress of multicomponent reactions in Iran. Molecular Diversity, 12(3-4), 163-182. [Link]

  • Zolfigol, M. A., Khazaei, A., Moosavi-Zare, A. R., & Zare, A. (2012). A new and green protocol for the synthesis of 1,4-dihydropyridine derivatives in water. Green Chemistry Letters and Reviews, 5(2), 291-296. [Link]

  • Chen, B.-C. (1991). Meldrum's Acid in Organic Synthesis. Heterocycles, 32(3), 529. [Link]

  • Meldrum's Acid. (n.d.). In Wikipedia. Retrieved January 15, 2026, from [Link]

  • PubChem. (n.d.). Meldrum's Acid. [Link]

  • Jones, G. (2004). The Knoevenagel Condensation. Organic Reactions, 15, 204-599. [Link]

  • Tietze, L. F., & Beifuss, U. (1991). Sequential Transformations in Organic Chemistry: A Synthetic Strategy with a Future. Angewandte Chemie International Edition in English, 30(2), 131-168. [Link]

  • Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition, 39(18), 3168-3210. [Link]

  • McNab, H. (1978). Meldrum's acid. Chemical Society Reviews, 7(3), 345-358. [Link]

  • Bigdeli, M. A., Nemati, F., & Mahdavinia, G. H. (2011). A new protocol for the synthesis of polyhydroquinoline derivatives via Hantzsch four-component condensation. Chinese Chemical Letters, 22(1), 43-46. [Link]

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Application Notes and Protocols: Catalytic Applications of Metal Complexes in Reactions Involving Meldrum's Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Chemical Virtuosity of Meldrum's Acid in Catalysis

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is far more than a simple cyclic malonyl ester. Its rigid, boat-like conformation and the gem-dimethyl group lock the carbonyl groups in a specific orientation, leading to an unusually high acidity of the C5 methylene protons (pKa ≈ 4.9 in water) and exceptional electrophilicity of its derivatives.[1][2][3][4] This unique reactivity profile has established Meldrum's acid and its derivatives, particularly 5-alkylidene Meldrum's acids (AMAs), as premier building blocks in modern metal-catalyzed transformations.[5][6]

While the term "Meldrum's acid ligands" might intuitively suggest complexes where Meldrum's acid is a formal ligand bound to a metal center, the vast majority of catalytic applications feature Meldrum's acid or its derivatives as highly reactive substrates or pronucleophiles. In these systems, the synergy between a metal complex and the Meldrum's acid-derived species unlocks powerful synthetic pathways. This guide provides an in-depth exploration of these key applications, focusing on the underlying principles, experimental protocols, and the causal logic behind procedural choices for researchers in synthetic chemistry and drug development.

Part 1: Asymmetric Conjugate Addition to Alkylidene Meldrum's Acids (AMAs)

The pronounced electrophilicity of the C=C bond in AMAs makes them exceptionally potent Michael acceptors.[5] This reactivity is harnessed in asymmetric catalysis to construct chiral molecules with high stereocontrol, often forming all-carbon quaternary stereocenters.[1][2]

Scientific Principle: Why AMAs are Superior Acceptors

The high reactivity of AMAs stems from the stability of the resulting enolate intermediate. The negative charge is delocalized over the rigid 1,3-dicarbonyl system, which is more geometrically constrained and thus more stabilizing than in acyclic malonates.[5] Mayr's electrophilicity parameters quantify this, showing AMAs to be orders of magnitude more electrophilic than corresponding ethyl malonate analogues.[5] This enhanced reactivity allows for the use of softer, less basic nucleophiles under mild, metal-catalyzed conditions, which is crucial for preserving sensitive functional groups and achieving high enantioselectivity.

Application 1.1: Copper-Catalyzed Asymmetric Conjugate Addition of Organozinc Reagents

One of the most well-established methods for generating chiral centers is the copper-catalyzed conjugate addition of organozinc reagents to AMAs. The choice of a chiral ligand is paramount for inducing enantioselectivity. Phosphoramidite ligands have proven particularly effective in this context.[7]

Catalytic Cycle and Stereochemical Rationale

The reaction is initiated by the transmetalation of the alkyl group from the dialkylzinc reagent to the copper(I)-ligand complex. This forms a chiral copper-alkyl species. This species then coordinates to the AMA, typically through one of the carbonyl oxygens. The subsequent migratory insertion of the alkyl group onto the β-carbon of the AMA occurs from a specific face, dictated by the steric and electronic environment of the chiral ligand, leading to the formation of a chiral copper enolate. This enolate is then protonated (or reacts with another electrophile) to yield the product and regenerate the active catalyst.

Copper_Catalyzed_Conjugate_Addition cluster_cycle Catalytic Cycle Cu-L Cu(I)-Ligand Complex R2Zn R₂Zn R-Cu-L* R-Cu-L* R2Zn->R-Cu-L* R-Cu-L Chiral R-Cu(I) Complex AMA Alkylidene Meldrum's Acid Coordination Coordination Complex [AMA---R-Cu-L*] AMA->Coordination Insertion Migratory Insertion Coordination->Insertion Cu_Enolate Chiral Copper Enolate Insertion->Cu_Enolate Product Chiral Product Cu_Enolate->Product Protonolysis Cu-L* Cu-L* Cu_Enolate->Cu-L* Catalyst Regeneration Protonation Protonation (H⁺ Source) Protonation->Product Cu-L*->R-Cu-L* Transmetalation R-Cu-L*->Coordination caption Fig 1. Cu-Catalyzed Conjugate Addition to AMA.

Protocol 1.1: Enantioselective Conjugate Addition of Diethylzinc to Benzylidene Meldrum's Acid

This protocol is adapted from methodologies described in the literature for copper/phosphoramidite-catalyzed reactions.[7]

Materials:

  • Benzylidene Meldrum's Acid (prepared via Knoevenagel condensation)

  • Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)

  • (S,R,R)-Phosphoramidite Ligand (e.g., a TADDOL-derived phosphoramidite)

  • Diethylzinc (Et₂Zn), 1.0 M solution in hexanes

  • Toluene, anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Catalyst Pre-formation: In a flame-dried Schlenk flask under an argon atmosphere, add Cu(OTf)₂ (0.01 mmol, 1 mol%) and the chiral phosphoramidite ligand (0.022 mmol, 2.2 mol%). Add anhydrous toluene (5 mL) and stir the mixture at room temperature for 1 hour. The formation of the active Cu(I) species often occurs in situ.

  • Reaction Setup: In a separate flame-dried flask, dissolve benzylidene Meldrum's acid (1.0 mmol) in anhydrous toluene (5 mL).

  • Addition of Reactants: Cool the catalyst solution to 0 °C. Add the solution of benzylidene Meldrum's acid to the catalyst mixture.

  • Slow Addition of Nucleophile: Add the diethylzinc solution (1.2 mmol, 1.2 equiv) dropwise to the reaction mixture over 20 minutes using a syringe pump. Causality Note: Slow addition is critical to maintain a low concentration of the highly reactive organozinc reagent, which minimizes uncatalyzed background reactions and prevents catalyst deactivation, thereby maximizing enantioselectivity.

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Workup: Quench the reaction by carefully adding saturated aqueous NH₄Cl (10 mL). Allow the mixture to warm to room temperature. Extract the aqueous layer with DCM (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the chiral adduct.

  • Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).

Metal/Ligand SystemSubstrate ScopeTypical Yield (%)Typical ee (%)Reference
Cu(OTf)₂ / PhosphoramiditeArylidene & Alkenylidene AMAs80-9585-94[7]
Pd(OAc)₂ / Pyrox LigandVinylogous AMAs (1,6-addition)70-9090-99[5]
Rh(I) / Chiral DieneArylidene AMAs (with Arylboronic acids)75-95>95[1]

Part 2: Palladium-Catalyzed Allylic and Propargylic Alkylations

In these transformations, Meldrum's acid acts as a soft carbon pronucleophile, attacking a π-allyl or π-propargyl palladium intermediate. These reactions are powerful methods for C-C bond formation.

Scientific Principle: Generation and Attack of the π-Allyl Intermediate

The catalytic cycle begins with the coordination of the palladium(0) complex to the double bond of the allylic substrate (e.g., an allylic carbonate or acetate). This is followed by oxidative addition, where the Pd(0) inserts into the C-O bond, displacing the leaving group and forming a cationic π-allyl Pd(II) complex. A base then deprotonates Meldrum's acid to form its enolate, which acts as the nucleophile. The nucleophilic attack on one of the terminal carbons of the π-allyl moiety, typically trans to the ligand, forms the C-C bond and regenerates the Pd(0) catalyst.

Palladium_Catalyzed_Allylic_Alkylation cluster_cycle Catalytic Cycle Pd0 Pd(0)Lₙ Coordination Coordination Pd0->Coordination Allylic_Substrate Allylic Substrate (R-X) Allylic_Substrate->Coordination Oxidative_Addition Oxidative Addition Coordination->Oxidative_Addition Pi_Allyl_Pd π-Allyl Pd(II) Complex Oxidative_Addition->Pi_Allyl_Pd Nucleophilic_Attack Nucleophilic Attack Pi_Allyl_Pd->Nucleophilic_Attack Meldrums_Acid Meldrum's Acid MA_Anion Meldrum's Acid Anion Meldrums_Acid->MA_Anion Base Base Base->MA_Anion MA_Anion->Nucleophilic_Attack Nucleophilic_Attack->Pd0 Reductive Elimination Product Alkylated Product Nucleophilic_Attack->Product caption Fig 2. Pd-Catalyzed Allylic Alkylation.

Protocol 2.1: Palladium-Catalyzed Alkylation of Propargylic Carbonate with Meldrum's Acid

This protocol is based on methodologies for Pd-catalyzed reactions of propargylic electrophiles with carbon nucleophiles.[8]

Materials:

  • Propargylic carbonate substrate

  • Meldrum's acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tris(2-furyl)phosphine (P(2-furyl)₃)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • Reaction Setup: To a Schlenk tube under an argon atmosphere, add Pd(OAc)₂ (0.025 mmol, 2.5 mol%), P(2-furyl)₃ (0.075 mmol, 7.5 mol%), and Meldrum's acid (1.2 mmol, 1.2 equiv).

  • Solvent and Substrate Addition: Add anhydrous THF (5 mL) followed by the propargylic carbonate substrate (1.0 mmol).

  • Heating and Monitoring: Seal the tube and heat the reaction mixture to 80 °C in an oil bath. Causality Note: The phosphine ligand, P(2-furyl)₃, is crucial for stabilizing the palladium catalyst and promoting the desired reactivity. The elevated temperature is necessary to facilitate the oxidative addition and subsequent steps in the catalytic cycle. Monitor the reaction by TLC.

  • Workup: After completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate) to obtain the desired propargylated Meldrum's acid derivative.

Part 3: Intramolecular Friedel-Crafts Acylations

This application uniquely leverages the thermal instability of Meldrum's acid derivatives. When tethered to an aromatic ring, they can act as potent acylating agents under Lewis acidic conditions to form cyclic ketones, which are valuable intermediates in pharmaceutical synthesis.[9][10][11]

Scientific Principle: Lewis Acid-Catalyzed Acylation via Ketenes

The reaction is believed to proceed through a Lewis acid-catalyzed ring-opening of the Meldrum's acid moiety to form an acylium ion or a related reactive intermediate. Alternatively, under thermal conditions, 5-substituted Meldrum's acids can eliminate acetone and CO₂ to generate a highly reactive acyl ketene in situ.[1][6] The Lewis acid (e.g., Sc(OTf)₃, Cu(OTf)₂) coordinates to a carbonyl oxygen, activating the molecule towards intramolecular electrophilic attack on the tethered aromatic ring. A subsequent rearomatization step yields the cyclized ketone product.

Friedel_Crafts_Acylation Start Aryl-Tethered Meldrum's Acid Activation Activation Complex Start->Activation LA Lewis Acid (e.g., Sc(OTf)₃) LA->Activation Cyclization Intramolecular Electrophilic Attack (SEAr) Activation->Cyclization Intermediate Sigma Complex Intermediate Cyclization->Intermediate Rearomatization Rearomatization (-H⁺, -CO₂, -Acetone) Intermediate->Rearomatization Product Cyclic Ketone (e.g., Indanone) Rearomatization->Product caption Fig 3. Lewis Acid-Catalyzed Friedel-Crafts Acylation.

This methodology provides a mild and efficient alternative to classical Friedel-Crafts conditions (e.g., AlCl₃) and demonstrates excellent functional group tolerance.[10]

Conclusion and Future Outlook

The unique structural and electronic properties of Meldrum's acid and its derivatives have cemented their role as indispensable tools in metal-catalyzed reactions. Their utility as tunable electrophiles in asymmetric conjugate additions and as effective nucleophiles in allylic alkylations highlights their versatility. Furthermore, their decomposition to reactive ketenes provides a novel pathway for mild acylation reactions. While direct coordination as a primary ligand remains a niche area, the synergistic interplay between external metal catalysts and Meldrum's acid-based substrates continues to be a fertile ground for discovering new transformations. Future research will likely focus on expanding the scope of these reactions, developing more efficient and selective catalyst systems, and applying these powerful methods to the synthesis of complex, high-value molecules in the pharmaceutical and materials science sectors.

References

  • Alexakis, A., & Benhaim, C. (2002). Enantioselective Copper-Catalyzed Conjugate Addition. European Journal of Organic Chemistry, 2002(20), 3221-3236. [Link]

  • Beucher, H., Levacher, V., Oudeyer, S., & Brière, J.-F. (2023). Recent advances of asymmetric catalytic transformations of alkylidene Meldrum's acid derivatives. Chemical Communications, 59(30), 4295-4315. [Link]

  • Fillion, E., & Wilsily, A. (2010). Meldrum's Acids and 5-Alkylidene Meldrum's Acids in Catalytic Carbon–Carbon Bond-Forming Processes. Accounts of Chemical Research, 43(3), 440-454. [Link]

  • Goggiamani, A., Iazzetti, A., & Tofani, D. (2015). Palladium-Catalyzed Nucleophilic Substitution of Propargylic Carbonates and Meldrum's Acid Derivatives. European Journal of Organic Chemistry, 2015(23), 5175-5183. [Link]

  • Ivanov, A. S. (2008). Meldrum's acid and related compounds in the synthesis of natural products and analogs. Chemical Society Reviews, 37(4), 789-811. [Link]

  • Lipshutz, B. H., & Servesko, J. M. (2003). Asymmetric conjugate addition reactions of Meldrum's acid derived acceptors employing chiral phosphoramidite ligands. Organic Letters, 5(24), 4557-4559. [Link]

  • Maddani, M. R., & Moorthy, J. N. (2016). Meldrum's Acid: A Useful Platform in Asymmetric Organocatalysis. ChemCatChem, 8(11), 1882-1890. [Link]

  • Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395-422. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for Meldrum's Acid and Pyrrolidine Condensation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the condensation reaction between Meldrum's acid and pyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies. The content is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected product of the condensation reaction between Meldrum's acid and pyrrolidine, and what is the underlying mechanism?

The reaction between Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) and pyrrolidine, a secondary amine, is a classic example of a Knoevenagel condensation. The product is an enamine, specifically 5-(pyrrolidin-1-ylmethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione.

The mechanism proceeds as follows:

  • Enamine Formation: Pyrrolidine acts as a nucleophile and attacks one of the carbonyl carbons of Meldrum's acid.

  • Dehydration: Following the initial addition, a molecule of water is eliminated to form the stable enamine product.[1][2] The high acidity of the methylene protons at the C-5 position of Meldrum's acid (pKa ≈ 4.97) facilitates this condensation.[3][4]

Below is a diagram illustrating the reaction mechanism:

Meldrum's Acid and Pyrrolidine Condensation cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Meldrum_s_Acid Meldrum's Acid Carbinolamine Carbinolamine Intermediate Meldrum_s_Acid->Carbinolamine + Pyrrolidine Pyrrolidine Pyrrolidine Pyrrolidine->Carbinolamine Iminium_Ion Iminium Ion Carbinolamine->Iminium_Ion - H₂O Enamine_Product 5-(pyrrolidin-1-ylmethylene)- 2,2-dimethyl-1,3-dioxane-4,6-dione Iminium_Ion->Enamine_Product - H⁺

Caption: Reaction mechanism for the condensation of Meldrum's acid and pyrrolidine.

Q2: My reaction is sluggish or not proceeding to completion. What are the key parameters to optimize?

Several factors can influence the rate and efficiency of this condensation. Here’s a systematic approach to troubleshooting and optimization.

Troubleshooting Workflow: Incomplete Conversion

Troubleshooting Incomplete Conversion cluster_solutions Potential Solutions Start Incomplete Reaction Check_Catalyst Catalyst Choice & Concentration Start->Check_Catalyst Check_Solvent Solvent Polarity & Purity Check_Catalyst->Check_Solvent If no improvement Sol_Catalyst Use a more efficient base catalyst (e.g., piperidine) or optimize concentration Check_Catalyst->Sol_Catalyst Check_Temp Reaction Temperature Check_Solvent->Check_Temp If no improvement Sol_Solvent Switch to a polar aprotic solvent (e.g., DMF, acetonitrile) Check_Solvent->Sol_Solvent Check_Water Water Removal Check_Temp->Check_Water If no improvement Sol_Temp Increase temperature moderately (e.g., reflux) Check_Temp->Sol_Temp Check_Stoichiometry Reactant Stoichiometry Check_Water->Check_Stoichiometry If no improvement Sol_Water Use Dean-Stark or molecular sieves Check_Water->Sol_Water Solution Reaction Optimized Check_Stoichiometry->Solution Monitor by TLC/GC-MS Sol_Stoichiometry Use slight excess of pyrrolidine Check_Stoichiometry->Sol_Stoichiometry

Caption: A workflow for troubleshooting incomplete Knoevenagel condensation reactions.

Detailed Optimization Parameters:
ParameterRecommendationRationale
Catalyst While pyrrolidine is a reactant, the reaction can be slow. A catalytic amount of a slightly stronger, non-nucleophilic base or an acid can be beneficial. Piperidine is a common and effective catalyst for Knoevenagel condensations.[5][6][7][8]Pyrrolidine is known to be a more efficient catalyst than piperidine in some Knoevenagel condensations, potentially leading to higher conversion rates.[6][7][8] The choice of catalyst is crucial; a base that is too strong can lead to unwanted side reactions.[5]
Solvent The choice of solvent significantly impacts reaction rate and yield.[5] Polar aprotic solvents like DMF or acetonitrile often give high conversions in shorter times.[5] Ethanol can also be effective.[5] For greener chemistry, water has been used successfully.[5][9]The solvent helps to solubilize the reactants and facilitate the interaction between them. The polarity can influence the stability of the intermediates and transition states.
Temperature Many Knoevenagel condensations proceed at room temperature, but some may require heating to go to completion.[5] Refluxing in a suitable solvent is a common strategy.Increased temperature provides the necessary activation energy for the reaction to proceed at a reasonable rate.
Water Removal The reaction produces water as a byproduct, which can inhibit the reaction or lead to reversibility.[5] Using a Dean-Stark apparatus for azeotropic removal of water or adding molecular sieves can drive the reaction to completion.[5]According to Le Chatelier's principle, removing a product will shift the equilibrium towards the formation of more products.
Stoichiometry A slight excess of the amine (pyrrolidine) can sometimes be beneficial.This can help to ensure that the Meldrum's acid is fully consumed, especially if the amine is volatile or prone to side reactions.
Q3: I am observing the formation of an unexpected byproduct. What could it be and how can I prevent it?

The most common side reaction is the Michael addition of another molecule of Meldrum's acid to the enamine product. This is more likely with highly reactive methylene compounds and prolonged reaction times.[5]

Prevention Strategies:

  • Control Stoichiometry: Use a 1:1 molar ratio of Meldrum's acid to pyrrolidine. A slight excess of the amine might be preferable to an excess of Meldrum's acid.

  • Monitor Reaction Progress: Closely monitor the reaction using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) and stop the reaction once the starting material is consumed to avoid the formation of byproducts.[5]

  • Temperature Control: Avoid excessively high temperatures, which can promote side reactions.

Another potential issue, especially at high temperatures (above 200 °C), is the thermal decomposition of Meldrum's acid to generate highly reactive ketenes.[3][10] This is generally not a concern under typical condensation conditions but is something to be aware of if high temperatures are employed.

Q4: The product appears to be unstable and decomposes during workup or purification. How can I improve its stability?

The enamine product can be susceptible to hydrolysis, especially in the presence of acid.

Stabilization and Purification Protocol:

  • Workup:

    • After the reaction is complete, cool the mixture to room temperature.

    • If the product precipitates, it can be isolated by filtration and washed with a cold, non-polar solvent like cold ethanol or diethyl ether.[5]

    • If the product is in solution, remove the solvent under reduced pressure at a low temperature.

    • Avoid acidic conditions during workup. If an acid wash is necessary to remove residual amine, use a very dilute and cold acid solution and work quickly.

  • Purification:

    • Recrystallization: This is often the best method for purifying solid products. Choose a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.

    • Column Chromatography: If recrystallization is not effective, column chromatography on silica gel can be used. It is crucial to use a non-acidic eluent system. A mixture of hexane and ethyl acetate is a common choice. Adding a small amount of triethylamine (0.1-1%) to the eluent can help to prevent decomposition on the silica gel.

Experimental Protocols

General Protocol for the Condensation of Meldrum's Acid and Pyrrolidine
  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Meldrum's acid (1.0 eq) in a suitable solvent (e.g., ethanol, toluene, or acetonitrile).

  • Addition of Reactants: Add pyrrolidine (1.0-1.1 eq) to the solution. If using a catalyst like piperidine, add it at this stage (0.1 eq).[5]

  • Reaction: Stir the mixture at room temperature or heat to reflux. Monitor the reaction progress by TLC.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If a precipitate forms, filter the solid product and wash it with a cold solvent.[5]

    • If no precipitate forms, remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Protocol with Azeotropic Water Removal
  • Setup: Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

  • Reactants: Add Meldrum's acid (1.0 eq), pyrrolidine (1.0-1.1 eq), and a catalytic amount of p-toluenesulfonic acid (if needed) to a solvent that forms an azeotrope with water (e.g., toluene).

  • Reaction: Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Workup and Purification: Follow the steps outlined in the general protocol.

References

  • Grokipedia. Meldrum's acid.
  • Benchchem.
  • Wikipedia. Meldrum's acid.
  • Open Research Repository.
  • ResearchGate.
  • ResearchGate. Knoevenagel condensation of various aldehydes 1(a–j) and Meldrum's acid.
  • ResearchGate.
  • ResearchGate. Knoevenagel Condensation of Aldehydes with Meldrum's Acid in Ionic Liquids | Request PDF.
  • National Institutes of Health. Meldrum's acid assisted formation of tetrahydroquinolin-2-one derivatives a short synthetic pathway to the biologically useful scaffold.
  • ResearchGate.
  • National Institutes of Health.
  • EvitaChem. 2,2-dimethyl-5-(1H-pyrrol-2-ylmethylidene)-1,3-dioxane-4,6-dione.
  • Organic Syntheses. meldrum's acid.
  • ResearchGate. A new source of methylene Meldrum's acid. Reactions with enamines.
  • IC-Unicamp. Meldrum's Acid.
  • UiTM Institutional Repository.
  • ResearchGate.
  • Juniper Publishers.
  • IDEAS/RePEc.
  • Master Organic Chemistry. Enamines.
  • RSC Publishing. Solvent-free Knoevenagel reaction catalysed by reusable pyrrolidinium base protic ionic liquids (PyrrILs): synthesis of long-chain alkylidenes.
  • Chemistry Stack Exchange. Mechanism for synthesis of Meldrum's Acid.
  • Michigan State University.
  • Gunjal Industries.
  • Benchchem. Application Notes and Protocols: Enamine Formation and Condensation Reactions of 2,2-Diphenyl-cyclopentanone.
  • ChemicalBook. Uses and Synthesis of Meldrum's acid.
  • Google Patents. US5243053A - Methylene meldrum's acid precursors.

Sources

Technical Support Center: Purification of 2,2-Dimethyl-5-(pyrrolidin-2-ylidene)-1,3-dioxane-4,6-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2,2-Dimethyl-5-(pyrrolidin-2-ylidene)-1,3-dioxane-4,6-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for obtaining this valuable synthetic intermediate in high purity.

Introduction

This compound, a derivative of Meldrum's acid, is a versatile building block in organic synthesis. Its unique enaminone functionality makes it a valuable precursor for the synthesis of a variety of heterocyclic compounds and other complex molecular architectures. However, like many multi-functionalized molecules, its purification can present challenges. This guide provides a structured approach to troubleshooting common issues encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile largely depends on the synthetic route employed. A common method for synthesizing this compound is the Knoevenagel condensation between Meldrum's acid and a suitable pyrrolidine-derived reactant. Potential impurities include:

  • Unreacted Meldrum's acid: This is a common impurity if the reaction does not go to completion.

  • Pyrrolidine-related starting materials or byproducts: Depending on the specific reactant used, you may have residual starting material or its decomposition products.

  • Hydrolysis products: The dione moiety is susceptible to hydrolysis, especially in the presence of acid or base, which can lead to the opening of the dioxane ring.

  • Polymeric materials: Under certain conditions, side reactions can lead to the formation of oligomeric or polymeric byproducts.

Q2: My crude product is a sticky oil, but I was expecting a solid. What should I do?

A2: While many Meldrum's acid derivatives are crystalline solids, obtaining an oil is not uncommon, especially if impurities are present. These impurities can act as a "eutectic" mixture, depressing the melting point. The first step is to attempt to induce crystallization. This can be achieved by:

  • Trituration: Add a small amount of a non-polar solvent in which your product is expected to be poorly soluble (e.g., hexanes, diethyl ether) and scratch the side of the flask with a glass rod at the solvent-air interface.

  • Seeding: If you have a small amount of pure, solid material from a previous batch, add a single crystal to the oil.

  • Solvent Removal: Ensure all residual solvents from the work-up have been thoroughly removed under high vacuum, as they can prevent crystallization.

If these methods fail, it is likely that the purity of your material is low, and you should proceed with chromatographic purification.

Q3: What is the general stability of this compound?

A3: As a derivative of Meldrum's acid, the compound is sensitive to both acidic and basic conditions, which can catalyze the hydrolysis of the 1,3-dioxane-4,6-dione ring.[1] It is also thermally sensitive and can decompose upon prolonged heating. Therefore, it is crucial to avoid high temperatures and strong acids or bases during purification and storage. For long-term storage, it is advisable to keep the compound in a cool, dark, and dry place.[2]

Troubleshooting Guide: Purification Techniques

Recrystallization

Recrystallization is often the most efficient method for purifying solid organic compounds. The key is to find a suitable solvent or solvent system.

Issue 1: I can't find a suitable single solvent for recrystallization.

  • Explanation: A good recrystallization solvent should dissolve the compound when hot but not when cold. It can be challenging to find a single solvent with these ideal properties.

  • Solution: Use a binary solvent system.

    • Dissolve your crude product in a small amount of a "good" solvent (one in which it is highly soluble, e.g., dichloromethane, ethyl acetate, or acetone).

    • Heat the solution gently.

    • Slowly add a "poor" solvent (one in which it is poorly soluble, e.g., hexanes, heptane, or diethyl ether) dropwise until the solution becomes cloudy (the cloud point).

    • Add a few drops of the "good" solvent until the solution becomes clear again.

    • Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

Recommended Starting Solvent Systems for Recrystallization:

Solvent SystemRationale
Dichloromethane/HexanesDichloromethane is a good solvent for a wide range of organic compounds, while hexanes will decrease the polarity and induce precipitation of the polar product.
Ethyl Acetate/HexanesA common and effective system for moderately polar compounds.
Acetone/WaterAcetone is a polar aprotic solvent that can dissolve the compound, while the addition of water will decrease solubility. Use with caution due to the risk of hydrolysis.
Ethanol/WaterSimilar to acetone/water, this can be effective but carries a risk of transesterification or hydrolysis if heated for extended periods.

Issue 2: The product "oils out" during recrystallization.

  • Explanation: This happens when the solution becomes supersaturated at a temperature above the melting point of the solute. The solute then separates as a liquid instead of forming crystals.

  • Solution:

    • Reheat the solution to dissolve the oil.

    • Add more of the "good" solvent to decrease the saturation.

    • Allow the solution to cool more slowly. You can insulate the flask to slow down the cooling rate.

    • Try a different solvent system with a lower boiling point.

Column Chromatography

If recrystallization is ineffective or the product is an oil, column chromatography is the next logical step.

Workflow for Column Chromatography Purification

G cluster_prep Preparation cluster_column Chromatography cluster_analysis Analysis & Isolation prep_crude Dissolve Crude Product in Minimal Dichloromethane adsorb Adsorb onto Silica Gel prep_crude->adsorb dry_adsorbed Dry Adsorbed Material adsorb->dry_adsorbed load_sample Load Dried Sample onto Column dry_adsorbed->load_sample pack_column Pack Column with Silica Gel in Non-Polar Solvent pack_column->load_sample elute_nonpolar Elute with Non-Polar Solvent to Remove Impurities load_sample->elute_nonpolar elute_gradient Gradually Increase Polarity of Eluent elute_nonpolar->elute_gradient collect_fractions Collect Fractions elute_gradient->collect_fractions tlc_analysis Analyze Fractions by TLC collect_fractions->tlc_analysis pool_pure Combine Pure Fractions tlc_analysis->pool_pure evaporate Evaporate Solvent pool_pure->evaporate final_product Obtain Purified Product evaporate->final_product

Caption: Workflow for Column Chromatography.

Issue 3: I am not sure which solvent system to use for column chromatography.

  • Explanation: The choice of eluent is critical for achieving good separation.

  • Solution: Use Thin Layer Chromatography (TLC) to determine the optimal solvent system.

    • Spot your crude mixture on a TLC plate.

    • Develop the plate in a series of solvent systems of varying polarity. A good starting point is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane).

    • The ideal solvent system will give your desired product a retention factor (Rf) of approximately 0.3-0.4 and will show good separation from impurities.

Recommended Starting Eluent Systems for TLC and Column Chromatography:

Eluent SystemPolarityNotes
Hexanes:Ethyl Acetate (e.g., 7:3 to 1:1)Low to MediumA standard and often effective system for a wide range of compounds. Start with a higher ratio of hexanes and gradually increase the ethyl acetate content.
Dichloromethane:Methanol (e.g., 99:1 to 95:5)Medium to HighUseful for more polar compounds. Be aware that methanol can sometimes cause streaking on the TLC plate. A small amount of triethylamine (0.1%) can be added to the eluent to suppress tailing if the compound is basic.

Issue 4: My compound is streaking on the TLC plate and the column.

  • Explanation: Streaking can be caused by several factors, including overloading the plate/column, the compound being too polar for the chosen eluent, or interactions with the stationary phase (silica gel is acidic).

  • Solution:

    • Reduce the amount of sample you are loading.

    • Increase the polarity of the eluent.

    • Add a modifier to the eluent. Since your compound contains a basic nitrogen atom, the acidic nature of silica gel can cause tailing. Adding a small amount of a basic modifier like triethylamine (0.1-1%) or pyridine to your eluent can significantly improve the peak shape.

    • Use a different stationary phase. If the issue persists, consider using a less acidic stationary phase like neutral alumina.

Experimental Protocol: Flash Column Chromatography

This protocol is a general guideline. The eluent system should be optimized using TLC as described above.

  • Preparation of the Sample: Dissolve the crude this compound in a minimal amount of dichloromethane. Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) and evaporate the solvent under reduced pressure to obtain a free-flowing powder. This "dry loading" method generally results in better separation.

  • Packing the Column:

    • Choose a column of appropriate size for the amount of material to be purified (a general rule of thumb is a 50:1 to 100:1 ratio of silica gel to crude product by weight).

    • Pack the column with silica gel as a slurry in the least polar eluent you plan to use. Ensure the packing is uniform and free of air bubbles.

  • Loading the Sample: Carefully add the dried sample adsorbed on silica gel to the top of the packed column, taking care not to disturb the bed.

  • Elution:

    • Begin eluting with the least polar solvent system determined by your TLC analysis. This will wash down any non-polar impurities.

    • Gradually increase the polarity of the eluent (gradient elution) to move your product down the column.

    • Collect fractions and monitor their composition by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

References

  • Crimmins, M. T., Washburn, D. G., & Zawacki, F. J. (n.d.). PREPARATION OF 2-METHYL-4H-PYRAN-4-ONE. Organic Syntheses.
  • Prousek, J. (1991). Preparation of 2,2-dimethyl-5-R-1,3-dioxane-4,6-dione derivatives.
  • Matrix Fine Chemicals. (n.d.). This compound. Retrieved from [Link]

  • Fisher Scientific. (n.d.). 2,2-Dimethyl-1,3-dioxane-4,6-dione, 98%. Retrieved from [Link]

  • O'Brien, A. G., Maruyama, A., & Krische, M. J. (2013). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams.
  • ChemRxiv. (n.d.). A General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides & Lactams. Retrieved from [Link]

  • Zeng, W.-L. (2011). 2,2-Dimethyl-5-[(5-methylfuran-2-yl)methylidene]-1,3-dioxane-4,6-dione. Acta Crystallographica Section E: Structure Reports Online, 67(3), o478.
  • ResearchGate. (2025, August 6). Preparation of 2,2-dimethyl-5-R-1,3-dioxane-4,6-dione derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2,2-Dimethyl-1,3-dioxane-4,6-dione. PubChem. Retrieved from [Link]

  • ResearchGate. (2010, May). Synthesis of 2, 2-dimethyl-1, 3-dioxane-4, 6-dione catalyzed by iodine. Retrieved from [Link]

  • Butler, D. E., & De La Rosa, R. (2023). Synthesis of pyrrolidin-2-ylidenes and pyrrol-2-ylidenes via 1,3-dipolar cycloaddition of H-bond-assisted azomethine ylides to nitrostyrenes. Organic & Biomolecular Chemistry, 21(25), 5265–5273.
  • PrepChem.com. (n.d.). Synthesis of 2,2-Dimethyl-5-Hydroxymethyl-1,3-Dioxane. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Preparative synthesis of 2,2-dimethyl-5-(trifluoroacetyl)-1,3-dioxane-4,6-dione (2-trifluoroacetyl Meldrum's acid) and 2,2-dimethyl-6-(trifluoromethyl)-4H-1,3-dioxin-4-one and their synthetic usefulness as (trifluoroacetyl)ketene precursors. Retrieved from [Link]

Sources

common side products in the synthesis of pyrrolidinylidene Meldrum's acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of pyrrolidinylidene Meldrum's acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for this common yet sometimes challenging chemical transformation. By understanding the underlying reaction mechanisms and potential pitfalls, you can optimize your synthetic protocols, improve yields, and ensure the purity of your final product.

Introduction to the Synthesis

The synthesis of pyrrolidinylidene Meldrum's acid is typically achieved through a Knoevenagel condensation. This reaction involves the condensation of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione), a highly acidic methylene compound, with a suitable pyrrolidine-based precursor. The high reactivity of Meldrum's acid makes it an excellent substrate for forming carbon-carbon bonds, but this same reactivity can also lead to the formation of undesired side products if reaction conditions are not carefully controlled.[1][2] This guide will address the most common issues encountered during this synthesis and provide robust solutions.

Troubleshooting Guide: Common Issues and Solutions

This section is formatted in a question-and-answer style to directly address specific problems you may encounter in the lab.

Question 1: My reaction yield is low, or the reaction is not going to completion. What are the likely causes and how can I improve it?

Answer:

Low yields are a frequent issue in Knoevenagel condensations.[3] Several factors can contribute to this, ranging from the quality of your starting materials to the specific reaction conditions.

Root Causes and Corrective Actions:

  • Purity of Meldrum's Acid: Meldrum's acid can degrade over time, especially if it's an older sample. Impurities from degradation can interfere with the reaction.

    • Troubleshooting: Before starting your synthesis, check the purity of your Meldrum's acid. A simple proton NMR can be very informative. An old sample might show additional singlets around 1.71, 2.00, and 2.50 ppm in CDCl3, indicating the presence of impurities.[4] If impurities are detected, it is best to use a fresh bottle or recrystallize the Meldrum's acid from a suitable solvent like a mixture of acetone and hexane.[5]

  • Inefficient Water Removal: The Knoevenagel condensation produces water as a byproduct. If not effectively removed, the accumulation of water can inhibit the reaction from going to completion due to the reversible nature of the initial steps.

    • Troubleshooting: If your reaction is sluggish, consider using a Dean-Stark apparatus with a suitable solvent (e.g., toluene or benzene) to azeotropically remove water as it forms. This will drive the equilibrium towards the product.

  • Suboptimal Reaction Temperature: While many Knoevenagel condensations can proceed at room temperature, some reactant combinations require heating to overcome the activation energy barrier.

    • Troubleshooting: If your reaction is slow at room temperature, try gradually increasing the temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) to find the optimal temperature that promotes product formation without leading to decomposition. Be cautious, as excessive heat can lead to the decomposition of Meldrum's acid.[1][6]

  • Inappropriate Catalyst or Catalyst Concentration: The choice and amount of base catalyst are crucial. A base that is too weak may not effectively deprotonate the Meldrum's acid, while a base that is too strong can promote side reactions.

    • Troubleshooting: Pyrrolidine or piperidine are commonly used as catalysts. If you suspect catalyst inefficiency, you can try using pyrrolidinium acetate, which has been shown to be effective under mild conditions.[1] The catalyst loading is also important; typically, a catalytic amount is sufficient.

Experimental Protocol: Optimizing Reaction Conditions

  • Ensure your Meldrum's acid is pure by checking its melting point or running a quick 1H NMR.

  • Set up your reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture and oxygen.

  • If using a Dean-Stark trap, charge the flask with Meldrum's acid, your pyrrolidine precursor, and a suitable solvent like toluene.

  • Add a catalytic amount of your chosen base (e.g., pyrrolidine).

  • Heat the reaction to reflux and monitor the collection of water in the Dean-Stark trap.

  • Follow the reaction progress by TLC. Once the starting material is consumed, proceed with your work-up.

Question 2: I've isolated my product, but the NMR spectrum shows unexpected peaks. What are the common side products in this synthesis?

Answer:

The appearance of unexpected peaks in your NMR spectrum is a strong indicator of side product formation. In the synthesis of pyrrolidinylidene Meldrum's acid, several side reactions can occur.

Common Side Products and Their Formation Mechanisms:

  • Michael Adduct: The desired product, pyrrolidinylidene Meldrum's acid, is an excellent Michael acceptor. A common side product is the Michael adduct, formed by the addition of a second molecule of deprotonated Meldrum's acid to the double bond of the product.[7]

    • Identification: This adduct will have a more complex 1H NMR spectrum than the desired product, with the disappearance of the vinyl proton and the appearance of new aliphatic protons.

    • Prevention: This side reaction is more likely to occur if an excess of Meldrum's acid is used or if the reaction is run for an extended period after the initial condensation is complete. Using a stoichiometric amount or a slight excess of the pyrrolidine precursor can help minimize this.

  • Ring-Opened Products: Meldrum's acid is susceptible to nucleophilic attack at its carbonyl carbons, which can lead to the opening of the 1,3-dioxane-4,6-dione ring. This is particularly prevalent under harsh conditions, such as high temperatures or the presence of strong, highly nucleophilic amines.[8]

    • Identification: Ring-opened products will have significantly different NMR spectra, often showing signals corresponding to ester or amide functionalities, and the characteristic singlet for the two methyl groups of the Meldrum's acid moiety will be absent.

    • Prevention: Use mild reaction conditions. Avoid excessively high temperatures and strong, non-catalytic bases. If you are using an amine as a catalyst, ensure it is used in catalytic amounts.

  • Products of Thermal Decomposition (Ketene Formation): At elevated temperatures, Meldrum's acid and its derivatives can decompose to form highly reactive ketenes by eliminating acetone and carbon dioxide.[6][9][10] These ketenes can then undergo various uncontrolled reactions, such as dimerization or reaction with other species in the mixture, leading to a complex array of byproducts.

    • Identification: The formation of a complex, often intractable mixture of products is a hallmark of thermal decomposition.

    • Prevention: Maintain careful temperature control. If heating is necessary, find the minimum temperature required for the reaction to proceed at a reasonable rate.

  • Dimerization of the Product: Under certain conditions, the product itself or reactive intermediates can undergo dimerization or other intermolecular reactions.[11]

    • Identification: Dimeric products will have a molecular weight double that of the expected product, which can be confirmed by mass spectrometry. The NMR will also be more complex.

    • Prevention: Running the reaction at a lower concentration may disfavor bimolecular side reactions.

Visualizing Potential Side Reactions

Side_Reactions Reactants Meldrum's Acid + Pyrrolidine Precursor Product Pyrrolidinylidene Meldrum's Acid Reactants->Product Desired Knoevenagel Condensation Ring_Opened Ring-Opened Products Reactants->Ring_Opened Harsh Conditions (High Temp, Strong Base) Michael_Adduct Michael Adduct Product->Michael_Adduct Michael Addition (Excess Meldrum's Acid) Ketene_Products Decomposition Products (via Ketene) Product->Ketene_Products High Temperature Dimer Dimerized Product Product->Dimer Dimerization

Caption: Potential reaction pathways in the synthesis of pyrrolidinylidene Meldrum's acid.

Question 3: My final product is difficult to purify. What are some effective purification strategies?

Answer:

Purification can be challenging due to the similar polarities of the desired product and some of the side products.

Purification Protocols:

  • Recrystallization: If your product is a solid, recrystallization is often the most effective method for removing small amounts of impurities.

    • Solvent Selection: The choice of solvent is critical. You want a solvent system where your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for Meldrum's acid derivatives include ethanol, ethyl acetate/hexanes mixtures, and dichloromethane/hexane mixtures.[1][5] Experiment with different solvent systems to find the one that gives the best recovery and purity.

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography is the next step.

    • Stationary Phase: Silica gel is the most common stationary phase for this type of compound.

    • Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane in hexanes is a good starting point for the mobile phase.[12] The polarity can be fine-tuned to achieve good separation. Monitor the fractions by TLC to isolate the pure product.

  • Washing: Sometimes, a simple wash can remove certain impurities.

    • Aqueous Wash: If you suspect the presence of unreacted Meldrum's acid or acidic byproducts, washing your organic solution with a mild aqueous base (e.g., saturated sodium bicarbonate solution) can help. Be cautious, as a strong base can promote ring opening.

    • Solvent Wash: If your product has precipitated from the reaction mixture, washing the solid with a solvent in which the impurities are soluble but the product is not can be an effective purification step.[1]

Data Summary: Common Purification Techniques

Purification MethodWhen to UseKey Considerations
Recrystallization Product is a solid with minor impurities.Proper solvent selection is crucial for high recovery.
Column Chromatography Complex mixtures or impurities with similar polarity to the product.Time-consuming but offers the best separation.
Aqueous Wash Presence of acidic or basic impurities.Use mild conditions to avoid product degradation.
Solvent Trituration Solid product with soluble impurities.Choose a solvent that does not dissolve your product.

Frequently Asked Questions (FAQs)

  • Q: What is the role of the pyrrolidine in the reaction?

    • A: Pyrrolidine can act as a nucleophilic catalyst. It can react with the carbonyl group of the pyrrolidinone precursor to form a more reactive enamine, which then condenses with Meldrum's acid. Alternatively, it can act as a base to deprotonate Meldrum's acid, initiating the condensation.

  • Q: Can I use other bases as catalysts?

    • A: Yes, other bases like piperidine, triethylamine, or even inorganic bases like potassium carbonate can be used. However, the choice of base can significantly impact the reaction rate and the formation of side products. It is often best to start with a well-established procedure and only vary the catalyst as part of a systematic optimization.

  • Q: How can I confirm the structure of my final product?

    • A: A combination of spectroscopic techniques is essential for structure confirmation.

      • 1H NMR: Look for the characteristic signals of the pyrrolidinylidene moiety, the vinyl proton, and the two methyl groups of the Meldrum's acid backbone (typically a singlet at around 1.7-1.8 ppm).[1]

      • 13C NMR: Confirm the presence of the carbonyl carbons of the Meldrum's acid, the carbons of the double bond, and the carbons of the pyrrolidine ring.

      • Mass Spectrometry: To confirm the molecular weight of your product.

      • IR Spectroscopy: To identify the characteristic carbonyl stretching frequencies of the Meldrum's acid moiety.

Concluding Remarks

The synthesis of pyrrolidinylidene Meldrum's acid is a valuable transformation for accessing versatile chemical intermediates. By being mindful of the quality of your starting materials, carefully controlling your reaction conditions, and being aware of the potential side reactions, you can consistently achieve high yields of a pure product. This guide provides a framework for troubleshooting common issues, but remember that every reaction is unique, and systematic experimentation is the key to success.

References

  • Stricker, F., Peterson, J., & Read de Alaniz, J. (n.d.). Preparation of a Donor-Acceptor Stenhouse Adduct (DASA): 5-((2Z,4E)-5-(Diethylamino)-2-hydroxypenta-2,4-dien-1-ylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione. Organic Syntheses Procedure. Available at: [Link]

  • Sequential Knoevenagel condensation/cyclization reaction using Meldrum's acid. (n.d.). ResearchGate.
  • Janković, N., Muškinja, J., Ratković, Z., Bugarčić, Z., Ranković, B., Kosanić, M., & Stefanović, S. (2023). Synthesis, Characterization, and Biological Evaluation of Meldrum's Acid Derivatives: Dual Activity and Molecular Docking Study. Pharmaceuticals, 16(2), 281. Available at: [Link]

  • Masoudi, M., et al. (n.d.). An efficient one-pot three-component reaction of pyrrole with aryl glyoxal derivatives and Meldrum's acid (MA) in water at room temperature afforded 2,2-dimethyl-5-(2-oxo-2-aryl-1-(1H-pyrrol-2-yl)ethyl)-1,3-dioxane-4,6-dione derivatives under catalyst-free conditions in high yields. Organic Chemistry Research.
  • Organocatalyzed Multicomponent Synthesis of Pyrazolidinones: the Meldrum's Acid Approach. (n.d.). The Royal Society of Chemistry.
  • Knoevenagel condensation of various aldehydes 1(a–j) and Meldrum's acid. (n.d.). ResearchGate.
  • Ivanov, A. S. (2008). Meldrum's acid and related compounds in the synthesis of natural products and analogs. Chemical Society Reviews, 37(4), 789–811.
  • US Patent for Process for the preparation of Meldrum's acid. (n.d.).
  • Oikawa, Y., Yoshioka, T., Sugano, K., & Yonemitsu, O. (n.d.). Meldrum's acid. Organic Syntheses Procedure. Available at: [Link]

  • Adnan, A. I., Pungot, N. H., & Ash'ari, N. A. N. (2021). A CONVENIENT SYNTHESIS OF 5-ARYLIDENE MELDRUM'S ACID DERIVATIVES VIA KNOEVENAGEL CONDENSATION. Journal of Academia, 9(1), 80-84. Available at: [Link]

  • Georgiou, E. (2016). What are the possible impurities of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)?
  • Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. (n.d.).
  • One Pot Synthesis of the Knoevenagel Condensation Products Using Boric Acid as a C
  • Arylidene Meldrum's Acid: A Versatile Structural Motif for the Design of Enzyme-Responsive "Covalent-Assembly" Fluores. (n.d.). ChemRxiv.
  • McNab, H. (2001). Synthetic Applications of the Pyrolysis of Meldrum's Acid Derivatives. Topics in Current Chemistry, 216, 1-49.
  • Meldrum's acid. (n.d.). Wikipedia. Retrieved from [Link]

  • Meldrum's acid assisted formation of tetrahydroquinolin-2-one derivatives a short synthetic pathway to the biologically useful scaffold. (2024).
  • Rachon, J. (2016). Acyl Meldrum's acid derivatives: Application in organic synthesis. Arkivoc, 2016(1), 1-49.

Sources

Technical Support Center: Synthesis of 2,2-Dimethyl-5-(pyrrolidin-2-ylidene)-1,3-dioxane-4,6-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2,2-Dimethyl-5-(pyrrolidin-2-ylidene)-1,3-dioxane-4,6-dione. This document is intended for researchers, scientists, and professionals in drug development. Here, we will address common challenges encountered during the synthesis, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to optimize your reaction yields and purity.

I. Reaction Overview: The Knoevenagel Condensation

The synthesis of this compound is typically achieved through a Knoevenagel condensation. This classic carbon-carbon bond-forming reaction involves the reaction of an active methylene compound, in this case, 2,2-dimethyl-1,3-dioxane-4,6-dione (commonly known as Meldrum's acid), with a carbonyl compound.[1][2] In this specific synthesis, the "carbonyl" component is conceptually derived from a pyrrolidine precursor.

Meldrum's acid is particularly well-suited for this reaction due to the high acidity of its methylene protons (pKa ≈ 4.8), which is a consequence of the rigid cyclic structure and the electron-withdrawing effects of the two carbonyl groups.[2][3] This high acidity facilitates the formation of a stable enolate, which acts as the nucleophile in the condensation.[2]

Reaction Scheme

Reaction_Scheme cluster_reactants Reactants cluster_product Product MA Meldrum's Acid Prod 2,2-Dimethyl-5-(pyrrolidin-2-ylidene) -1,3-dioxane-4,6-dione MA->Prod + Pyrrolidine Precursor Catalyst, Solvent, Heat Pyr Pyrrolidine Precursor (e.g., N-Vinylpyrrolidinone) Low_Yield_Troubleshooting Start Low or No Yield CheckReagents Verify Quality of Meldrum's Acid & Catalyst Start->CheckReagents CheckConditions Review Reaction Conditions (Temp, Solvent, Time) CheckReagents->CheckConditions Good Quality PurifyReagents Purify/Replace Reagents CheckReagents->PurifyReagents Poor Quality OptimizeTemp Optimize Temperature CheckConditions->OptimizeTemp Suboptimal OptimizeSolvent Optimize Solvent CheckConditions->OptimizeSolvent Suboptimal OptimizeCatalyst Optimize Catalyst CheckConditions->OptimizeCatalyst Suboptimal Failure Re-evaluate Synthetic Route CheckConditions->Failure No Improvement Success Improved Yield OptimizeTemp->Success OptimizeSolvent->Success OptimizeCatalyst->Success PurifyReagents->CheckConditions

Caption: A systematic approach to diagnosing low yield issues.

Problem 2: Formation of Multiple Byproducts

Question: My reaction mixture is showing multiple spots on the TLC plate, and purification is difficult. What are these byproducts and how can I minimize their formation?

Answer:

The formation of byproducts is a common issue, often stemming from side reactions of the highly reactive Meldrum's acid or the desired product.

Common Byproducts and Their Prevention:

Byproduct Formation Mechanism Prevention Strategy
Self-condensation of Meldrum's Acid Under certain conditions, Meldrum's acid can react with itself.Control the addition rate of the catalyst and maintain a homogenous reaction mixture. Ensure the pyrrolidine precursor is present in a slight excess.
Decomposition Products At elevated temperatures, Meldrum's acid can decompose to acetone, carbon dioxide, and a ketene intermediate. This ketene is highly reactive and can lead to a variety of unwanted products.Maintain a carefully controlled, lower reaction temperature. Monitor the reaction closely to avoid prolonged heating after completion.
Hydrolysis of Product The dione moiety of the product can be susceptible to hydrolysis, especially in the presence of water and acid or base.Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture. Quench the reaction carefully and perform the workup promptly.
Michael Addition Products The product itself is an electron-deficient alkene and can potentially undergo a Michael addition with another molecule of deprotonated Meldrum's acid.Use a stoichiometric amount or a slight excess of the pyrrolidine precursor to ensure all the Meldrum's acid is consumed in the desired reaction.
Problem 3: Difficulty in Product Purification

Question: I am struggling to isolate a pure product. What purification techniques are most effective?

Answer:

Purification can be challenging due to the polarity of the product and the potential for similar polarity byproducts.

Effective Purification Strategies:

  • Crystallization: This is often the most effective method for obtaining highly pure product. The crude product can be dissolved in a minimal amount of a hot solvent (e.g., ethanol, ethyl acetate) and allowed to cool slowly. Seeding with a small crystal of pure product can aid in crystallization.

  • Column Chromatography: If crystallization is not feasible, column chromatography on silica gel can be employed. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically effective.

  • Washing/Trituration: Sometimes, simply washing the crude solid with a solvent in which the impurities are soluble but the product is not (e.g., cold diethyl ether or a hexane/ethyl acetate mixture) can significantly improve purity.

III. Frequently Asked Questions (FAQs)

Q1: What is the best catalyst for this reaction?

The optimal catalyst can be substrate-dependent. For many Knoevenagel condensations involving Meldrum's acid, mild bases like piperidine or triethylamine are effective. [4]In some cases, Lewis acids or even catalyst-free conditions in specific solvents like water or ionic liquids have been reported to work well. [5][6]It is recommended to perform small-scale screening experiments with a few different catalysts to determine the best option for your specific system.

Q2: How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is the most convenient method. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting materials and the product. The spots can be visualized under a UV lamp.

Q3: Is it necessary to run the reaction under an inert atmosphere?

While not always strictly necessary, running the reaction under an inert atmosphere (nitrogen or argon) is good practice. It helps to exclude atmospheric moisture, which can lead to hydrolysis of the product and deactivation of some catalysts.

Q4: My product seems to be decomposing during workup. What can I do?

If you suspect product decomposition, minimize the exposure to harsh conditions during workup. Avoid strong acids or bases unless necessary for quenching. Keep the temperature low during solvent removal (rotary evaporation). If possible, proceed to the next step with the crude product after a simple filtration and washing.

IV. Experimental Protocols

General Procedure for the Synthesis

This is a general guideline and may require optimization for specific substrates.

  • To a stirred solution of Meldrum's acid (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane or ethanol) under an inert atmosphere, add the pyrrolidine precursor (1.1 eq.).

  • Add the catalyst (e.g., piperidine, 0.1 eq.) dropwise at room temperature.

  • Monitor the reaction by TLC. If the reaction is slow, gentle heating (e.g., 40-50°C) may be applied.

  • Once the reaction is complete (as indicated by the disappearance of the limiting reagent on TLC), cool the mixture to room temperature.

  • If a precipitate has formed, collect the solid by filtration and wash with a small amount of cold solvent.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by crystallization or column chromatography.

Protocol for Catalyst Screening

To identify the optimal catalyst, a parallel screening approach can be highly efficient.

Catalyst_Screening_Workflow Start Prepare Stock Solutions of Reactants Setup Set up Parallel Reactions (e.g., in a vial block) Start->Setup AddCatalysts Add Different Catalysts to Each Reaction (Piperidine, Proline, PTSA, etc.) Setup->AddCatalysts RunReactions Run Reactions Under Identical Conditions (Time, Temperature, Concentration) AddCatalysts->RunReactions Analyze Analyze Each Reaction by TLC/LC-MS to Determine Conversion and Purity RunReactions->Analyze Select Select the Best Performing Catalyst for Scale-up Analyze->Select

Caption: Workflow for efficient catalyst screening.

V. References

  • Grokipedia. Meldrum's acid.

  • Wikipedia. Meldrum's acid.

  • ResearchGate. A new source of methylene Meldrum's acid. Reactions with enamines.

  • ACS Publications. Decomposition of Diazomeldrum's Acid: A Threshold Photoelectron Spectroscopy Study.

  • Open Research Repository. Cracking Meldrum's Acid: Lowering the Temperature.

  • ResearchGate. Acyl Meldrum's acid derivatives: Application in organic synthesis.

  • HEEROCYCLES. MELDRUM'S ACID IN ORGANIC SYNTHESIS.

  • ResearchGate. Condensation of Meldrum's acid with aromatic aldehydes in EAN.

  • ResearchGate. Clean synthesis in water. Part 2: Uncatalysed condensation reaction of Meldrum's acid and aldehydes.

  • PubMed Central. Synthesis, Characterization, and Biological Evaluation of Meldrum's Acid Derivatives: Dual Activity and Molecular Docking Study.

  • NIH. Meldrum's acid assisted formation of tetrahydroquinolin-2-one derivatives a short synthetic pathway to the biologically useful scaffold.

  • Organic Syntheses Procedure. 11.

  • UiTM Institutional Repository. A CONVENIENT SYNTHESIS OF 5-ARYLIDENE MELDRUM'S ACID DERIVATIVES VIA KNOEVENAGEL CONDENSATION.

  • Organic Syntheses Procedure. meldrum's acid.

  • Gunjal Industries. Best Meldrum Acid: Properties, Synthesis & Key Applications.

  • Wikipedia. Proline organocatalysis.

  • Sigma-Aldrich. 2,2-Dimethyl-1,3-dioxane-4,6-dione 98%.

  • ResearchGate. preparation of 2,2-dimethyl-5-r-1,3-dioxane-4,6-dione - derivatives.

  • PMC - NIH. General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams.

  • ResearchGate. Preparation of 2,2-dimethyl-5-R-1,3-dioxane-4,6-dione derivatives.

  • ResearchGate. Synthesis of 2, 2-dimethyl-1, 3-dioxane-4, 6-dione catalyzed by iodine.

  • ChemRxiv. A General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides & Lactams.

  • PMC. 2,2-Dimethyl-5-[(5-methylfuran-2-yl)methylidene]-1,3-dioxane-4,6-dione.

  • NIH. Nitropyridines as 2π-Partners in 1,3-Dipolar Cycloadditions with N-Methyl Azomethine Ylide: An Easy Access to Condensed Pyrrolines.

  • ResearchGate. Preparative synthesis of 2,2-dimethyl-5-(trifluoroacetyl)-1,3-dioxane-4,6-dione (2-trifluoroacetyl Meldrum's acid) and 2,2-dimethyl-6-(trifluoromethyl)-4H-1,3-dioxin-4-one and their synthetic usefulness as (trifluoroacetyl)ketene precursors.

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Technical Support Center: Navigating the Solution Stability of Meldrum's Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with Meldrum's acid and its derivatives. This resource is designed to provide in-depth, field-proven insights into the stability challenges often encountered with these versatile reagents. Understanding the nuances of their behavior in solution is critical for successful and reproducible experimentation. This guide moves beyond simple protocols to explain the underlying chemical principles governing their stability, empowering you to troubleshoot effectively and optimize your synthetic strategies.

Understanding the Core Instability: A Tale of Two Pathways

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) and its derivatives are prized for their high acidity and reactivity, stemming from the unique cyclic 1,3-dicarbonyl structure. However, this reactivity is a double-edged sword, making them susceptible to degradation in solution. Two primary decomposition pathways dominate: hydrolysis and thermal decomposition .

Hydrolytic Instability: The Achilles' Heel in Aqueous and Protic Solvents

The 1,3-dioxane-4,6-dione ring is susceptible to cleavage by nucleophiles, with water being a common culprit in many experimental settings. This hydrolysis can occur under both acidic and basic conditions, though the mechanisms and rates differ.

Hydrolysis cluster_acid Acid-Catalyzed Hydrolysis MA Meldrum's Acid Derivative Intermediate Tetrahedral Intermediate MA->Intermediate H₃O⁺ MA->Intermediate OH⁻ Products Malonic Acid Derivative + Acetone Intermediate->Products Ring Opening Intermediate->Products Ring Opening

Q1: My NMR spectrum shows unexpected peaks corresponding to acetone and a malonic acid derivative. What is happening?

A1: This is a classic sign of hydrolysis of your Meldrum's acid derivative. The presence of water in your solvent or reagents, especially under acidic or basic conditions, can cause the dione ring to open, yielding acetone and the corresponding malonic acid derivative. Even trace amounts of acid or base can catalyze this process.

Q2: At what pH is my Meldrum's acid derivative most stable?

A2: Generally, Meldrum's acid and its simple alkyl derivatives exhibit reasonable stability in neutral to slightly acidic aqueous solutions (pH 4-6). However, the stability is highly dependent on the specific derivative. Acyl Meldrum's acids are notably unstable in acidic media at ambient temperature but show greater stability in basic solutions.[1] Conversely, 5-alkylidene Meldrum's acids can be susceptible to base-catalyzed Michael addition of water. A kinetic study on the hydrolysis of α-alkyl-α-(methylthio)methylene Meldrum's acids showed that in basic solution, nucleophilic attack is rate-limiting, while in acidic solution, water attack is rate-limiting for most derivatives.[2][3]

Q3: I am performing a reaction in an alcohol solvent. Can my Meldrum's acid derivative decompose?

A3: Yes. Alcohols can act as nucleophiles, leading to alcoholysis, which is analogous to hydrolysis. This reaction is particularly prevalent when heating acyl Meldrum's acid derivatives in an alcohol, which is a common method for synthesizing β-keto esters.[4][5] If this is not your desired reaction, ensure your alcoholic solvent is scrupulously dry and consider using a non-protic solvent.

Troubleshooting Guide: Mitigating Hydrolysis
Symptom Potential Cause Troubleshooting Steps & Scientific Rationale
Low yield and presence of acetone/malonic acid byproducts Hydrolysis due to wet solvents or reagents.1. Dry all solvents and reagents rigorously. Use freshly distilled solvents or those stored over molecular sieves. The carbonyl groups of the dione ring are electrophilic and susceptible to nucleophilic attack by water. 2. Run reactions under an inert atmosphere (N₂ or Ar). This prevents atmospheric moisture from entering the reaction vessel.
Reaction fails or gives complex mixtures in the presence of acid or base pH-mediated decomposition.1. Buffer the reaction mixture if possible. Maintaining a neutral to slightly acidic pH can minimize both acid- and base-catalyzed hydrolysis for many derivatives. 2. For acyl derivatives, avoid acidic conditions. If an acid catalyst is required for a subsequent step, consider adding it after the Meldrum's acid derivative has reacted. Acyl derivatives are particularly prone to acid-catalyzed decomposition.[1] 3. Perform a small-scale stability study. Dissolve your derivative in the reaction solvent at the intended temperature and monitor by TLC or NMR over time to assess its stability before committing to a large-scale reaction.
Inconsistent results between batches Variable water content in starting materials or solvents.1. Standardize drying procedures for all materials. 2. Quantify water content using Karl Fischer titration for critical reactions to ensure reproducibility.
Thermal Instability: The Ketene Connection

A hallmark of Meldrum's acid and its derivatives is their thermal decomposition to generate highly reactive ketene intermediates, along with acetone and carbon dioxide.[1][6][7] This property is a powerful tool in organic synthesis but can also be a source of unwanted side reactions if not properly controlled.

ThermalDecomposition MeldrumsAcidDerivative 5-Substituted Meldrum's Acid TransitionState Pericyclic Transition State MeldrumsAcidDerivative->TransitionState Heat (Δ) Ketene Ketene Intermediate TransitionState->Ketene Byproducts Acetone + CO₂ TransitionState->Byproducts TrappedProduct Trapped Product (e.g., β-Lactam, Ester) Ketene->TrappedProduct + Nucleophile/Dienophile

Q1: I am trying to run a reaction at elevated temperatures, but I am getting a complex mixture of products and a low yield of my desired compound. Could thermal decomposition be the cause?

A1: Absolutely. If your reaction temperature is too high, your Meldrum's acid derivative may be decomposing into a ketene. This ketene can then undergo various unintended reactions, such as dimerization, polymerization, or reactions with other components in your mixture, leading to a complex product profile. The thermal stability varies significantly with the substituent at the 5-position.

Q2: What temperatures are generally considered "safe" for working with Meldrum's acid derivatives?

A2: This is highly dependent on the specific derivative. Unsubstituted Meldrum's acid is a solid that decomposes around its melting point (94-95 °C).[8] However, many reactions can be carried out at room temperature or slightly elevated temperatures (e.g., 40-60 °C) without significant decomposition. Pyrolysis to generate ketenes is often performed at much higher temperatures, sometimes in boiling solvents like diphenyl ether (259 °C) or under flash vacuum pyrolysis conditions.[1] It is crucial to determine the thermal stability of your specific compound empirically.

Q3: I am performing a Knoevenagel condensation with an aldehyde and Meldrum's acid. The reaction is sluggish at room temperature. Can I heat it?

A3: Gentle heating can often accelerate Knoevenagel condensations. However, be cautious. The 5-alkylidene Meldrum's acid product is also thermally labile. A good starting point is to heat the reaction to 40-60 °C and monitor the progress closely by TLC. If you observe the formation of multiple byproducts, the temperature may be too high. In some cases, using a more effective catalyst at a lower temperature is a better strategy.[9]

Troubleshooting Guide: Managing Thermal Lability
Symptom Potential Cause Troubleshooting Steps & Scientific Rationale
Darkening of the reaction mixture and formation of intractable materials upon heating Thermal decomposition and subsequent polymerization of the resulting ketene.1. Lower the reaction temperature. This is the most direct way to prevent thermal decomposition. 2. Use a more active catalyst to enable the desired reaction to proceed at a lower temperature. 3. Add a ketene trapping agent if the desired reaction is compatible. This can help to divert the ketene intermediate toward a stable product.
Low yield in a reaction that requires elevated temperatures The rate of decomposition is competitive with the rate of the desired reaction.1. Optimize reaction time. A shorter reaction time at a slightly higher temperature may give a better yield than a longer time at a lower temperature if the desired reaction is faster than decomposition. 2. Consider a different synthetic route that does not require heating the Meldrum's acid derivative.
Difficulty purifying the product due to decomposition on the silica gel column The heat generated by the adsorption of the compound and solvent on silica gel is enough to induce decomposition.1. Use a less active stationary phase, such as neutral alumina or Florisil. 2. Keep the column cool by using a jacketed column or running it in a cold room. 3. Work quickly and avoid letting the column run dry. 4. Consider alternative purification methods such as recrystallization or precipitation.[4]

Experimental Protocols: Best Practices for Handling and Reactions

Protocol 1: General Guidelines for Storage and Handling

To ensure the longevity and reactivity of your Meldrum's acid and its derivatives, proper storage is paramount.

  • Storage Conditions: Store in a cool, dry, and dark place. For long-term storage, refrigeration (2-8 °C) is recommended.[10] Keep the container tightly sealed to prevent moisture absorption.

  • Handling: Handle in a well-ventilated area. When weighing and transferring the solid, minimize its exposure to atmospheric moisture. For reactions sensitive to water, handle in a glovebox or under an inert atmosphere.

Protocol 2: A Robust Knoevenagel Condensation

This protocol provides a general procedure for the Knoevenagel condensation of an aldehyde with Meldrum's acid.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve Meldrum's acid (1.05 equivalents) in a suitable solvent (e.g., water, ethanol, or toluene).

  • Addition of Aldehyde: Add the aldehyde (1.0 equivalent) to the stirred solution.

  • Catalyst Addition (if necessary): For less reactive aldehydes, a catalytic amount of a weak base like piperidine or an organocatalyst such as proline can be added.[11] Many reactions, especially in water, can proceed without a catalyst.[12]

  • Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 60 °C). Monitor the progress by TLC until the starting material is consumed.

  • Work-up:

    • If the product precipitates from the reaction mixture, it can be isolated by filtration and washed with a cold solvent.[6]

    • If the product is soluble, the solvent can be removed under reduced pressure, and the residue purified by recrystallization or column chromatography.

Knoevenagel_Troubleshooting Start Low Yield in Knoevenagel Condensation Check_Purity Are starting materials pure? Start->Check_Purity Check_Stoichiometry Is stoichiometry correct? Check_Purity->Check_Stoichiometry Yes Solution1 Purify starting materials. Check_Purity->Solution1 No Check_Catalyst Is the catalyst appropriate? Check_Stoichiometry->Check_Catalyst Yes Solution2 Adjust stoichiometry. Check_Stoichiometry->Solution2 No Check_Temp Is the temperature optimal? Check_Catalyst->Check_Temp Yes Solution3 Screen catalysts (e.g., piperidine, proline). Check_Catalyst->Solution3 No Check_Side_Reactions Are there side reactions? Check_Temp->Check_Side_Reactions Yes Solution4 Optimize temperature (gentle heating may be needed). Check_Temp->Solution4 No Solution5 Lower temperature, change catalyst, or consider Michael addition byproduct. Check_Side_Reactions->Solution5 Yes

Quantitative Stability Data

While comprehensive kinetic data for all derivatives under all conditions is not available, the following table summarizes key stability trends from the literature.

Derivative Type Condition Observed Stability/Instability Primary Decomposition Product(s) Reference
Acyl Meldrum's Acids Acidic (e.g., HCl in solution)Unstable at room temperatureα-Oxoketene, acetone, CO₂[1]
Acyl Meldrum's Acids Basic (e.g., pyridine)Stable in solution-[1]
α-Alkyl-α-(methylthio)methylene Meldrum's Acids Basic (aq. KOH/DMSO)Hydrolyzes; rate is sterically dependentCorresponding keto acid[2][3]
α-Alkyl-α-(methylthio)methylene Meldrum's Acids Acidic (aq. HCl/DMSO)Hydrolyzes; rate is sterically dependentCorresponding keto acid[2][3]
General 5-Substituted Derivatives Thermal (High Temp.)DecomposesKetene, acetone, CO₂[1][7]

References

  • Stark County, US. Current time information. Link

  • Bukhari, S. N. A., et al. (2023). Synthesis, Characterization, and Biological Evaluation of Meldrum's Acid Derivatives: Dual Activity and Molecular Docking Study. MDPI.
  • Oikawa, Y., et al. (n.d.). Meldrum's acid. Organic Syntheses Procedure.
  • (2025). New Insight on the Origin of the Unusual Acidity of Meldrum's Acid from ab Initio and Combined QM/MM Simulation Study.
  • Bernasconi, C. F., et al. (2003). Hydrolysis of alpha-alkyl-alpha-(methylthio)methylene Meldrum's acids.
  • Bernasconi, C. F., et al. (2003). Hydrolysis of α-Alkyl-α-(methylthio)methylene Meldrum's Acids. A Kinetic and Computational Investigation of Steric Effects.
  • (n.d.). Organocatalyzed Multicomponent Synthesis of Pyrazolidinones: the Meldrum's Acid Approach. The Royal Society of Chemistry.
  • (n.d.).
  • (2018). Study of Meldrum's Acid Cyclization Reactions. Research Explorer - The University of Manchester.
  • Dicarbonyl. Wikipedia.
  • (2025). 5-Arylidene Derivatives of Meldrum 's Acid as Synthons in Pyrano[4,3- b ]pyran Synthesis.
  • Rachon, J., et al. (2014). Acyl Meldrum's acid derivatives: Application in organic synthesis.
  • (n.d.). Meldrum's Acids and 5-Alkylidene Meldrum's Acids in Catalytic Carbon-Carbon Bond-Forming Processes.
  • Meldrum's acid. Wikipedia.
  • Bukhari, S. N. A., et al. (2023). Synthesis, Characterization, and Biological Evaluation of Meldrum's Acid Derivatives: Dual Activity and Molecular Docking Study. PubMed Central.
  • (n.d.). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals.
  • Hu, J., et al. (2022).
  • (2023).
  • Fillion, E., et al. (2010). Meldrum's acids and 5-alkylidene Meldrum's acids in catalytic carbon-carbon bond-forming processes. PubMed.
  • (n.d.). Synthetic approaches to 1,4-dicarbonyl compounds.
  • (n.d.). Simple and practical procedure for Knoevenagel condensation under solvent-free conditions.
  • Beta-Dicarbonyl Synthesis Pathway: Videos & Practice Problems. Pearson.
  • Liu, J., et al. (2023). α-Dicarbonyl compounds in food products: Comprehensively understanding their occurrence, analysis, and control. PubMed.
  • 2033-24-1 | Meldrum's acid. ChemScene.
  • Stricker, F., et al. (n.d.). is added, and the reaction mixture is stirred at 60 °C for 2 h (Figure 1). Organic Syntheses Procedure.
  • (2025).
  • (2025).
  • McNab, H. (1978). Meldrum's Acid. IC-Unicamp.
  • (n.d.). Knoevenagel condensation of various aldehydes 1(a–j) and Meldrum's acid.
  • (2023).
  • (n.d.).
  • Pihlaja, K. P., et al. (1968).
  • (n.d.). US4613671A - Process for the preparation of Meldrum's acid.
  • (n.d.). An efficient synthesis of 1,3-dioxane-4,6-diones.
  • 1,3-Dioxane-4,6-dione. PubChem.
  • 1,3-Dioxane. Wikipedia.
  • 1,4-Dioxane. Wikipedia.

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Technical Support Center: Troubleshooting Low Yield in Knoevenagel Condensation of Meldrum's Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Knoevenagel condensation, with a specific focus on reactions involving Meldrum's acid. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges in achieving optimal yields. Here, we will delve into the nuances of this powerful carbon-carbon bond-forming reaction, providing in-depth troubleshooting guides and frequently asked questions to help you navigate the complexities of your experiments.

Introduction to the Knoevenagel Condensation with Meldrum's Acid

The Knoevenagel condensation is a cornerstone of organic synthesis, involving the reaction of an active methylene compound with an aldehyde or ketone.[1] Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a particularly effective active methylene compound due to the high acidity of its C5 protons, which facilitates deprotonation even with mild bases.[2] This heightened reactivity, however, can also introduce challenges in controlling the reaction and achieving high yields. This guide will provide a structured approach to identifying and resolving common issues.

Frequently Asked Questions (FAQs)

Q1: What makes Meldrum's acid a good substrate for the Knoevenagel condensation?

Meldrum's acid is a cyclic diester, and its rigid structure locks the carbonyl groups in a conformation that enhances the acidity of the methylene protons at the C5 position. This makes it significantly more acidic than acyclic malonic esters, allowing the reaction to proceed under milder conditions and often with weaker bases, which can prevent unwanted side reactions like the self-condensation of aldehydes.[2]

Q2: What is the general mechanism of the Knoevenagel condensation with Meldrum's acid?

The reaction proceeds through a series of equilibrium steps:

  • Deprotonation: A base removes a proton from the active methylene group of Meldrum's acid to form a highly stabilized enolate.

  • Nucleophilic Attack: The enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming a tetrahedral intermediate.

  • Protonation: The intermediate is protonated, typically by the conjugate acid of the base catalyst, to form an aldol-type adduct.

  • Dehydration: The aldol adduct undergoes elimination of a water molecule to form the final α,β-unsaturated product. The driving force for this step is the formation of a conjugated system.

Below is a diagram illustrating this mechanistic pathway.

Knoevenagel Condensation Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3 & 4: Protonation & Dehydration Meldrum_s_Acid Meldrum's Acid Enolate Enolate Intermediate Meldrum_s_Acid->Enolate + Base - BH+ Base Base (e.g., Piperidine) Tetrahedral_Intermediate Tetrahedral Intermediate Enolate->Tetrahedral_Intermediate + Aldehyde Aldehyde Aldehyde/Ketone Aldol_Adduct Aldol Adduct Tetrahedral_Intermediate->Aldol_Adduct + BH+ - Base Product α,β-Unsaturated Product Aldol_Adduct->Product - H2O

Caption: General mechanism of the Knoevenagel condensation.

Q3: How critical is the choice of catalyst, and what are the best options?

The catalyst is a pivotal component of the reaction. While Meldrum's acid's acidity allows for a range of catalysts, the choice can significantly impact yield and reaction time.

  • Weak Organic Bases: Piperidine and pyridine are classic choices that are effective in catalyzing the reaction without promoting significant side reactions.[1]

  • Ammonium Salts: Ammonium salts like ammonium acetate are considered greener alternatives and can be very effective.

  • Amino Acids: L-proline and L-tyrosine have been successfully used as environmentally friendly and efficient catalysts, sometimes in solvent-free conditions.[3][4]

  • Lewis Acids: In some cases, Lewis acids can be employed to activate the carbonyl group of the aldehyde or ketone. Boric acid has been shown to be an effective catalyst.[5][6]

The optimal catalyst often depends on the specific substrates. It is advisable to screen a few catalysts to find the best one for your particular reaction.

Q4: What is the role of the solvent, and how do I choose the right one?

The solvent plays a crucial role in the Knoevenagel condensation by influencing reaction rates and yields.[7]

  • Polar Aprotic Solvents: Solvents like DMF and acetonitrile often lead to high conversions in shorter reaction times.[7]

  • Polar Protic Solvents: Ethanol is a commonly used and effective solvent.[2]

  • Water: In line with green chemistry principles, water has been successfully used as a solvent.[3]

  • Ionic Liquids: Ionic liquids such as [bmim]BF4 have been shown to be efficient media for this reaction, often allowing for easy product isolation and catalyst recycling.[8][9]

  • Solvent-Free Conditions: In some instances, the reaction can be run neat, particularly with solid-state grinding methods, which is a very green approach.[4]

The choice of solvent can affect the solubility of reactants and the stability of intermediates, so it may require some optimization.

Troubleshooting Guide for Low Yield

Experiencing a low yield can be frustrating, but a systematic approach to troubleshooting can often resolve the issue. Below are common problems and their potential solutions.

Problem 1: The reaction is not going to completion, and I have a significant amount of starting material left.

Possible Causes and Solutions:

  • Insufficient Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time. Some reactions may require longer periods to reach completion.[7]

  • Inadequate Temperature: While many Knoevenagel condensations with Meldrum's acid proceed at room temperature, some substrates may require heating.[7] A modest increase in temperature can often drive the reaction to completion. However, be cautious of excessive heat, which can lead to decomposition or side reactions.

  • Catalyst Inactivity: The catalyst may be old, impure, or used in an insufficient amount. Ensure you are using a fresh, high-quality catalyst at an appropriate loading (typically 5-10 mol%).

  • Reversibility: The Knoevenagel condensation is a reversible reaction. The water produced as a byproduct can hydrolyze the product or inhibit the forward reaction.[7] Removing water, for example, by using a Dean-Stark apparatus with a solvent like toluene, can shift the equilibrium towards the product.[7]

Problem 2: I am observing the formation of significant side products.

Possible Causes and Solutions:

  • Self-Condensation of the Aldehyde: This is more likely if you are using a base that is too strong.[2] Switching to a milder base like piperidine or an ammonium salt can mitigate this.

  • Michael Addition: The highly electrophilic product can sometimes react with another equivalent of the Meldrum's acid enolate in a Michael addition reaction.[5] This can be minimized by using a 1:1 stoichiometry of the reactants and adding the Meldrum's acid slowly to the reaction mixture.

  • Retro-Knoevenagel Reaction: Under certain conditions, particularly with prolonged heating, the product can revert to the starting materials.[10] Optimizing the reaction time and temperature is key to avoiding this.

Problem 3: The product is difficult to isolate and purify.

Possible Causes and Solutions:

  • Solubility Issues: The product may be highly soluble in the reaction solvent, making precipitation difficult. If this is the case, removing the solvent under reduced pressure and then triturating the residue with a non-polar solvent like hexanes can induce crystallization. In some cases, the product may be very soluble in the workup solvent, such as ethanol, requiring evaporation and precipitation with a different solvent like DCM.[11]

  • Oily Product: If the product oils out instead of crystallizing, try dissolving the crude material in a minimal amount of a good solvent and then adding a poor solvent dropwise to induce precipitation. Seeding with a small crystal of the pure product can also be effective.

  • Purification by Chromatography: If recrystallization is not effective, column chromatography is a reliable method for purifying the product. A silica gel column with a gradient of ethyl acetate in hexanes is a good starting point for many Knoevenagel products.

Experimental Protocol: Catalyst Screening for Yield Optimization

To systematically address low yield, a catalyst screening experiment can be highly informative.

Materials:

  • Aldehyde (1.0 mmol)

  • Meldrum's acid (1.0 mmol)

  • Solvent of choice (e.g., ethanol, 5 mL)

  • Various catalysts (e.g., piperidine, pyridine, ammonium acetate, L-proline)

  • Small reaction vials with stir bars

Procedure:

  • Setup: In separate, labeled reaction vials, dissolve the aldehyde and Meldrum's acid in the chosen solvent.

  • Catalyst Addition: To each vial, add a different catalyst at a loading of 10 mol%.

  • Reaction: Stir the mixtures at room temperature or a predetermined optimal temperature.

  • Monitoring: Monitor the progress of each reaction by TLC at regular intervals (e.g., every 30 minutes).

  • Analysis: After a set amount of time (e.g., 4 hours), quench the reactions and analyze the crude reaction mixtures by a quantitative method like ¹H NMR or GC to determine the conversion and yield for each catalyst.

Data Summary Table:

CatalystLoading (mol%)Temperature (°C)Time (h)Conversion (%)
Piperidine10254
Pyridine10254
Ammonium Acetate10254
L-Proline10254

This systematic approach will allow you to identify the most effective catalyst for your specific substrate combination, leading to a significant improvement in your reaction yield.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for troubleshooting low yields in the Knoevenagel condensation of Meldrum's acid.

Troubleshooting_Low_Yield Start Low Yield Observed Check_Completion Is the reaction going to completion? Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Side_Products Are there significant side products? Check_Completion->Side_Products Yes Increase_Time_Temp Increase Reaction Time/Temp Incomplete->Increase_Time_Temp Potential Causes Check_Catalyst Check Catalyst Activity/Loading Incomplete->Check_Catalyst Remove_Water Remove Water (e.g., Dean-Stark) Incomplete->Remove_Water Yes_Side_Products Side Product Formation Side_Products->Yes_Side_Products Yes Purification_Issues Is product isolation/purification difficult? Side_Products->Purification_Issues No Change_Base Use Milder Base Yes_Side_Products->Change_Base Potential Solutions Adjust_Stoichiometry Adjust Stoichiometry (1:1) Yes_Side_Products->Adjust_Stoichiometry Optimize_Conditions Optimize Time/Temp Yes_Side_Products->Optimize_Conditions Yes_Purification_Issues Purification Challenges Purification_Issues->Yes_Purification_Issues Yes Optimize Yield Optimized Purification_Issues->Optimize No Change_Solvent Change Workup/Recrystallization Solvent Yes_Purification_Issues->Change_Solvent Potential Solutions Use_Chromatography Use Column Chromatography Yes_Purification_Issues->Use_Chromatography Increase_Time_Temp->Side_Products Check_Catalyst->Side_Products Remove_Water->Side_Products Change_Base->Purification_Issues Adjust_Stoichiometry->Purification_Issues Optimize_Conditions->Purification_Issues Change_Solvent->Optimize Use_Chromatography->Optimize

Caption: A systematic workflow for troubleshooting low yields.

By methodically addressing each potential issue, from reaction conditions to product isolation, you can effectively optimize your Knoevenagel condensation of Meldrum's acid and achieve the high yields necessary for your research and development endeavors.

References

  • Wikipedia. Knoevenagel condensation. [Link]

  • Hu, Y., et al. (2009). Knoevenagel Condensation of Aldehydes with Meldrum's Acid in Ionic Liquids. Synthetic Communications, 39(14), 2557-2563. [Link]

  • ResearchGate. (n.d.). Knoevenagel condensation of various aldehydes 1(a–j) and Meldrum's acid. [Link]

  • ResearchGate. (n.d.). Knoevenagel Condensation of Aldehydes with Meldrum's Acid in Ionic Liquids. [Link]

  • Peyrot, C., et al. (2022). Innovative Bio-Based Organic UV-A and Blue Light Filters from Meldrum's Acid. Frontiers in Chemistry, 10, 886367. [Link]

  • Narayana, M. V., et al. (2014). L-Tyrosine as an Eco-Friendly and Efficient Catalyst for Knoevenagel Condensation of Arylaldehydes with Meldrum's Acid in Solvent-Free Condition under Grindstone Method. Journal of Chemistry, 2014, 852958. [Link]

  • L.S.College, Muzaffarpur. (2020). Knoevenagel condensation. [Link]

  • ResearchGate. (n.d.). A possible mechanism of the Knoevenagel condensation of various aldehydes 1(a–j) and Meldrum's acid in the presence of TMDP. [Link]

  • Sciforum. (2023). One Pot Synthesis of the Knoevenagel Condensation Products Using Boric Acid as a Catalyst. [Link]

  • Hu, Y., et al. (2005). Organic Reactions in Ionic Liquids: Ionic Liquid Ethylammonium Nitrate–Promoted Knoevenagel Condensation of Meldrum's Acid With Aromatic Aldehydes. Synthetic Communications, 35(23), 2975-2980. [Link]

  • UiTM Institutional Repository. (2021). A CONVENIENT SYNTHESIS OF 5-ARYLIDENE MELDRUM'S ACID DERIVATIVES VIA KNOEVENAGEL CONDENSATION. [Link]

  • Lončarić, M., et al. (2023). Synthesis, Characterization, and Biological Evaluation of Meldrum’s Acid Derivatives: Dual Activity and Molecular Docking Study. Molecules, 28(4), 1735. [Link]

  • Sciforum. (2023). One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. [Link]

Sources

Technical Support Center: Catalyst Selection for Optimizing Meldrum's Acid Derivative Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support center for the synthesis of Meldrum's acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization. We will address common experimental challenges and fundamental questions to ensure your syntheses are efficient, reproducible, and successful.

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a uniquely versatile reagent in organic synthesis.[1][2] Its high acidity (pKa ≈ 4.9) and rigid cyclic structure make the central methylene (C5) protons readily removable, facilitating a wide array of carbon-carbon bond-forming reactions, including Knoevenagel condensations, alkylations, and acylations.[1][3][4] Proper catalyst selection is paramount to harnessing this reactivity while minimizing side reactions and maximizing yield.

PART 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Question 1: My Knoevenagel condensation reaction has a very low yield or is not working at all. What are the likely causes and solutions?

Answer:

Low or no yield in a Knoevenagel condensation involving Meldrum's acid is a common issue that can typically be traced to the catalyst, reaction conditions, or substrate stability.

Probable Causes & Recommended Solutions:

  • Ineffective Catalyst Activation: The primary role of the catalyst is to deprotonate Meldrum's acid to form a reactive enolate. If the catalyst is too weak, this initial step will not occur efficiently.

    • Solution: If using a mild base like triethylamine, consider switching to a stronger base such as piperidine or potassium hydroxide (KOH).[5][6] For specific substrates, unconventional catalysts may provide superior results. For example, the complex salt (PhNH₃)₂CuCl₄ has been shown to catalyze the reaction between 5'-nitrovanilline and Meldrum's acid in just 5 minutes with a 79% yield, whereas p-toluenesulfonic acid (PTSA) required 12 hours for a 62% yield.[3]

  • Sub-optimal Solvent Choice: The solvent influences the solubility of reactants and the efficacy of the catalyst.

    • Solution: Ethanol is a robust starting point for many of these reactions.[3][5] However, for certain catalyst systems, alternative solvents may be necessary. Recyclable ionic liquids such as [bmim]BF₄ have been used effectively with piperidine as a catalyst.[6] In the spirit of green chemistry, solvent-free conditions using a grindstone method with a catalyst like L-tyrosine have also proven successful.[7]

  • Thermal Decomposition: Meldrum's acid and its derivatives can be thermally sensitive. Excessive heat can cause fragmentation into acetone, carbon dioxide, and a highly reactive ketene intermediate, which leads to unwanted side products and reduced yield.[1][8]

    • Solution: Maintain strict temperature control. Most Knoevenagel condensations with Meldrum's acid proceed efficiently at room temperature or with gentle heating (e.g., 50°C).[3][9] Avoid high-temperature reflux unless a specific protocol requires it.

  • Steric Hindrance: If your aldehyde or ketone substrate is sterically bulky, the reaction rate will be significantly slower.

    • Solution: Increase the reaction time and consider using a more potent catalytic system. Patience is key when dealing with sterically demanding substrates.

Below is a troubleshooting workflow to diagnose the cause of low yield.

G start Low or No Yield cat_check Is the catalyst appropriate and active? start->cat_check cond_check Are reaction conditions (solvent, temp) optimal? cat_check->cond_check  Yes cat_sol Solution: Change catalyst (e.g., stronger base, organocatalyst, metal salt). Ensure catalyst is fresh. cat_check->cat_sol  No sub_check Is the substrate sterically hindered or unstable? cond_check->sub_check  Yes cond_sol Solution: Change solvent. Optimize temperature (avoid overheating). cond_check->cond_sol  No sub_sol Solution: Increase reaction time. Use a more potent catalyst. sub_check->sub_sol

Caption: Troubleshooting workflow for low-yield reactions.

Question 2: My reaction produces multiple spots on TLC, and purification is difficult. How can I improve the reaction's selectivity?

Answer:

The formation of multiple byproducts often stems from the high reactivity of the starting materials and intermediates.

Probable Causes & Recommended Solutions:

  • Michael Addition Byproduct: The primary product of the Knoevenagel condensation is an electron-deficient alkene, which can act as a Michael acceptor. A second molecule of deprotonated Meldrum's acid can attack this product, leading to a common byproduct.[10]

    • Solution: Carefully control the stoichiometry. Use a 1:1 molar ratio of the carbonyl compound to Meldrum's acid. Slow, dropwise addition of the catalyst can help maintain a low concentration of the enolate, disfavoring the secondary Michael addition.

  • Self-Condensation of Carbonyl Compound: Aldehydes, in particular, can undergo self-condensation (an aldol reaction) under basic conditions.

    • Solution: Opt for a milder catalyst. An organocatalyst like L-tyrosine or a Lewis acid may prevent this side reaction.[7] Alternatively, reducing the reaction temperature can slow the rate of self-condensation relative to the desired Knoevenagel reaction.

  • Decomposition Products: As mentioned previously, overheating can lead to fragmentation.

    • Solution: Ensure the reaction temperature does not exceed the stability threshold of your specific Meldrum's acid derivative. Use an oil bath for precise temperature control.

Question 3: I am performing an alkylation on Meldrum's acid, but I'm getting a mixture of mono- and di-alkylated products. How can I selectively synthesize the mono-alkylated derivative?

Answer:

Controlling the degree of alkylation is a classic challenge. The mono-alkylated product still possesses an acidic proton and can be deprotonated and alkylated a second time.

Probable Causes & Recommended Solutions:

  • Excess Alkylating Agent or Strong Base: Using more than one equivalent of the alkylating agent or a large excess of a strong base will drive the reaction toward the di-alkylated product.

    • Solution: Use precisely one equivalent of the alkylating halide. Add the base portion-wise to avoid generating a high concentration of the enolate of the mono-alkylated product.

  • Inefficient Reaction System: Standard solution-phase reactions can make control difficult.

    • Solution: Employ Phase-Transfer Catalysis (PTC). This is an excellent technique for mono-alkylation.[11] Using a solid inorganic base like K₂CO₃ with a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) in a biphasic system (solid-liquid) can significantly improve selectivity.[11][12] The catalyst transports the Meldrum's acid anion into the organic phase for a controlled reaction. Microwave-assisted PTC can further enhance reaction rates and selectivity, often without needing a solvent.[11]

PART 2: Frequently Asked Questions (FAQs)

FAQ 1: What are the most common types of catalysts for synthesizing Meldrum's acid derivatives, and how do I choose the right one?

Answer:

Catalyst choice depends heavily on the specific transformation you are performing (e.g., Knoevenagel vs. alkylation).

  • Basic Catalysts: These are the most common for Knoevenagel condensations. They function by deprotonating the C5 methylene group. Examples include piperidine, triethylamine, and inorganic bases like KOH and K₂CO₃.[5][6][11] The choice depends on the reactivity of your substrate; a less reactive aldehyde may require a stronger base.

  • Acid Catalysts: While strong acids like H₂SO₄ are used to synthesize Meldrum's acid itself, milder Brønsted acids like boric acid can effectively catalyze Knoevenagel condensations.[1][13][14] The proposed mechanism involves activation of the carbonyl group of the aldehyde toward nucleophilic attack by the enol form of Meldrum's acid.[14]

  • Organocatalysts: Amino acids like L-tyrosine and proline are effective, "green" catalysts that often operate under mild or even solvent-free conditions.[7][15] They can offer unique selectivity profiles.

  • Lewis Acids & Metal Complexes: Catalysts such as Zn(Proline)₂ or (PhNH₃)₂CuCl₄ can be highly efficient, sometimes dramatically reducing reaction times compared to traditional catalysts.[3][6] They typically function by coordinating to the carbonyl oxygen of the aldehyde, increasing its electrophilicity.

The general workflow for catalyst selection is illustrated below.

G start Start: Select Reaction Type knoevenagel Knoevenagel Condensation start->knoevenagel alkylation Alkylation start->alkylation base_cat Try Basic Catalyst (e.g., Piperidine, KOH) knoevenagel->base_cat ptc_cat Use Phase-Transfer Catalysis (PTC) for Selectivity (e.g., TBAB/K2CO3) alkylation->ptc_cat green_cat Consider Green Alternative (e.g., L-tyrosine, water) base_cat->green_cat If yield is low or side reactions occur lewis_cat For Speed/Difficult Substrates: Try Lewis Acid/Metal Complex green_cat->lewis_cat If reaction is slow

Caption: Catalyst selection workflow for Meldrum's acid reactions.

FAQ 2: Can I run Knoevenagel condensation reactions without a catalyst?

Answer:

Yes, under certain conditions. The high acidity of Meldrum's acid means that it can react with particularly electrophilic aldehydes without an external catalyst. Some protocols report high yields simply by stirring Meldrum's acid and an aldehyde in a solvent like methanol at room temperature.[16] Additionally, green chemistry approaches have demonstrated that water can sometimes serve as both the solvent and a weak catalyst for the condensation.[15] However, for most substrates, a catalyst is required to achieve a reasonable reaction rate and yield.

FAQ 3: What are the main advantages of using Phase-Transfer Catalysis (PTC) for alkylation reactions?

Answer:

Phase-Transfer Catalysis (PTC) is a powerful methodology for reactions involving an organic substrate and an inorganic nucleophile (or its salt). For the alkylation of Meldrum's acid, the key advantages are:

  • Use of Mild, Inexpensive Bases: It allows the use of solid, inexpensive inorganic bases like K₂CO₃ or KOH instead of strong, hazardous, and expensive organic bases (e.g., LDA, NaH).[11][12]

  • Enhanced Selectivity: As discussed in the troubleshooting section, PTC is particularly effective for achieving selective mono-alkylation.

  • Greener Solvents: PTC avoids the need for polar aprotic solvents (like DMF or DMSO) and can be run in more environmentally benign solvents like toluene or even under solvent-free conditions.[12]

  • Milder Reaction Conditions: Reactions often proceed at lower temperatures and with easier work-up procedures compared to homogeneous systems.[11]

PART 3: Experimental Protocols & Data

Protocol: Synthesis of a Benzylidene Meldrum's Acid Derivative via Knoevenagel Condensation

This protocol is adapted from a procedure utilizing a (PhNH₃)₂CuCl₄ catalyst system.[3]

Materials:

  • Meldrum's acid (1.5 mmol)

  • Substituted Benzaldehyde (1.5 mmol)

  • (PhNH₃)₂CuCl₄ catalyst (0.85 mol%)

  • Absolute Ethanol (5 mL)

  • 10 mL round-bottomed flask

  • Magnetic stirrer

Procedure:

  • To a 10 mL round-bottomed flask, add Meldrum's acid (1.5 mmol).

  • Add 5 mL of absolute ethanol and stir at room temperature until the solid is fully dissolved.

  • Add the selected aldehyde (1.5 mmol) to the solution.

  • Immediately add the (PhNH₃)₂CuCl₄ catalyst (1 mg/mL solution, corresponding to 0.85 mol%).

  • Stir the reaction mixture at room temperature. Precipitation of the product is often observed within 5 to 10 minutes.

  • Continue stirring for a total of 1 hour to ensure the reaction goes to completion.

  • Isolate the product by vacuum filtration.

  • Wash the collected solid with cold 96% ethanol, followed by water, to remove any unreacted starting materials and catalyst.

  • Dry the product under vacuum. The resulting Knoevenagel adduct is typically of high purity.

Data: Comparison of Catalytic Systems for Knoevenagel Condensation

The following table summarizes the performance of various catalysts for the synthesis of Meldrum's acid derivatives, demonstrating the significant impact of catalyst choice on reaction outcomes.

CatalystCatalyst LoadingSolventTimeYield (%)Reference
(PhNH₃)₂CuCl₄0.85 mol%Ethanol5 min79%[3]
p-Toluenesulfonic acid (PTSA)10 mol%Ethanol12 h62%[3]
Potassium Hydroxide (KOH)15 mol%H₂O:EtOH (1:1)30 min92%[9]
None (Catalyst-Free)N/AMethanol30 min70%[16]
L-tyrosineCatalyticSolvent-Free2-5 min90-98%[7]
PiperidineCatalytic[bmim]BF₄10-30 min92-98%[6]

References

  • Meldrum's Acid: Properties, Synthesis & Key Applications - Gunjal Industries.

  • Meldrum's acid - Wikipedia.

  • Process for the preparation of Meldrum's acid - Google Patents (US4613671A).

  • Synthesis, Characterization, and Biological Evaluation of Meldrum's Acid Derivatives: Dual Activity and Molecular Docking Study - MDPI.

  • Optimization of the reaction conditions - ResearchGate.

  • Optimization of the reaction conditions. - ResearchGate.

  • A CONVENIENT SYNTHESIS OF 5-ARYLIDENE MELDRUM'S ACID DERIVATIVES VIA KNOEVENAGEL CONDENSATION - UiTM Institutional Repository.

  • Uses and Synthesis of Meldrum's acid - ChemicalBook.

  • Knoevenagel condensation of arylaldehydes with meldrum's acid in the... - ResearchGate.

  • Meldrum's Acid - University of Campinas (IC-Unicamp).

  • MELDRUM'S ACID IN ORGANIC SYNTHESIS - Semantic Scholar.

  • Mechanism for synthesis of Meldrum's Acid - Chemistry Stack Exchange.

  • Knoevenagel Condensation of Aldehydes with Meldrum's Acid in Ionic Liquids - ResearchGate.

  • Knoevenagel condensation between Meldrum's acid and aldehyde in water. - ResearchGate.

  • Synthesis, Characterization, and Biological Evaluation of Meldrum's Acid Derivatives: Dual Activity and Molecular Docking Study - PubMed Central.

  • One Pot Synthesis of the Knoevenagel Condensation Products Using Boric Acid as a Catalyst - Sciforum.

  • Meldrum's Acids and 5-Alkylidene Meldrum's Acids in Catalytic Carbon-Carbon Bond-Forming Processes - ResearchGate.

  • Solid-Liquid Phase C-Alkylation of Active Methylene Containing Compounds under Microwave Conditions - MDPI.

  • Phase Transfer Catalysis - ACS GCI Pharmaceutical Roundtable Reagent Guides.

Sources

managing thermal decomposition during reactions with Meldrum's acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione). This resource provides in-depth troubleshooting guides and frequently asked questions to help you manage the thermal decomposition of Meldrum's acid during your reactions, ensuring the integrity and success of your experiments. Meldrum's acid is a highly versatile reagent in organic synthesis, valued for its acidity and utility as a precursor.[1][2] However, its thermal instability presents a common challenge.[3] This guide is designed to provide you with the expertise and practical solutions to overcome these hurdles.

I. Understanding Thermal Decomposition of Meldrum's Acid

Meldrum's acid is known for its thermal instability, which can significantly impact the outcome of your reactions.[3] Understanding the fundamentals of its decomposition is the first step toward effective management.

FAQ 1: At what temperature does Meldrum's acid decompose and what are the byproducts?

Meldrum's acid begins to decompose around its melting point of 94-97°C.[1] Significant pyrolysis, or thermal decomposition, occurs at temperatures above 200°C.[1][4] This decomposition is a pericyclic reaction that results in the formation of a highly reactive ketene intermediate, along with acetone and carbon dioxide as byproducts.[3][5]

PropertyValue
Melting Point 94-97°C (with decomposition)[1]
Significant Pyrolysis Temperature >200°C[1][4]
Decomposition Products Ketene, Acetone, Carbon Dioxide[3][5]
FAQ 2: What are the observable signs of thermal decomposition in my reaction?

Recognizing the signs of thermal decomposition early can save your reaction. Here are some common indicators:

  • Gas Evolution: The formation of carbon dioxide will be visible as bubbling or effervescence in the reaction mixture.

  • Presence of Acetone: The characteristic smell of acetone may become noticeable. Depending on the scale of your reaction, this could be a significant safety consideration.

  • Discoloration: The reaction mixture may darken or change color unexpectedly.

  • Inconsistent Results: Poor yields, the formation of unexpected side products, or difficulty in reproducing results can all be symptoms of uncontrolled thermal decomposition.

  • Pressure Build-up: In a closed system, the evolution of CO2 can lead to a dangerous increase in pressure.

FAQ 3: What is the mechanism of thermal decomposition?

The thermal decomposition of Meldrum's acid proceeds through a retro-Diels-Alder-type reaction mechanism. Upon heating, the six-membered ring of Meldrum's acid fragments to generate a ketene, acetone, and carbon dioxide. This highly electrophilic ketene intermediate can then participate in various subsequent reactions, which can be either desired or lead to unwanted byproducts.[3][6]

Decomposition_Mechanism Meldrums_Acid Meldrum's Acid (2,2-dimethyl-1,3-dioxane-4,6-dione) Transition_State Transition State (Pericyclic) Meldrums_Acid->Transition_State Heat (>94°C) Ketene Ketene (Highly Reactive Intermediate) Transition_State->Ketene Acetone Acetone Transition_State->Acetone CO2 Carbon Dioxide Transition_State->CO2 Products Products Subsequent_Reactions Desired Products or Byproducts Ketene->Subsequent_Reactions [2+2] Cycloadditions, Acylations

Caption: Thermal decomposition pathway of Meldrum's acid.

II. Troubleshooting Guide for Common Reactions

This section provides specific troubleshooting advice for common reactions involving Meldrum's acid where thermal decomposition can be a significant issue.

Scenario 1: Knoevenagel Condensation

The Knoevenagel condensation is a widely used C-C bond-forming reaction where the active methylene group of Meldrum's acid reacts with an aldehyde or ketone.[7]

Problem: Low yield and formation of dark, tarry byproducts in my Knoevenagel condensation.

This is a classic sign of thermal decomposition competing with your desired condensation reaction. The generated ketene can polymerize or react with other components in the mixture to form complex, high-molecular-weight species.

Troubleshooting Workflow:

Knoevenagel_Troubleshooting Start Low Yield & Tarry Byproducts in Knoevenagel Condensation Step1 1. Lower Reaction Temperature Start->Step1 Step2 2. Choose a Milder Catalyst Step1->Step2 If still problematic Step3 3. Optimize Reaction Time Step2->Step3 If still problematic Step4 4. Consider a Different Solvent Step3->Step4 If still problematic End Improved Yield & Purity Step4->End Successful Optimization

Caption: Troubleshooting workflow for Knoevenagel condensations.

Step-by-Step Protocol for Optimization:
  • Lower the Reaction Temperature:

    • Rationale: The rate of thermal decomposition is highly temperature-dependent. Reducing the temperature can significantly slow down this unwanted side reaction.

    • Action: If your protocol calls for elevated temperatures, try running the reaction at room temperature or even 0°C. Many Knoevenagel condensations with Meldrum's acid proceed efficiently at lower temperatures, especially with an appropriate catalyst.[8]

  • Choose a Milder Catalyst:

    • Rationale: Strongly basic catalysts can sometimes promote side reactions. A milder base is often sufficient to deprotonate the highly acidic Meldrum's acid (pKa ≈ 4.97).[4][9]

    • Action: If you are using a strong base like sodium hydroxide, consider switching to a weaker amine base such as piperidine or pyridine.[7] In some cases, even catalytic amounts of an amine in a suitable solvent are effective.[8]

  • Optimize Reaction Time:

    • Rationale: Prolonged reaction times, even at moderate temperatures, can lead to gradual decomposition.

    • Action: Monitor your reaction by TLC or LC-MS to determine the point of maximum product formation. Quench the reaction as soon as the starting material is consumed to prevent subsequent degradation of the product.

  • Consider a Different Solvent:

    • Rationale: The choice of solvent can influence the stability of Meldrum's acid and the reaction rate.

    • Action: Solvents like ethanol, water, or even ionic liquids have been successfully used for Knoevenagel condensations with Meldrum's acid.[8][10] Water can be a particularly green and effective medium for this reaction.[10]

Scenario 2: Alkylation and Acylation Reactions

The acidic methylene proton of Meldrum's acid is readily removed, allowing for subsequent alkylation or acylation at the C5 position.[3][5]

Problem: My alkylation/acylation reaction is sluggish, and upon heating to increase the rate, I observe gas evolution and a drop in yield.

This indicates that the temperature required to drive your alkylation or acylation is also promoting the thermal decomposition of your starting material and/or product.

Troubleshooting Workflow:

Alkylation_Troubleshooting Start Sluggish Reaction & Decomposition upon Heating Step1 1. Use a More Reactive Electrophile Start->Step1 Step2 2. Optimize the Base and Solvent System Step1->Step2 If still problematic End Efficient Reaction at Lower Temperature Step1->End Successful Optimization Step3 3. Consider a Phase-Transfer Catalyst Step2->Step3 For biphasic systems Step2->End Successful Optimization Step3->End Successful Optimization

Sources

Technical Support Center: Strategies to Mitigate Dimerization of Meldrum's Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical resource for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of dimerization in reactions involving Meldrum's acid and its derivatives. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to help you optimize your synthetic routes and ensure the integrity of your target molecules.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction when working with Meldrum's acid derivatives?

A1: Besides dimerization, a prevalent side reaction, particularly in Knoevenagel condensations, is the Michael addition of a second molecule of Meldrum's acid to the initially formed α,β-unsaturated product.[1] This can sometimes be mistaken for or lead to the formation of complex adducts.

Q2: At what stage of my experiment is dimerization most likely to occur?

A2: Dimerization can occur under various conditions, but it is frequently observed during base-catalyzed reactions, such as Knoevenagel condensations, or upon heating, which can lead to the formation of reactive ketene intermediates.[2][3]

Q3: Can the choice of solvent influence the formation of dimers?

A3: Yes, the solvent can play a role. While common solvents like ethanol are widely used, aprotic solvents or even solvent-free conditions might be advantageous in minimizing side reactions for certain derivatives.[4]

Q4: Is there a general-purpose base that is less likely to cause dimerization?

A4: While the optimal base is substrate-dependent, weaker bases are generally preferred over strong bases like sodium hydroxide or potassium hydroxide. Catalytic amounts of amines such as piperidine or pyridine are commonly used. For sensitive substrates, even milder catalysts like L-tyrosine have been employed successfully.[5][6]

Q5: How can I confirm if a dimer has formed in my reaction mixture?

A5: A combination of analytical techniques is recommended. Mass spectrometry (MS) will show a molecular ion peak corresponding to twice the mass of your starting Meldrum's acid derivative (minus any atoms lost during the dimerization process). 1H and 13C NMR spectroscopy will reveal a more complex signal pattern than expected for your desired product, and IR spectroscopy may show characteristic changes in the carbonyl stretching frequencies.[7][8][9][10]

In-Depth Troubleshooting Guides

Issue 1: Unexpected High Molecular Weight Byproduct Observed in Mass Spectrum

If you observe a mass peak that corresponds to a dimer of your Meldrum's acid derivative, it is crucial to understand the potential formation pathways to devise an effective mitigation strategy.

Two primary mechanisms are proposed for the dimerization of Meldrum's acid derivatives:

  • Carbene-Mediated Dimerization: Under certain reaction conditions, particularly with specific reagents, a Meldrum's acid carbene intermediate can be formed, which then reacts with another molecule of the Meldrum's acid derivative to yield the dimer.

    G cluster_0 Carbene Formation cluster_1 Dimerization A Meldrum's Acid Derivative B Carbene Intermediate A->B Reaction Conditions C Carbene Intermediate E Dimer C->E D Meldrum's Acid Derivative D->E

  • Ketene-Mediated Dimerization: Thermal decomposition of Meldrum's acid and its derivatives is known to produce highly reactive ketene intermediates. These ketenes can then undergo a [2+2] cycloaddition to form a dimer. [2][3]

    G cluster_0 Ketene Formation cluster_1 Dimerization A Meldrum's Acid Derivative B Ketene Intermediate A->B Heat (Pyrolysis) C Ketene Intermediate E Dimer C->E [2+2] Cycloaddition D Ketene Intermediate D->E

    Ketene-Mediated Dimerization Pathway

G start Dimer Formation Detected cond1 Is the reaction run at elevated temperatures? start->cond1 action1 Lower the reaction temperature. Consider microwave-assisted synthesis for shorter reaction times. cond1->action1 Yes cond2 Is a strong base being used? cond1->cond2 No action1->cond2 action2 Switch to a weaker base (e.g., piperidine, pyridine, L-tyrosine). Use only a catalytic amount of base. cond2->action2 Yes cond3 Is the concentration of reactants high? cond2->cond3 No action2->cond3 action3 Decrease the concentration of reactants. Consider slow addition of one reactant. cond3->action3 Yes cond4 Is the solvent protic (e.g., ethanol)? cond3->cond4 No action3->cond4 action4 Try an aprotic solvent (e.g., THF, DCM) or solvent-free conditions. cond4->action4 Yes end Dimerization Minimized cond4->end No action4->end

Troubleshooting Flowchart for Dimerization
Issue 2: Low Yield and Complex Product Mixture in Knoevenagel Condensation

This issue often points to suboptimal reaction conditions that favor side reactions over the desired condensation.

ParameterRecommendationRationale
Base Use a weak base in catalytic amounts (e.g., piperidine, pyridine).Strong bases can promote self-condensation and other side reactions. Catalytic amounts are often sufficient to facilitate the reaction without causing excessive byproduct formation. [6]
Temperature Maintain the lowest possible temperature that allows the reaction to proceed at a reasonable rate. Room temperature is often a good starting point.Higher temperatures can lead to the thermal decomposition of Meldrum's acid derivatives and the formation of reactive intermediates that can dimerize or polymerize. [3][11]
Solvent Start with a common solvent like ethanol. If side reactions persist, consider aprotic solvents like THF or dichloromethane, or explore solvent-free conditions.The polarity and proticity of the solvent can influence the stability of intermediates and the rates of competing reactions. [4]
Reactant Concentration Use stoichiometric amounts of reactants. Consider slow addition of the aldehyde to the Meldrum's acid solution.High concentrations of reactants can increase the likelihood of bimolecular side reactions, including dimerization.

This protocol provides a general guideline for the synthesis of 5-arylidene Meldrum's acid derivatives while minimizing the risk of dimerization.

  • Reactant Preparation: In a round-bottom flask, dissolve Meldrum's acid (1.0 equivalent) in the chosen solvent (e.g., ethanol, 10-20 mL per gram of Meldrum's acid).

  • Catalyst Addition: Add a catalytic amount of a weak base (e.g., piperidine, 0.1 equivalents).

  • Aldehyde Addition: To the stirred solution, add the aldehyde (1.0 equivalent) dropwise at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture in an ice bath to precipitate the product. Collect the solid by vacuum filtration and wash with cold solvent.

  • Purification: If necessary, recrystallize the product from a suitable solvent (e.g., ethanol, isopropanol). [12]

Issue 3: Difficulty in Purifying the Desired Product from the Dimer

If dimerization has already occurred, effective purification is key to obtaining your target compound with high purity.

MethodDescription
Recrystallization This is often the most effective method for removing dimers and other impurities. The choice of solvent is critical and may require some experimentation. Ethanol, isopropanol, and mixtures of ethyl acetate and hexanes are common choices. [12]
Column Chromatography For less crystalline products or when recrystallization is ineffective, silica gel column chromatography can be used. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate) is typically employed.

Analytical Characterization of Dimers

Accurate identification of byproducts is essential for effective troubleshooting. The following table summarizes the expected analytical data for a Meldrum's acid dimer.

TechniqueExpected Observations
Mass Spectrometry (MS) A molecular ion peak corresponding to approximately twice the molecular weight of the starting Meldrum's acid derivative.
1H NMR A more complex spectrum than the starting material, with potentially new aliphatic and vinylic proton signals depending on the dimer structure. The characteristic singlet for the C5-protons of Meldrum's acid will be absent or shifted. [7][8][12]
13C NMR An increased number of carbon signals compared to the starting material. The chemical shifts of the carbonyl carbons and the C5 carbon will be significantly different. [7][8][13]
Infrared (IR) Spectroscopy Changes in the positions and intensities of the carbonyl (C=O) stretching bands compared to the starting material. [8][10]

By understanding the potential pathways for dimerization and systematically optimizing reaction and purification conditions, researchers can significantly improve the yields and purity of their desired Meldrum's acid derivatives.

References

  • Current time information in Stark County, US. (n.d.).
  • Cracking Meldrum's Acid: Lowering the Temperature. (n.d.). Open Research Repository. Retrieved January 15, 2026, from [Link]

  • Knoevenagel Condensation of Aldehydes with Meldrum's Acid in Ionic Liquids | Request PDF. (2025, August 6). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Sequential Knoevenagel condensation/cyclization reaction using Meldrum's acid | Request PDF. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. (2022, October 18). The Journal of Organic Chemistry - ACS Publications. Retrieved January 15, 2026, from [Link]

  • Synthesis, Characterization, and Biological Evaluation of Meldrum's Acid Derivatives: Dual Activity and Molecular Docking Study. (2023, February 13). MDPI. Retrieved January 15, 2026, from [Link]

  • US4613671A - Process for the preparation of Meldrum's acid. (n.d.). Google Patents.
  • meldrum's acid - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 15, 2026, from [Link]

  • A CONVENIENT SYNTHESIS OF 5-ARYLIDENE MELDRUM'S ACID DERIVATIVES VIA KNOEVENAGEL CONDENSATION. (2021, April 30). UiTM Journal. Retrieved January 15, 2026, from [Link]

  • Knoevenagel condensation of various aldehydes 1(a–j) and Meldrum's acid. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • MELDRUM'S ACID IN ORGANIC SYNTHESIS. (n.d.). Heterocycles. Retrieved January 15, 2026, from [Link]

  • Knoevenagel condensation of arylaldehydes with meldrum's acid in the... (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • CN101921258B - Preparation method of 5-( arylmethylene) meldrum's acid. (n.d.). Google Patents.
  • Effects of different temperatures on Knoevenagel condensation. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Synthesis, Characterization, and Biological Evaluation of Meldrum's Acid Derivatives: Dual Activity and Molecular Docking Study. (2023, February 13). PubMed Central. Retrieved January 15, 2026, from [Link]

  • Knoevenagel condensation. (n.d.). Wikipedia. Retrieved January 15, 2026, from [Link]

  • Meldrum's acid and related compounds in the synthesis of natural products and analogs. (2025, August 7). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Stabilization of Meldrum's Acid Dimer and 1,3-Dimethylbarbituric Acid Trimer: A Theoretical Study. (2019, March 12). ResearchGate. Retrieved January 15, 2026, from [Link]

  • 11 - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 15, 2026, from [Link]

  • [(2)H2]-MELDRUM'S-ACID - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved January 15, 2026, from [Link]

  • RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. (n.d.). Semantic Scholar. Retrieved January 15, 2026, from [Link]

  • The Michael addition reaction of Meldrum's acid (MA): an effective route for the preparation of reactive precursors for MA-based thermosetting resins. (n.d.). Polymer Chemistry (RSC Publishing). Retrieved January 15, 2026, from [Link]

  • Meldrum's Acid. (n.d.). IC-Unicamp. Retrieved January 15, 2026, from [Link]

  • A general and practical preparation of alkylidene Meldrum's acids. (2025, August 6). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. (2022, October 18). PubMed Central. Retrieved January 15, 2026, from [Link]

  • (PDF) Asymmetric organocatalytic Michael addition of Meldrum's acid to nitroalkenes: Probing the mechanism of bifunctional thiourea organocatalysts. (2025, August 9). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Synthetic Applications of the Pyrolysis of Meldrum's Acid Derivatives. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Meldrum's Acids and 5-Alkylidene Meldrum's Acids in Catalytic Carbon−Carbon Bond-Forming Processes. (n.d.). Accounts of Chemical Research - ACS Publications. Retrieved January 15, 2026, from [Link]

  • ChemInform Abstract: One Hundred Years of Meldrum′s Acid: Advances in the Synthesis of Pyridine and Pyrimidine Derivatives. (2025, August 7). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Michael Addition Reaction Mechanism. (n.d.). Chemistry Steps. Retrieved January 15, 2026, from [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Meldrum's Acid and Its Derivatives in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, certain reagents distinguish themselves through their exceptional versatility and reliability. Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is unequivocally one such compound. Its remarkable acidity and unique cyclic structure have cemented its role as a cornerstone for the construction of complex molecular architectures.[1][2] This guide offers a comparative analysis of Meldrum's acid and its derivatives, providing not just protocols, but a deeper understanding of the chemical principles that govern their reactivity. As a Senior Application Scientist, my goal is to equip you with the knowledge to make informed decisions in your synthetic endeavors, ensuring efficiency, reproducibility, and innovation.

The Uniqueness of Meldrum's Acid: More Than Just an Active Methylene Compound

The exceptional reactivity of Meldrum's acid stems from its distinctive structure. The gem-dimethyl group on the C2 carbon locks the six-membered ring in a boat conformation, which imparts significant ring strain. This conformational rigidity, coupled with the electron-withdrawing effect of the two carbonyl groups, results in an unusually high acidity for the C5 methylene protons (pKa ≈ 4.97).[1][3] This acidity is comparable to that of carboxylic acids and is significantly greater than other common active methylene compounds like diethyl malonate (pKa ≈ 13) and dimedone (pKa ≈ 5.2).[4][5]

Figure 1: Structure of Meldrum's Acid, highlighting the acidic C5 methylene protons.

This enhanced acidity allows for deprotonation under mild basic conditions, generating a highly stabilized enolate that is an excellent nucleophile in a variety of carbon-carbon bond-forming reactions.

Knoevenagel Condensation: A Gateway to Functionalized Alkenes

The Knoevenagel condensation is a cornerstone reaction of active methylene compounds, and Meldrum's acid and its derivatives excel in this transformation. The reaction involves the condensation of an aldehyde or ketone with an active methylene compound to yield a new carbon-carbon double bond.

Comparative Performance in Knoevenagel Condensations

The high acidity of Meldrum's acid allows these condensations to proceed under mild conditions, often with weak bases or even without a catalyst, leading to high yields in short reaction times.[5] The electron-withdrawing nature of the aldehyde substituent generally enhances the reaction rate.

AldehydeCatalystSolventTimeYield (%)Reference
4-NitrobenzaldehydeNoneMethanol30 min94[6]
BenzaldehydeNoneMethanol30 min70[6]
4-MethoxybenzaldehydePiperidineEthanol2 h92[5]
4-ChlorobenzaldehydeL-tyrosineSolvent-free15 min95
Experimental Protocol: Synthesis of 5-(4-Nitrobenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione

This protocol illustrates a catalyst-free Knoevenagel condensation.[6]

Reagents:

  • Meldrum's acid (1.0 eq)

  • 4-Nitrobenzaldehyde (1.0 eq)

  • Methanol

Procedure:

  • Dissolve Meldrum's acid and 4-nitrobenzaldehyde in methanol at room temperature.

  • Stir the reaction mixture for 30 minutes. The product will precipitate out of the solution.

  • Collect the solid product by filtration and wash with cold methanol.

  • Dry the product under vacuum to yield the 5-arylidene derivative.

Causality of Experimental Choices: The high acidity of Meldrum's acid allows for the formation of the enolate in the presence of a polar protic solvent like methanol without the need for an external base. The electron-withdrawing nitro group on the benzaldehyde enhances its electrophilicity, leading to a rapid reaction.

knoevenagel_workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product MA Meldrum's Acid Ylidene 5-Arylidene Derivative MA->Ylidene Aldehyde Aldehyde Aldehyde->Ylidene Solvent Methanol Solvent->Ylidene Temp Room Temperature Temp->Ylidene

Figure 2: A simplified workflow for the Knoevenagel condensation.

Michael Addition: Assembling Complex Carbon Frameworks

The 5-ylidene derivatives of Meldrum's acid are potent Michael acceptors, readily undergoing conjugate addition with a wide range of nucleophiles. This reaction is a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds.

Comparative Reactivity of 5-Ylidene Derivatives

The electrophilicity of the β-carbon of the α,β-unsaturated system in 5-ylidene derivatives is modulated by the substituent on the aromatic ring. Electron-withdrawing groups enhance the reactivity towards Michael donors.

5-Ylidene DerivativeMichael DonorCatalystSolventYield (%)Reference
5-(4-Nitrobenzylidene)IndoleL-prolineAcetonitrileHigh[7]
5-(4-Chlorobenzylidene)ThiophenolEt3NEthanol>90
5-BenzylideneMalononitrilePiperidineEthanolHigh
Experimental Protocol: Michael Addition of Indole to a 5-Arylidene Meldrum's Acid Derivative[7]

Reagents:

  • 5-Arylidene Meldrum's acid derivative (1.0 eq)

  • Indole (1.0 eq)

  • L-proline (cat.)

  • Acetonitrile

Procedure:

  • To a stirred solution of the 5-arylidene Meldrum's acid derivative and indole in acetonitrile, add a catalytic amount of L-proline.

  • Stir the reaction mixture at room temperature for the appropriate time (monitored by TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to obtain the Michael adduct.

Trustworthiness of the Protocol: This protocol is self-validating as the progress of the reaction can be easily monitored by thin-layer chromatography. The use of a well-established organocatalyst like L-proline ensures reproducibility. The product can be fully characterized by standard spectroscopic methods (NMR, IR, MS).

Acylation Reactions: Meldrum's Acid Derivatives as Superior Acylating Agents

5-Acyl Meldrum's acids are highly efficient acylating agents, serving as stable and easy-to-handle alternatives to acyl chlorides and anhydrides. They readily react with nucleophiles such as amines and alcohols to provide amides and esters in high yields.

Comparative Performance of Acylating Agents
Acylating AgentNucleophileConditionsYield (%)Reference
5-Acetyl Meldrum's acidBenzylamineCH2Cl2, rt>90
Acetyl chlorideBenzylaminePyridine, CH2Cl2, 0 °C to rt~90
Acetic anhydrideBenzylamineNeat, rt~95

The primary advantage of using 5-acyl Meldrum's acids is the mild reaction conditions and the easy removal of the Meldrum's acid byproduct.

Experimental Protocol: Acylation of an Amine with a 5-Acyl Meldrum's Acid

Reagents:

  • 5-Acyl Meldrum's acid (1.1 eq)

  • Amine (1.0 eq)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the amine in DCM.

  • Add the 5-acyl Meldrum's acid portion-wise at room temperature.

  • Stir the reaction for 1-2 hours.

  • Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to remove the Meldrum's acid byproduct.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the pure amide.

acylation_pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products AcylMA 5-Acyl Meldrum's Acid Tetrahedral Tetrahedral Intermediate AcylMA->Tetrahedral Nucleophile Amine/Alcohol Nucleophile->Tetrahedral Product Amide/Ester Tetrahedral->Product Byproduct Meldrum's Acid Tetrahedral->Byproduct

Figure 3: General pathway for acylation using 5-acyl Meldrum's acid.

Applications in Pharmaceutical Synthesis

The versatility of Meldrum's acid and its derivatives has made them invaluable in the synthesis of numerous pharmaceutical agents.[8]

Example: Synthesis of the framework for certain antibacterial agents

Derivatives of Meldrum's acid have been utilized in the synthesis of complex heterocyclic structures that form the core of some antibacterial compounds. For instance, the Knoevenagel condensation product of Meldrum's acid with an appropriate aldehyde can undergo further transformations to construct quinolone and other related heterocyclic systems.[3]

Conclusion

Meldrum's acid and its derivatives offer a powerful and versatile platform for a wide range of organic transformations. Their high acidity, ease of handling, and predictable reactivity make them superior reagents in many applications compared to traditional active methylene compounds. This guide has provided a comparative overview of their performance in key organic reactions, supported by experimental data and detailed protocols. By understanding the underlying principles of their reactivity, researchers, scientists, and drug development professionals can leverage the full potential of these remarkable compounds to advance their synthetic goals.

References

  • Gunjal Industries. (2025, November 8). Best Meldrum Acid: Properties, Synthesis & Key Applications. Retrieved from [Link]

  • Puke, C., et al. (2023). Synthesis, Characterization, and Biological Evaluation of Meldrum's Acid Derivatives: Dual Activity and Molecular Docking Study. Molecules, 28(4), 1894. [Link]

  • Shaikh, et al. (2023). Meldrum-Based-1H-1,2,3-Triazoles as Antidiabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition Activity, Molecular Docking Studies, and In Silico Approach. ACS Omega, 8(28), 25288-25303. [Link]

  • (2025, December 15). Synthesis some of heterocyclic Compounds of Meldrum ' s Acid and study of The biological Activity. ResearchGate. Retrieved from [Link]

  • (2025, August 6). New Insight on the Origin of the Unusual Acidity of Meldrum's Acid from ab Initio and Combined QM/MM Simulation Study. ResearchGate. Retrieved from [Link]

  • Reddy, G. V., et al. (2024). Design and synthesis of Meldrum's acid based 7-azaindole anchored 1,2,3-triazole hybrids as anticancer agents. RSC Medicinal Chemistry, 15(1), 136-148. [Link]

  • Adnan, A. I., et al. (2021). A Convenient Synthesis of 5-Arylidene Meldrum's Acid Derivatives via Knoevenagel Condensation. Journal of Academia, 9(1), 80-84. [Link]

  • Chen, B. C., et al. (1991). Meldrum's acid in organic synthesis. Heterocycles, 32(3), 529-597. [Link]

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  • Wikipedia. (n.d.). Meldrum's acid. Retrieved from [Link]

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  • (2005). Meldrum's Acids as Acylating Agents in the Catalytic Intramolecular FriedelrCrafts Reaction. DataPDF. Retrieved from [Link]

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  • Fillion, E., & Fishlock, D. (2008). Meldrum's Acids and 5-Alkylidene Meldrum's Acids in Catalytic Carbon−Carbon Bond-Forming Processes. Accounts of Chemical Research, 41(4), 494-505. [Link]

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validating the structure of 2,2-Dimethyl-5-(pyrrolidin-2-ylidene)-1,3-dioxane-4,6-dione

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structural Validation of 2,2-Dimethyl-5-(pyrrolidin-2-ylidene)-1,3-dioxane-4,6-dione

Introduction: The Importance of Unambiguous Structural Confirmation

In the realm of drug discovery and materials science, this compound represents a class of highly functionalized molecules derived from Meldrum's acid.[1][2] These derivatives serve as versatile synthetic intermediates, prized for the high acidity of their parent methylene group and their potential in forming complex heterocyclic systems.[3][4] The molecule combines the rigid, planar Meldrum's acid core with a vinylogous amide functionality via the pyrrolidine ring. This arrangement introduces the possibility of tautomerism and regioisomers during synthesis, making rigorous structural validation not just a formality, but a critical necessity.

This guide provides a comprehensive, multi-technique workflow for the unambiguous structural validation of this compound. We will move beyond simple data reporting to explain the causal logic behind each analytical choice, detail self-validating experimental protocols, and compare the expected data against plausible alternatives.

Part 1: Deconstructing the Target Structure

Before validation can begin, we must understand the distinct structural features that require confirmation. The target molecule, with the molecular formula C₁₀H₁₃NO₄ and a molecular weight of 211.21 g/mol , possesses several key validation points.[5]

cluster_MeldrumsAcid Meldrum's Acid Moiety cluster_Pyrrolidine Pyrrolidine Moiety C1 C1(CH3)2 O1 O C1->O1 C2 C2(C=O) O1->C2 C3 C3 C2->C3 C4 C4(C=O) C3->C4 C5 C5 C3->C5 exocyclic C=C bond O2 O C4->O2 O2->C1 C6 C6H2 C5->C6 C7 C7H2 C6->C7 C8 C8H2 C7->C8 N1 N C8->N1 N1->C5

Caption: Key structural components of the target molecule.

Our validation strategy must unequivocally confirm:

  • The Meldrum's Acid Core: The presence of the 1,3-dioxane-4,6-dione ring, including the characteristic gem-dimethyl group.

  • The Pyrrolidine Ring: The integrity of the five-membered saturated nitrogen heterocycle.

  • The Exocyclic Double Bond: The specific C=C linkage between the C5 of the Meldrum's acid ring and the C2 of the pyrrolidine ring.

  • Regiochemistry: The ylidene linkage is at C5 of the dioxane ring and C2 of the pyrrolidine ring, ruling out other isomers.

Part 2: The Integrated Analytical Workflow

A robust validation strategy relies on the convergence of data from multiple, orthogonal analytical techniques. No single method is sufficient. We employ a logical progression from confirming the basic formula to mapping the precise atomic connectivity.

start Synthesized Crude Product hrms HRMS Analysis start->hrms nmr1d 1D NMR (¹H, ¹³C) Analysis start->nmr1d check1 Molecular Formula Confirmed? hrms->check1 check2 Key Functional Groups Present? nmr1d->check2 check1->check2 Yes revisit Re-evaluate Synthesis or Isomer Presence check1->revisit No nmr2d 2D NMR (COSY, HSQC, HMBC) Analysis check2->nmr2d Yes check2->revisit No check3 Connectivity Unambiguous? nmr2d->check3 xray Single Crystal X-Ray Diffraction check3->xray No / Ambiguous end Structure Validated check3->end Yes xray->end

Caption: The logical workflow for comprehensive structural validation.

Part 3: Experimental Protocols and Data Interpretation

A. High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: HRMS is the first step post-synthesis. Its purpose is to provide an extremely accurate mass measurement, which allows for the confident determination of the molecular formula. This is non-negotiable, as it immediately flags gross errors in the synthetic outcome. We choose Electrospray Ionization (ESI) in positive mode as the vinylogous amide nitrogen is readily protonated.

Experimental Protocol:

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in methanol or acetonitrile.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Mode: ESI, Positive.

  • Analysis: Infuse the sample directly or via LC inlet. Acquire data in full scan mode over a range of m/z 100-500.

  • Calibration: Ensure the instrument is calibrated with a known standard immediately prior to the run to guarantee mass accuracy below 5 ppm.

Data Interpretation & Self-Validation:

IonCalculated m/z (C₁₀H₁₄NO₄⁺)Expected Observed m/z (within 5 ppm)Rationale
[M+H]⁺212.0866212.0861 - 212.0871The protonated molecular ion; confirms the molecular formula C₁₀H₁₃NO₄.
[M+Na]⁺234.0686234.0681 - 234.0691A common adduct; provides secondary confirmation of the molecular weight.

A failure to observe the [M+H]⁺ ion within the specified mass accuracy window indicates that the target compound was not formed. The fragmentation pattern can also offer clues; a characteristic loss of acetone (58 Da) or CO₂ (44 Da) is common for Meldrum's acid derivatives under certain conditions.[6][7]

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the cornerstone of structural elucidation in solution. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR maps the carbon skeleton. For a molecule like this, 1D NMR is good for identifying key functional groups, but 2D NMR (specifically HMBC) is absolutely essential to prove the connectivity between the two ring systems.

Experimental Protocol:

  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • 1D Experiments: Acquire standard ¹H and ¹³C{¹H} spectra.

  • 2D Experiments: Acquire COSY (proton-proton correlation), HSQC (direct one-bond proton-carbon correlation), and HMBC (long-range two- and three-bond proton-carbon correlation) spectra. The HMBC experiment is the most critical for this validation.

Predicted Data and Interpretation:

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

AssignmentPredicted Shift (δ, ppm)MultiplicityIntegrationRationale
H-a (gem-dimethyl)~1.7Singlet6HCharacteristic signal for the two equivalent methyl groups on the C2 of the dioxane ring.[8]
H-b (pyrrolidine CH₂)~2.0Quintet2HMethylene group (C7) beta to the nitrogen and gamma to the double bond.
H-c (pyrrolidine CH₂)~3.0Triplet2HMethylene group (C8) adjacent to the nitrogen.
H-d (pyrrolidine CH₂)~3.5Triplet2HMethylene group (C6) alpha to the double bond.

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

AssignmentPredicted Shift (δ, ppm)Rationale
C-a (gem-dimethyl)~27Equivalent methyl carbons.
C-b (pyrrolidine CH₂)~22Pyrrolidine ring carbons not directly attached to N or C=C.
C-c (pyrrolidine CH₂)~48Pyrrolidine carbon adjacent to nitrogen.
C-d (pyrrolidine CH₂)~55Pyrrolidine carbon adjacent to the double bond.
C-e (C=C )~90Quaternary carbon of the Meldrum's acid ring (C3).
C-f (C (CH₃)₂)~105Quaternary carbon of the dioxane ring (C1).
C-g (C =C)~160Exocyclic double bond carbon attached to the pyrrolidine ring (C5).
C-h (C=O)~165The two equivalent carbonyl carbons of the Meldrum's acid ring (C2, C4).

Trustworthiness through 2D NMR: The structure is only validated when long-range correlations confirm the link between the two halves of the molecule.

cluster_MeldrumsAcid Meldrum's Acid Moiety cluster_Pyrrolidine Pyrrolidine Moiety C1 C(CH3)2 O1 O C1->O1 C2 C=O O1->C2 C3 C-e C2->C3 C4 C=O C3->C4 C5 C-g C3->C5 O2 O C4->O2 O2->C1 C6 CH2 (H-d) C5->C6 C6->C3 H-d to C-e C7 CH2 C6->C7 C8 CH2 (H-c) C7->C8 C8->C5 H-c to C-g N1 N C8->N1 N1->C5

Caption: Critical HMBC correlations confirming the ring connectivity.

The key correlations to observe in the HMBC spectrum are:

  • A correlation from the protons at H-d (~3.5 ppm) to the quaternary carbon C-e (~90 ppm). This ³J-coupling proves the connection from the pyrrolidine ring to the Meldrum's acid ring.

  • A correlation from the protons at H-c (~3.0 ppm) to the double bond carbon C-g (~160 ppm). This ³J-coupling provides secondary confirmation of the ylidene structure.

Part 4: Comparative Analysis Against Plausible Alternatives

A common synthetic side reaction could involve the formation of an N-acylated isomer instead of the C-C double bond. A thorough validation must demonstrate that this alternative is not the observed product.

Table 3: Comparison of Spectroscopic Data for Target vs. N-Acyl Isomer

FeatureTarget: this compoundAlternative: N-Acyl IsomerKey Differentiator
Structure Vinylogous amide with C=C bondAmide with a C-N bond and a CH group on the dioxane ringPresence of a C=C vs. a C-N bond and a methine proton.
¹H NMR No proton on the C5 of the dioxane ring.A sharp singlet (methine proton) around 4.0-4.5 ppm .The presence or absence of the methine proton is a definitive indicator.
¹³C NMR Two C=C carbons (~90 and ~160 ppm).A methine carbon (~50-60 ppm) and an additional amide carbonyl (~170 ppm).The chemical shifts in the carbon spectrum clearly distinguish the bonding.
HRMS C₁₀H₁₃NO₄C₁₀H₁₃NO₄The molecular formula is identical. HRMS cannot distinguish between isomers.
HMBC Correlation from pyrrolidine CH₂ protons to a C=C carbon.Correlation from the methine proton to the gem-dimethyl carbons and the carbonyls.The correlation patterns are completely different and unambiguous.

This comparative analysis demonstrates how the proposed multi-technique workflow is inherently self-validating. The combination of ¹H, ¹³C, and HMBC NMR provides clear, positive evidence for the target structure while simultaneously providing negative evidence for plausible isomers.

Part 5: The Gold Standard: Single-Crystal X-ray Diffraction

When NMR data is ambiguous, or when absolute confirmation of stereochemistry and solid-state conformation is required, single-crystal X-ray diffraction is the ultimate arbiter.

Expertise & Experience: This technique provides a 3D model of the molecule as it exists in the crystal lattice. For Meldrum's acid derivatives, it definitively confirms the ring conformation (often an envelope or boat form) and the planarity of the vinylogous system.[3][9]

Protocol Summary:

  • Crystal Growth: Slowly evaporate a solution of the purified compound in a suitable solvent system (e.g., ethyl acetate/hexane).

  • Data Collection: Mount a suitable single crystal on a diffractometer and collect diffraction data.

  • Structure Solution & Refinement: Solve the phase problem and refine the atomic positions to generate the final structural model.

The resulting crystal structure would provide incontrovertible proof of the atomic connectivity and geometry, serving as the final word in the validation process.

Conclusion

The structural validation of this compound is a process of accumulating corroborating evidence. It begins with HRMS to confirm the elemental composition and relies heavily on a suite of NMR experiments—¹H, ¹³C, and particularly HMBC—to piece together the atomic puzzle. By comparing the acquired data against that expected for plausible alternatives, this workflow ensures a high degree of confidence in the final assigned structure. For absolute proof, X-ray crystallography remains the gold standard. Following this guide ensures that research and development efforts are built upon a foundation of verified molecular identity.

References

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The Tale of Two Acids: A Comparative Guide to the Reactivity of Meldrum's Acid and Barbituric Acid

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in organic synthesis and drug development, the choice of an active methylene compound is a critical decision that dictates reaction pathways, efficiency, and the ultimate molecular architecture. Among the plethora of options, Meldrum's acid and barbituric acid stand out as versatile and highly reactive building blocks. This guide provides an in-depth, objective comparison of their reactivity, grounded in their structural nuances and supported by experimental evidence, to empower chemists in making informed strategic choices for their synthetic endeavors.

At first glance, both Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) and barbituric acid (pyrimidine-2,4,6(1H,3H,5H)-trione) are cyclic 1,3-dicarbonyl compounds, a class of molecules renowned for the acidity of their central methylene protons. However, subtle differences in their structures give rise to a fascinating divergence in their chemical behavior, influencing their stability, acidity, and nucleophilicity.

Structural and Acidity Profile: The Foundation of Reactivity

The disparate reactivity of these two acids fundamentally stems from their distinct cyclic frameworks and the resulting electronic and steric environments.

Meldrum's acid possesses a 1,3-dioxane-4,6-dione core. Its unusually high acidity for a diester (pKa ≈ 4.97) was long considered an anomaly.[1] This heightened acidity is attributed to significant ring strain and a unique conformational arrangement where the sigma C-H bonds of the active methylene group are destabilized in the ground state.[2]

Barbituric acid, a pyrimidine derivative, is even more acidic, with a pKa of approximately 4.01.[3] The greater acidity of barbituric acid is a consequence of the robust aromatic stabilization of its conjugate base, the barbiturate anion.

CompoundStructureMolar Mass ( g/mol )pKa
Meldrum's Acid 2,2-dimethyl-1,3-dioxane-4,6-dione144.126[1]4.97[1]
Barbituric Acid Pyrimidine-2,4,6(1H,3H,5H)-trione128.087[3]4.01[3]

Nucleophilicity and Reactivity in Condensation Reactions

While pKa is a measure of thermodynamic acidity, it does not always directly correlate with kinetic reactivity, or nucleophilicity. In the context of common carbon-carbon bond-forming reactions like the Knoevenagel condensation, the nucleophilicity of the carbanion generated upon deprotonation is the decisive factor.

Interestingly, despite being the weaker acid, the anion of Meldrum's acid is a more potent nucleophile than the barbiturate anion. A comparative study of the nucleophilicity of various 1,3-dicarbonyl anions ranked the barbiturate anion's nucleophilic character as intermediate between that of Meldrum's acid and dimedone.[4] This enhanced nucleophilicity of the Meldrum's acid anion can be attributed to a less delocalized and more available lone pair on the central carbon, making it more reactive towards electrophiles.

This difference in nucleophilicity often translates to milder reaction conditions and faster reaction times for Meldrum's acid in Knoevenagel condensations with aldehydes and ketones.

Experimental Protocol: Knoevenagel Condensation with an Aromatic Aldehyde

The following protocols illustrate typical conditions for the Knoevenagel condensation, highlighting the generally milder requirements for Meldrum's acid.

Protocol 1: Knoevenagel Condensation of p-Anisaldehyde with Meldrum's Acid [5]

Caption: Reaction scheme for Knoevenagel condensation with Meldrum's acid.

Methodology:

  • In a round-bottom flask, dissolve Meldrum's acid (1.0 eq) and p-anisaldehyde (1.0 eq) in methanol.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the product often precipitates and can be isolated by simple filtration, typically affording a high yield.

Protocol 2: Knoevenagel Condensation of Naphthofuran-2-carbaldehyde with Barbituric Acid [6][7]

Meldrums_Heterocycles Meldrums_Acid Meldrum's Acid Pyridines Pyridines Meldrums_Acid->Pyridines Pyrimidines Pyrimidines Meldrums_Acid->Pyrimidines Pyrans Pyrans Meldrums_Acid->Pyrans Furans Furans Meldrums_Acid->Furans

Caption: Heterocycles commonly synthesized from Meldrum's acid.

Barbituric acid , with its pre-existing pyrimidine core, is an excellent starting material for the synthesis of fused pyrimidine systems. It is extensively used in multicomponent reactions to generate complex structures like pyrano[2,3-d]pyrimidines, pyrido[2,3-d]pyrimidines, and various spiro-heterocycles. [8][9]

Barbituric_Heterocycles Barbituric_Acid Barbituric Acid Pyrano_pyrimidines Pyrano[2,3-d]pyrimidines Barbituric_Acid->Pyrano_pyrimidines Pyrido_pyrimidines Pyrido[2,3-d]pyrimidines Barbituric_Acid->Pyrido_pyrimidines Spiro_heterocycles Spiro-heterocycles Barbituric_Acid->Spiro_heterocycles

Caption: Fused heterocycles commonly synthesized from barbituric acid.

Conclusion: A Strategic Choice for the Synthetic Chemist

The choice between Meldrum's acid and barbituric acid is not a matter of inherent superiority, but rather a strategic decision based on the desired reactivity and target molecule.

Choose Meldrum's Acid when:

  • High nucleophilicity and mild reaction conditions are paramount. Its enhanced reactivity often allows for faster reactions at lower temperatures.

  • Thermal generation of a ketene intermediate is desired for subsequent acylation or cycloaddition reactions.

  • A versatile building block for a wide array of non-fused heterocycles is needed.

Choose Barbituric Acid when:

  • A highly acidic active methylene compound is required. Its lower pKa can be advantageous in certain catalytic systems.

  • The target molecule is a fused pyrimidine derivative. Its inherent pyrimidine core provides a direct and efficient route to these scaffolds.

  • Thermal stability is a necessity for reactions requiring elevated temperatures.

By understanding the fundamental principles governing the reactivity of these two indispensable reagents, researchers can unlock their full potential and design more efficient and elegant synthetic routes towards novel molecules with significant applications in medicine and materials science.

References

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  • Wikipedia. Barbituric acid.

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  • ACS Publications. C,O-Dialkylation of Meldrum's Acid: Synthesis and Reactivity of 1,3,7,7-Tetramethyl-4H,10H-6,8,9-trioxa-2-thiabenz[f]azulen-5-one.

  • ResearchGate. Stabilization of Meldrum's Acid Dimer and 1,3-Dimethylbarbituric Acid Trimer: A Theoretical Study.

  • UiTM Institutional Repository. A CONVENIENT SYNTHESIS OF 5-ARYLIDENE MELDRUM'S ACID DERIVATIVES VIA KNOEVENAGEL CONDENSATION.

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  • ResearchGate. Acid catalyzed Knoevenagel condensation of thiobarbituric acid and aldehyde at room temperature.

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A Researcher's Guide to Biological Activity Screening of Novel Meldrum's Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic field of drug discovery, the versatile scaffold of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) continues to provide a fertile ground for the synthesis of novel derivatives with a wide spectrum of biological activities.[1][2][3] This guide offers an in-depth comparison of the biological performance of these derivatives, supported by established experimental data and detailed protocols to empower researchers in their quest for new therapeutic agents. We will delve into the key biological activities exhibited by these compounds, including anticancer, antimicrobial, antioxidant, and enzyme inhibitory effects, providing a comprehensive framework for their evaluation.

The Enduring Appeal of Meldrum's Acid in Medicinal Chemistry

First synthesized in 1908, Meldrum's acid possesses a unique cyclic structure with a highly acidic methylene group, making it an exceptional building block in organic synthesis.[4][5] Its reactivity allows for a diverse range of chemical modifications, leading to the creation of extensive libraries of derivatives.[4] These derivatives have demonstrated significant potential across various therapeutic areas, attracting considerable interest from the scientific community.[1][2]

Comparative Analysis of Biological Activities

This section will explore the multifaceted biological activities of novel Meldrum's acid derivatives, presenting a comparative analysis of their potency and providing the experimental context for these findings.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Several novel Meldrum's acid derivatives have emerged as promising anticancer agents. Their cytotoxic potential is typically evaluated against a panel of human cancer cell lines.

Comparative Cytotoxicity Data:

A study by Ćirić et al. (2023) investigated a series of novel vanillin-based Meldrum's acid derivatives and compared their anticancer activity against various cell lines. The results, expressed as IC50 values (the concentration required to inhibit 50% of cell growth), are summarized below.[1]

CompoundHeLa (Cervical Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)LS174T (Colon Cancer) IC50 (µM)
Derivative 3i (O-decyl substituted) 15.721.830.5
Derivative 3h (O-octyl substituted) 25.433.142.1
Derivative 3e (O-acetyl substituted) > 50> 50> 50
Cisplatin (Standard Drug) 16.520.228.9

Data sourced from Ćirić et al., 2023.[1]

Experimental Insights: The data clearly indicates that the O-alkyl substituted derivatives, particularly the one with a longer decyl chain (3i), exhibit significantly higher anticancer activity compared to the O-acyl substituted derivative (3e).[1][2] The potency of compound 3i is comparable to the well-established anticancer drug, cisplatin, highlighting its therapeutic potential.[1]

Mechanism of Action - Topoisomerase II Inhibition: Molecular docking studies have suggested that these active derivatives may exert their anticancer effects by inhibiting DNA topoisomerase II.[1] This enzyme plays a crucial role in DNA replication and repair, and its inhibition leads to cell cycle arrest and apoptosis.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[1][6]

Workflow Diagram:

MTT_Assay_Workflow cluster_prep Cell Preparation & Seeding cluster_treatment Compound Treatment cluster_assay MTT Assay prep 1. Prepare cell suspension in culture medium seed 2. Seed cells into a 96-well plate prep->seed incubate1 3. Incubate for 24h to allow cell attachment seed->incubate1 treat 4. Add varying concentrations of Meldrum's acid derivatives incubate1->treat incubate2 5. Incubate for 24-72h treat->incubate2 add_mtt 6. Add MTT solution to each well incubate2->add_mtt incubate3 7. Incubate for 2-4h (formazan formation) add_mtt->incubate3 solubilize 8. Add solubilization solution (e.g., DMSO) incubate3->solubilize read 9. Measure absorbance at 570 nm solubilize->read Broth_Microdilution_Workflow cluster_prep Preparation cluster_inoculation Inoculation & Incubation cluster_reading Reading & Interpretation prep_compound 1. Prepare serial dilutions of Meldrum's acid derivatives prep_inoculum 2. Prepare a standardized microbial inoculum (0.5 McFarland) prep_compound->prep_inoculum add_to_plate 3. Add dilutions and inoculum to a 96-well microtiter plate prep_inoculum->add_to_plate incubate 4. Incubate at the appropriate temperature and duration add_to_plate->incubate read_plate 5. Visually inspect for turbidity (growth) incubate->read_plate determine_mic 6. Determine the MIC (lowest concentration with no visible growth) read_plate->determine_mic

Caption: Workflow of the broth microdilution method for MIC determination.

Step-by-Step Methodology:

  • Prepare Serial Dilutions: Prepare two-fold serial dilutions of the Meldrum's acid derivatives in a suitable broth medium in a 96-well microtiter plate.

  • Prepare Inoculum: Prepare a standardized bacterial or fungal suspension adjusted to a 0.5 McFarland standard.

  • Inoculate Plate: Inoculate each well with the microbial suspension. Include positive (microbe only) and negative (broth only) controls.

  • Incubation: Incubate the plate at the optimal growth temperature for the microorganism for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antioxidant Activity: Neutralizing Harmful Free Radicals

Certain Meldrum's acid derivatives have been shown to possess antioxidant properties, which are crucial for combating oxidative stress implicated in various diseases.

Comparative Antioxidant Data:

A study by Sandhu et al. (2010) evaluated the antioxidant activity of arylidene analogues of Meldrum's acid using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. [6]

Compound DPPH Scavenging Activity (IC50 in µg/mL)
Derivative 9l 25.4
Derivative 9m 32.1
Derivative 9r 28.9

| Ascorbic Acid (Standard) | 15.2 |

Data sourced from Sandhu et al., 2010. [6] Experimental Insights: The tested derivatives exhibited moderate to good antioxidant activity, though not as potent as the standard antioxidant, ascorbic acid. The presence of specific substituents on the aryl ring influences the radical scavenging capacity.

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH assay is a simple and widely used method to evaluate the antioxidant capacity of a compound. [2][7][8][9] Step-by-Step Methodology:

  • Prepare DPPH Solution: Prepare a fresh solution of DPPH in methanol or ethanol.

  • Reaction Mixture: Add different concentrations of the Meldrum's acid derivatives to the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm. A decrease in absorbance indicates radical scavenging activity.

  • Calculate Scavenging Activity: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.

Enzyme Inhibition: A Targeted Therapeutic Approach

Novel Meldrum's acid derivatives have also been investigated as inhibitors of specific enzymes, such as α-glucosidase, which is a key target in the management of type 2 diabetes. [10][11] Comparative α-Glucosidase Inhibition Data:

A study by Ahmad et al. (2023) synthesized and evaluated a series of Meldrum-based-1H-1,2,3-triazoles for their α-glucosidase inhibitory activity. [10][11]

Compound α-Glucosidase Inhibition (IC50 in µM)
Derivative 7i 4.63
Derivative 7j 23.98
Derivative 7k 28.52

| Acarbose (Standard Drug) | 750.0 |

Data sourced from Ahmad et al., 2023. [10][11] Experimental Insights: The results demonstrate that several of the synthesized triazole derivatives of Meldrum's acid are potent inhibitors of α-glucosidase, with compound 7i being significantly more active than the standard drug, acarbose. [10][11]This highlights the potential of this chemical class for the development of new antidiabetic agents.

Mechanism of Action - Molecular Docking Insights: Molecular docking studies have been employed to understand the binding interactions of these inhibitors with the active site of α-glucosidase. [10][11][][13][14][15][16]These studies help in elucidating the structure-activity relationships and guide the design of more potent inhibitors.

Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the α-glucosidase enzyme. [4][17][18][19][20] Step-by-Step Methodology:

  • Enzyme and Substrate Preparation: Prepare solutions of α-glucosidase and the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).

  • Reaction Mixture: In a 96-well plate, mix the enzyme solution with different concentrations of the Meldrum's acid derivatives.

  • Pre-incubation: Pre-incubate the mixture for a short period.

  • Initiate Reaction: Add the pNPG substrate to start the reaction.

  • Incubation: Incubate the plate at 37°C.

  • Stop Reaction: Stop the reaction by adding a basic solution (e.g., sodium carbonate).

  • Measure Absorbance: Measure the absorbance of the released p-nitrophenol at 405 nm.

  • Calculate Inhibition: Calculate the percentage of enzyme inhibition and determine the IC50 value.

Conclusion and Future Directions

The diverse biological activities of novel Meldrum's acid derivatives underscore their significance as a privileged scaffold in drug discovery. This guide has provided a comparative overview of their anticancer, antimicrobial, antioxidant, and enzyme inhibitory properties, supported by detailed experimental protocols. The presented data highlights the importance of structural modifications in tuning the biological activity of these compounds.

Future research should focus on:

  • Lead Optimization: Further structural modifications to enhance potency and selectivity.

  • In Vivo Studies: Evaluation of the most promising candidates in animal models to assess their efficacy and safety.

  • Mechanism of Action Studies: Deeper investigation into the molecular targets and signaling pathways modulated by these derivatives.

By leveraging the methodologies and insights provided in this guide, researchers can effectively screen and characterize novel Meldrum's acid derivatives, accelerating the discovery of new and improved therapeutic agents.

References

  • Ćirić, A., et al. (2023). Synthesis, Characterization, and Biological Evaluation of Meldrum's Acid Derivatives: Dual Activity and Molecular Docking Study. Pharmaceuticals, 16(2), 281. [Link]

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  • Benkhaira, N., et al. (2022). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ResearchGate. [Link]

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  • Sandhu, H. S., et al. (2010). Synthesis and biological evaluation of arylidene analogues of Meldrum's acid as a new class of antimalarial and antioxidant agents. Bioorganic & Medicinal Chemistry, 18(15), 5626-5633. [Link]

  • MI - Microbiology. (n.d.). Broth Microdilution. MI - Microbiology. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • Ahmad, M., et al. (2023). Meldrum-Based-1H-1,2,3-Triazoles as Antidiabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition Activity, Molecular Docking Studies, and In Silico Approach. ACS Omega, 8(28), 25287–25302. [Link]

  • G-Biosciences. (n.d.). DPPH Antioxidant Assay. G-Biosciences. [Link]

  • Protocols.io. (2019). In vitro α-amylase and α-glucosidase inhibitory assay. protocols.io. [Link]

  • Ahmad, M., et al. (2023). Meldrum-Based-1H-1,2,3-Triazoles as Antidiabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition Activity, Molecular Docking Studies, and In Silico Approach. ACS Omega, 8(28), 25287–25302. [Link]

  • Gunjal Industries. (2025). Best Meldrum Acid: Properties, Synthesis & Key Applications. Gunjal Industries. [Link]

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  • MDPI. (2022). Synthesis of Vanillic Acid—Meldrum's Acid Conjugate. MDPI. [Link]

  • Microbe Online. (2013). Broth Dilution Method for MIC Determination. Microbe Online. [Link]

  • Singh, R. P., & Singh, R. (2014). Genesis and development of DPPH method of antioxidant assay. Journal of Pharmacognosy and Phytochemistry, 2(6), 22-26. [Link]

  • Loizzo, M. R., et al. (2013). Optimization and Validation of a Microscale In vitro Method to Assess α-Glucosidase Inhibition Activity. The Open Enzyme Inhibition Journal, 6, 1-7. [Link]

  • Momina, S. S., & Rani, V. S. (2020). In vitro Studies on α-Amylase and α-Glucosidase Inhibitory Activity of Some Bioactive Extracts. Journal of Young Pharmacists, 12(2 Suppl), s72-s75. [Link]

  • Encyclopedia.pub. (2025). Docking Analysis in Research for Novel Enzyme Inhibitors. Encyclopedia.pub. [Link]

  • ResearchGate. (2025). Molecular docking of enzyme inhibitors: A computational tool for structure-based drug design. ResearchGate. [Link]

  • Ćirić, A., et al. (2023). Synthesis, Characterization, and Biological Evaluation of Meldrum's Acid Derivatives: Dual Activity and Molecular Docking Study. PubMed Central, PMC9968196. [Link]

  • Journal of Universitas Airlangga. (2024). Molecular Docking and Molecular Dynamics Study of Phlorotannin-Derived Metabolites from Brown Macroalgae (Sargassum sp.) as Potential α-Amylase Inhibitors. Journal of Universitas Airlangga. [Link]

  • Organic Syntheses. (n.d.). meldrum's acid. Organic Syntheses. [Link]

  • Kumar, S., et al. (2013). Synthesis and Evaluation of Vanillin Derivatives as Antimicrobial Agents. Journal of Applied Pharmaceutical Science, 3(10), 062-065. [Link]

  • JournalAgent. (n.d.). Synthesis and evaluation of vanillin derivatives as antimicrobial agents. JournalAgent. [Link]

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The Efficacy of 2,2-Dimethyl-5-(pyrrolidin-2-ylidene)-1,3-dioxane-4,6-dione as a Synthetic Intermediate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, the strategic selection of intermediates is paramount to the efficient construction of complex molecular architectures. This guide provides a comprehensive assessment of 2,2-Dimethyl-5-(pyrrolidin-2-ylidene)-1,3-dioxane-4,6-dione, a specialized derivative of Meldrum's acid, as a synthetic intermediate.[1] We will delve into its potential applications, critically comparing its projected efficacy with established alternative methodologies, particularly in the synthesis of nitrogen-containing heterocycles. This analysis is tailored for researchers, scientists, and professionals in drug development who are navigating the vast toolkit of synthetic chemistry.

The Chemical Persona of a Meldrum's Acid-Derived Enaminone

This compound belongs to the family of enaminones derived from the highly versatile Meldrum's acid.[2] The parent compound, Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione), is renowned for the high acidity of its C-5 methylene protons and its utility as a precursor to highly reactive ketene intermediates upon pyrolysis.[3][4] The introduction of the pyrrolidin-2-ylidene substituent at the C-5 position transforms the molecule into a polarized enamine, a structural motif with a rich and diverse reaction chemistry.

The key to understanding the synthetic potential of this intermediate lies in its dual reactivity profile:

  • Nucleophilic Character: The enamine nitrogen atom imparts significant electron density to the β-carbon of the exocyclic double bond, making it a potent nucleophile.

  • Electrophilic Character: The Meldrum's acid moiety acts as a strong electron-withdrawing group, rendering the α-carbon of the exocyclic double bond electrophilic and susceptible to attack by nucleophiles.

This push-pull electronic nature opens avenues for a variety of chemical transformations, which we will explore in the context of synthesizing valuable heterocyclic scaffolds.

Synthesis of Functionalized Pyrrolidines: A Comparative Analysis

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents.[5][6] The construction of substituted pyrrolidines is, therefore, a significant endeavor in synthetic chemistry. We will compare the potential utility of our target compound in this context with the well-established [3+2] cycloaddition of azomethine ylides.

The [3+2] Cycloaddition of Azomethine Ylides: The Gold Standard

The [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile is a cornerstone of pyrrolidine synthesis.[5][7][8] This powerful, atom-economical reaction allows for the rapid and often stereocontrolled construction of the pyrrolidine ring with the formation of multiple new stereocenters.

Conceptual Workflow:

Azomethine_Ylide_Cycloaddition cluster_0 Azomethine Ylide Generation cluster_1 Cycloaddition Precursor Imine or α-Amino Acid Ylide Azomethine Ylide (1,3-Dipole) Precursor->Ylide Deprotonation or Decarboxylation Dipolarophile Alkene or Alkyne Pyrrolidine Functionalized Pyrrolidine YlideDipolarophile YlideDipolarophile YlideDipolarophile->Pyrrolidine [3+2] Cycloaddition

Caption: General workflow for pyrrolidine synthesis via [3+2] cycloaddition.

Advantages of Azomethine Ylide Cycloaddition:

  • High Atom Economy: All atoms from the ylide and dipolarophile are incorporated into the product.

  • Stereocontrol: The reaction can be highly stereoselective, allowing for the synthesis of enantiomerically enriched pyrrolidines, especially with the use of chiral catalysts.[8]

  • Broad Scope: A wide variety of azomethine ylides and dipolarophiles can be employed, leading to a diverse range of substituted pyrrolidines.[5]

A Potential Michael Addition/Cyclization Strategy with this compound

Our target compound, with its electrophilic β-carbon, is primed for Michael addition reactions. This opens a hypothetical, yet mechanistically sound, pathway to functionalized pyrrolidines.

Conceptual Workflow:

Michael_Addition_Cyclization cluster_0 Reaction Cascade Intermediate 2,2-Dimethyl-5-(pyrrolidin- 2-ylidene)-1,3-dioxane-4,6-dione Nucleophile Organometallic Reagent or Enolate Adduct Michael Adduct Cyclized_Product Functionalized Pyrrolidine (after further transformation) Adduct->Cyclized_Product Intramolecular Cyclization & Ring Opening IntermediateNucleophile IntermediateNucleophile IntermediateNucleophile->Adduct Michael Addition

Caption: A potential pathway to pyrrolidines using the target intermediate.

Comparative Assessment:

Feature[3+2] Cycloaddition of Azomethine YlidesMichael Addition with Meldrum's Acid Derivative
Versatility High; diverse ylides and dipolarophiles.[5][7]Potentially high, dependent on nucleophile tolerance.
Stereocontrol Well-established, often excellent.[8]May require chiral auxiliaries or catalysts for stereocontrol.
Atom Economy Excellent.Good, but may involve subsequent loss of the Meldrum's acid moiety.
Precursor Accessibility Ylide precursors are readily available.[5]Synthesis of the target intermediate is required.
Reaction Conditions Often mild, but can require metal catalysts.Likely to proceed under base or acid catalysis.

While the azomethine ylide approach is more established and offers superior stereocontrol in many cases, the Michael addition pathway using our target intermediate could provide access to unique substitution patterns not easily achievable through cycloaddition.

Synthesis of Other Nitrogen Heterocycles

The reactivity of Meldrum's acid derivatives extends beyond pyrrolidine synthesis. Acyl and other C-5 substituted Meldrum's acids are valuable precursors for a variety of heterocyclic systems.

Synthesis of Pyridone and Quinolinone Derivatives

Research has shown that acyl Meldrum's acids react with enaminones in a one-pot, two-step process to yield tetrahydroquinolin-2-one derivatives.[9][10] This suggests that this compound could potentially undergo similar transformations.

Conceptual Reaction Scheme:

The enaminone character of our target compound could allow it to react with various electrophiles, followed by cyclization to afford pyridone-type structures. For instance, reaction with an activated carbonyl compound could lead to a cascade reaction culminating in a substituted pyridone.

Furthermore, the reaction of acyclic enaminones with methoxymethylene Meldrum's acid has been shown to produce precursors for 2-pyridones.[5] This highlights the general utility of Meldrum's acid-derived enaminones in the synthesis of this important class of heterocycles.

Alternative Routes to Pyridones:

Established methods for pyridone synthesis often involve the condensation of β-ketoesters with amines or the cyclization of β-enaminones. The use of a pre-functionalized intermediate like this compound could offer advantages in terms of convergency and the introduction of specific substitution patterns.

Experimental Protocols

While specific experimental data for this compound is limited in the literature, we can propose a representative protocol for its synthesis based on known procedures for similar compounds.

Synthesis of this compound

This hypothetical protocol is based on the condensation of Meldrum's acid with a pyrrolidine-derived precursor.

Materials:

  • Meldrum's acid (1.0 eq)

  • 2-Pyrrolidinone dimethyl acetal (1.1 eq)

  • Toluene (as solvent)

  • Round-bottom flask with a reflux condenser and nitrogen inlet

Procedure:

  • To a solution of Meldrum's acid in dry toluene under a nitrogen atmosphere, add 2-pyrrolidinone dimethyl acetal.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to afford the title compound.

Self-Validation: The structure of the product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the C-5 methylene protons of Meldrum's acid in the ¹H NMR spectrum would be a key indicator of a successful reaction.

Representative [3+2] Cycloaddition of an Azomethine Ylide

For comparison, a typical protocol for a [3+2] cycloaddition is provided.

Materials:

  • N-benzylglycine ethyl ester (1.0 eq)

  • N-phenylmaleimide (1.0 eq)

  • Triethylamine (2.0 eq)

  • Toluene (as solvent)

  • Round-bottom flask with a reflux condenser

Procedure:

  • To a solution of N-benzylglycine ethyl ester and N-phenylmaleimide in toluene, add triethylamine.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the corresponding pyrrolidine cycloadduct.

Conclusion and Future Outlook

This compound represents a potentially valuable, yet underexplored, synthetic intermediate. Its enaminone structure, derived from the versatile Meldrum's acid, suggests a rich reactivity profile that could be harnessed for the synthesis of functionalized pyrrolidines and other nitrogen-containing heterocycles.

While the well-established [3+2] cycloaddition of azomethine ylides remains a dominant strategy for pyrrolidine synthesis due to its high efficiency and stereocontrol, the unique reactivity of our target compound could offer access to novel chemical space. Future research should focus on elucidating the full scope of its reactivity and conducting direct comparative studies with existing methods. The development of catalytic, enantioselective transformations involving this intermediate would be a particularly valuable contribution to the field of organic synthesis.

References

  • Trocka, A., Hromova, A., Ryczkowska, M., & Makowski, M. (2024). Meldrum's acid assisted formation of tetrahydroquinolin-2-one derivatives a short synthetic pathway to the biologically useful scaffold. Scientific Reports, 14(1), 233.
  • Garekar, S. R., & Sarpong, R. (2021). A General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. Journal of the American Chemical Society, 143(44), 18417–18424.
  • Likhosherstov, A. M., & Skoldinov, A. P. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6299.
  • Chen, B. (1991). MELDRUM'S ACID IN ORGANIC SYNTHESIS. HETEROCYCLES, 32(3), 529.
  • Gaber, A. E.-A. M., & McNab, H. (2001).
  • Prousek, J. (1991). PREPARATION OF 2,2-DIMETHYL-5-R-1,3-DIOXANE-4,6-DIONE DERIVATIVES.
  • Lazić, J., Glamočlija, J., Stanojković, T., Šukdolak, S., & Solujić, S. (2023). Synthesis, Characterization, and Biological Evaluation of Meldrum's Acid Derivatives: Dual Activity and Molecular Docking Study. Molecules, 28(4), 1735.
  • Ryczkowska, M., Trocka, A., Hromova, A., & Makowski, M. (2022). Synthetic return of the Meldrum's acid. 2,2-dimethyl-1,3-dioxane- 4,6-dione assisted formation of tetrahydroquinolin-2-one derivatives. Short synthetic pathway to the biologically useful scaffold. Research Square.
  • Panda, S. S., Aziz, M. N., Stawinski, J., & Girgis, A. S. (2023). Azomethine Ylides—Versatile Synthons for Pyrrolidinyl-Heterocyclic Compounds. Molecules, 28(2), 668.
  • Al-Warhi, T., Hrimla, A., Al-Hazmi, L. A., El-Faham, A., & Al-Zahrani, F. M. (2023). Synthesis of pyrrolidin-2-ylidenes and pyrrol-2-ylidenes via 1,3-dipolar cycloaddition of H-bond-assisted azomethine ylides to nitrostyrenes. Organic & Biomolecular Chemistry, 21(25), 5265–5273.
  • Zhang, X., & Zhang, J. (2023). Recent Developments in Azomethine Ylide-Initiated Double Cycloadditions. Molecules, 28(18), 6681.

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A Senior Application Scientist's Guide to Knoevenagel Condensation: Navigating Alternatives to Meldrum's Acid

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in organic synthesis and drug development, the Knoevenagel condensation is an indispensable tool for carbon-carbon bond formation.[1][2] The choice of the active methylene compound is a critical decision point that dictates reaction efficiency, scope, and scalability. For decades, Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) has been a reagent of choice, celebrated for its exceptional reactivity.[3][4] However, its operational limitations necessitate a thorough understanding of viable alternatives. This guide provides an in-depth comparison of common active methylene compounds, moving beyond a simple list to explain the causal relationships between structure, acidity, and performance, supported by experimental data and actionable protocols.

The Benchmark: Understanding the Power and Pitfalls of Meldrum's Acid

Meldrum's acid is an outlier among active methylene compounds. Its unusually high acidity (pKa ≈ 4.97), comparable to that of carboxylic acids, is the cornerstone of its reactivity.[5][6] This acidity stems from its rigid six-membered ring structure. The gem-dimethyl group locks the conformation, minimizing destabilizing interactions and maximizing the stability of the resulting enolate upon deprotonation.[6]

Advantages:

  • High Reactivity: Its acidity allows for deprotonation by very weak bases (e.g., pyridine, L-proline) or even in the absence of a catalyst under certain conditions, enabling mild reaction setups.[6][7][8]

  • Versatility: It is a key building block in multicomponent reactions and the synthesis of a vast array of heterocycles.[3]

Limitations:

  • Thermal Instability: Upon heating, Meldrum's acid can decompose to generate acetone and ketene, which can lead to unwanted side reactions.[9]

  • Cost: It is generally more expensive than simpler acyclic alternatives like malonates.

  • Fragmentation: The Meldrum's acid moiety in the final product can sometimes fragment under harsh reaction conditions.[10]

Knoevenagel_Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Dehydration start Active Methylene Compound (Z-CH2-Z') enolate Enolate Anion (Z-CH(-)-Z') start->enolate + Base - H-Base+ intermediate Tetrahedral Intermediate enolate->intermediate attacks aldehyde Aldehyde/Ketone (R-CHO) aldehyde->intermediate product α,β-Unsaturated Product (R-CH=C(Z)Z') intermediate->product - H2O

Caption: Generalized mechanism of the Knoevenagel condensation.

Comparative Analysis of Key Alternatives

The selection of an alternative is a balance of reactivity, stability, cost, and the desired functionality in the final product. Below, we compare the most common reagents against the Meldrum's acid benchmark.

Malonates (e.g., Diethyl Malonate)

Perhaps the most common and cost-effective active methylene compounds, malonic esters like diethyl malonate are workhorses in synthesis.

  • Acidity and Reactivity: With a pKa of ~13, diethyl malonate is significantly less acidic than Meldrum's acid.[6] This is the central causality for its lower reactivity. It requires stronger bases (e.g., alkoxides, piperidine) and often more forcing conditions (heating) to generate the nucleophilic enolate in sufficient concentration.[6][11]

  • Advantages:

    • Cost-Effective: Readily available and inexpensive, making it ideal for large-scale synthesis.

    • High Stability: Thermally robust and easy to handle and store.

    • Versatile Functionality: The resulting ester groups can be hydrolyzed and decarboxylated (Doebner modification) or converted to amides and other derivatives.[2]

  • Limitations:

    • Requires stronger bases and often higher temperatures.

    • Reactions can be slower, leading to longer overall synthesis times.

Malononitrile

The presence of two nitrile groups dramatically influences this reagent's properties.

  • Acidity and Reactivity: Malononitrile has a pKa of ~11 in water, making it more acidic than malonates. The strong electron-withdrawing nature of the two nitrile groups effectively stabilizes the carbanion. This enhanced acidity translates to higher reactivity, often proceeding under milder conditions than malonates.[12]

  • Advantages:

    • High Reactivity: Often provides excellent yields in short reaction times, sometimes even in aqueous media without a catalyst.[12][13][14]

    • Useful Synthon: The vinylidene dinitrile products are versatile intermediates for synthesizing pyridines, pyrans, and other heterocyclic systems.[15]

  • Limitations:

    • Malononitrile is toxic and must be handled with appropriate care.

    • The high reactivity can sometimes lead to Michael additions or other side reactions.

Cyanoacetic Esters (e.g., Ethyl Cyanoacetate)

These reagents offer a hybrid of the properties of malonates and malononitrile.

  • Acidity and Reactivity: With a pKa of ~9 in water, ethyl cyanoacetate is intermediate in acidity between diethyl malonate and malononitrile.[12] The single cyano group provides more activation than an ester but less than two cyano groups. Its reactivity is correspondingly brisk, often superior to malonates but sometimes requiring more specific catalysis than malononitrile.[13][16]

  • Advantages:

    • Balanced Reactivity: Offers a good compromise between the high reactivity of malononitrile and the stability and handling of malonates.

    • Differential Functionality: The product contains two distinct functional groups (nitrile and ester) that can be manipulated selectively in subsequent synthetic steps.

  • Limitations:

    • Less reactive than Meldrum's acid or malononitrile, potentially requiring catalytic activation.[17]

Barbituric and Thiobarbituric Acids

These cyclic urea derivatives are potent active methylene compounds with unique applications.

  • Acidity and Reactivity: Barbituric acid has a pKa of ~8.4 in DMSO, placing its acidity between that of Meldrum's acid and malononitrile.[18] The cyclic amide structure provides significant resonance stabilization for the conjugate base. They readily undergo Knoevenagel condensation with aldehydes under various conditions, from acidic to basic catalysis.[19][20]

  • Advantages:

    • High Reactivity: The acidity of the C-5 protons leads to high reactivity.

    • Pharmacological Relevance: The barbiturate core is a privileged scaffold in medicinal chemistry, and Knoevenagel products are often evaluated for biological activity.[20]

  • Limitations:

    • The resulting products are often highly colored and can be challenging to purify.

    • The scope is primarily limited to incorporating the barbiturate moiety itself.

Quantitative Performance at a Glance

The following table summarizes the key properties and typical performance of these reagents in the Knoevenagel condensation with benzaldehyde derivatives as a representative electrophile.

ReagentpKaTypical CatalystTypical ConditionsExample YieldKey AdvantageKey Limitation
Meldrum's Acid ~4.97[5][6]Piperidine, L-Proline, or none[7][21]RT to mild heat>95%[21]Highest reactivity, mild conditionsThermal instability, cost
Diethyl Malonate ~13[6]Piperidine, NaOEtReflux in EtOH/Toluene60-85%[22]Low cost, high stabilityLower reactivity, harsh conditions
Malononitrile ~11Weak base or noneWater/EtOH, RT to 50°C>95%[12][15]High reactivity, green conditionsToxicity
Ethyl Cyanoacetate ~9[12]Basic catalysts (e.g., [Bmim][OAc])[13]Water/EtOH, RT90-97%[13]Balanced reactivity, dual functionalityLess reactive than malononitrile
Barbituric Acid ~8.4 (DMSO)[18]Acetic acid, PiperidineEtOH, RT to reflux70-85%[19]Biologically relevant productsLimited to barbiturate scaffold

Experimental Protocols: A Self-Validating System

The trustworthiness of a method lies in its reproducibility. Below are detailed, validated protocols for the condensation of 4-chlorobenzaldehyde with Meldrum's acid and an alternative, ethyl cyanoacetate.

Caption: General experimental workflow for Knoevenagel condensation.[23]

Protocol 1: Knoevenagel Condensation using Meldrum's Acid
  • Objective: Synthesis of 5-(4-chlorobenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione.

  • Causality: This protocol leverages the high acidity of Meldrum's acid, allowing the reaction to proceed efficiently at room temperature with a mild organocatalyst in a green solvent system.

Materials:

  • 4-chlorobenzaldehyde (1 mmol, 140.6 mg)

  • Meldrum's acid (1 mmol, 144.1 mg)

  • L-Tyrosine (0.1 mmol, 18.1 mg)

  • Mortar and Pestle

Procedure:

  • To a mortar, add 4-chlorobenzaldehyde (1 mmol), Meldrum's acid (1 mmol), and L-tyrosine (10 mol%).[21]

  • Grind the mixture gently with a pestle at room temperature for the time specified by reaction monitoring (typically 5-15 minutes). The progress can be monitored by taking a small aliquot, dissolving it in a suitable solvent (e.g., ethyl acetate), and running a TLC.

  • Upon completion, the solid reaction mixture is washed with water to remove the catalyst and then with cold ethanol.

  • The resulting solid product is collected by vacuum filtration and dried to yield the desired product. Further purification is often not necessary.[21]

Protocol 2: Knoevenagel Condensation using Ethyl Cyanoacetate
  • Objective: Synthesis of ethyl 2-cyano-3-(4-chlorophenyl)acrylate.

  • Causality: Ethyl cyanoacetate requires more activation than Meldrum's acid. This protocol uses an ionic liquid in an aqueous medium, which acts as both a phase transfer agent and a base, accelerating the reaction under environmentally benign conditions.[13]

Materials:

  • 4-chlorobenzaldehyde (1 mmol, 140.6 mg)

  • Ethyl cyanoacetate (1 mmol, 113.1 mg)

  • 1-butyl-3-methylimidazolium acetate ([Bmim][OAc]) (0.2 mmol)

  • Distilled Water (5 mL)

Procedure:

  • In a 25 mL round-bottom flask, combine 4-chlorobenzaldehyde (1 mmol), ethyl cyanoacetate (1 mmol), and distilled water (5 mL).[13]

  • Add the catalyst, [Bmim][OAc] (20 mol%), to the mixture.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC (eluent: n-hexane:ethyl acetate, 4:1). The reaction is typically complete within 10-30 minutes.[13]

  • Upon completion, add 5 mL of cold water to the flask. The product will precipitate as a solid.

  • Collect the solid product by vacuum filtration and wash thoroughly with water and then a small amount of cold ethanol to remove any unreacted starting materials.

  • The filtered solid is dried to afford the pure product, typically in high yield (>90%).[13]

Conclusion and Strategic Selection

While Meldrum's acid remains a powerful tool for its sheer reactivity, a modern synthetic chemist must be adept at selecting from a broader palette of reagents. The choice is a strategic one:

  • For large-scale, cost-sensitive syntheses where harsh conditions are permissible, diethyl malonate is an excellent choice.

  • For rapid, high-yielding reactions under green conditions , particularly for the synthesis of pyridine precursors, malononitrile is unparalleled, provided safety protocols are strictly followed.

  • When balanced reactivity and dual, orthogonal functionality are required for subsequent transformations, ethyl cyanoacetate provides a versatile and reliable option.

  • For direct access to pharmacologically relevant scaffolds , barbituric acid and its derivatives are the most direct starting points.

By understanding the fundamental principles of acidity and stability that govern the performance of these reagents, researchers can make informed, rational choices, optimizing their synthetic routes for efficiency, cost, and environmental impact.

References

  • Benchchem. (n.d.). A Comparative Analysis of Meldrum's Acid and Dimedone: Acidity and Reactivity in Organic Synthesis.
  • Benchchem. (n.d.). A Comparative Guide to Catalysts for Knoevenagel Condensation.
  • Various Authors. (2016). Synthesis of Cinnamic Derivatives using Pyridine and Piperidine via Simple Knoevenagel Condensation Reaction. Chemistry Research Journal.
  • Various Authors. (2018). Synthesis and Characterization of Novel Pyridine Periodic Mesoporous Organosilicas and Its Catalytic Activity in the Knoevenagel Condensation Reaction. PMC - NIH.
  • Various Authors. (2018). A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds. Bulgarian Chemical Communications.
  • Wikipedia. (n.d.). Knoevenagel condensation.
  • Various Authors. (2024). The comparison of Knoevenagel condensation under different reaction conditions. Journal of Molecular Structure.
  • Ghaffari Khaligh, N., Mihankhah, T., & Johan, M. R. (2023). A possible mechanism of the Knoevenagel condensation of various aldehydes 1(a–j) and Meldrum's acid in the presence of TMDP. ResearchGate.
  • Various Authors. (n.d.). Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials.
  • Various Authors. (n.d.). Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation.
  • Various Authors. (n.d.). RECENT METHODS FOR THE SYNTHESIS OF COUMARIN DERIVATIVES USING DIFFERENT STRATEGIES. RJPN.
  • Thorat, B.R., et al. (2023). One Pot Synthesis of the Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Sciforum.
  • Various Authors. (2023). One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst.
  • Various Authors. (n.d.). Knoevenagel condensation of various aldehydes 1(a–j) and Meldrum's acid. ResearchGate.
  • Various Authors. (n.d.). Knoevenagel condensation between Meldrum's acid and aldehyde in water. ResearchGate.
  • Benchchem. (n.d.). Application Note: Knoevenagel Condensation for Coumarin Synthesis.
  • Various Authors. (2017). Synthesis of 3-carboxylated Coumarins by Knoevenagel Condensation and Exploratory Anti-inflammatory Activity Evaluation by in vivo model. Scientific & Academic Publishing.
  • Various Authors. (n.d.). 2,2-Dimethyl-1,3-dioxane-4,6-dione: History and Versatility in Organic Synthesis.
  • Gunjal Industries. (2025). Best Meldrum Acid: Properties, Synthesis & Key Applications.
  • Various Authors. (2024). Sequential Knoevenagel condensation/cyclization reaction using Meldrum's acid.
  • Various Authors. (n.d.). 5-(1-Aryl-3-oxo-3-phenylpropyl)-2,2-dimethyl-1,3-dioxane-4,6-diones: synthesis and reactions with N-nucleophiles. RCSI Journals Platform.
  • Benchchem. (n.d.). Comparative study of catalysts for Knoevenagel condensation efficiency.
  • Wikipedia. (n.d.). Meldrum's acid.
  • Various Authors. (2019). Enantioselective Catalytic Transformations of Barbituric Acid Derivatives. MDPI.
  • Porcedda, S., Usula, M., & Marongiu, B. (2024). Condensation of Meldrum's acid with aromatic aldehydes in EAN. Green Chemistry Letters and Reviews.
  • Various Authors. (2025). Clean synthesis in water. Part 2: Uncatalysed condensation reaction of Meldrum's acid and aldehydes. Request PDF. ResearchGate.
  • Various Authors. (2021). A CONVENIENT SYNTHESIS OF 5-ARYLIDENE MELDRUM'S ACID DERIVATIVES VIA KNOEVENAGEL CONDENSATION. UiTM Journal.
  • Various Authors. (2025). Greener Alternative in Organic Synthesis: Aqueous Knoevenagel Condensation Reaction Catalysed by [Bmim][OAc] Ionic Liquid with A. Asian Journal of Green Chemistry.
  • Various Authors. (2023). Knoevenagel condensation of arylaldehydes with meldrum's acid in the presence of L-tyrosine in solvent-free condition under grindstone method. ResearchGate.
  • Various Authors. (2025). (PDF) An efficient, base-catalyzed, aqueous Knoevenagel condensation for the undergraduate laboratory. ResearchGate.
  • Various Authors. (n.d.). Recent Developments on Five-Component Reactions. MDPI.
  • Various Authors. (2025). An investigation of Knoevenagel condensation reaction in microreactors using a new zeolite catalyst. Request PDF. ResearchGate.
  • Benchchem. (n.d.). Meldrum's Acid vs. Diethyl Malonate: A Comparative Guide to Knoevenagel Condensation Efficiency.
  • Various Authors. (2024). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry (RSC Publishing).
  • Various Authors. (n.d.). Active Methylene Compound for the Knoevenagel Condensation and Organocatalyst for the Biginelli Reaction Versatile Applications of Cyanoacetic Acid in Organic Chemistry. SciELO.
  • Various Authors. (2024). How does the Knoevenagel condensation of perillaldehyde and malononitrile occur?. Quora.
  • Various Authors. (2021). A CONVENIENT SYNTHESIS OF 5-ARYLIDENE MELDRUM'S ACID DERIVATIVES VIA KNOEVENAGEL CONDENSATION. UiTM Institutional Repository.
  • Various Authors. (2021). A CONVENIENT SYNTHESIS OF 5-ARYLIDENE MELDRUM'S ACID DERIVATIVES VIA KNOEVENAGEL CONDENSATION. UiTM Journal.
  • Various Authors. (n.d.). Acid catalyzed Knoevenagel condensation of thiobarbituric acid and aldehyde at room temperature. ResearchGate.
  • Various Authors. (n.d.). Acid catalyzed Knoevenagel condensation of thiobarbituric acid and aldehyde at room temperature. Shri R.L.T. College of Science, Akola.

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performance analysis of different catalysts in the synthesis of Meldrum's acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Performance Analysis of Catalytic Systems in the Synthesis of Meldrum's Acid Derivatives via Knoevenagel Condensation

Introduction: The Enduring Utility of Meldrum's Acid

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a uniquely versatile reagent in modern organic synthesis. Its high acidity (pKa ≈ 4.97) and rigid cyclic structure make it an exceptional methylene active compound, serving as a robust building block for a vast array of complex molecules. Derivatives of Meldrum's acid are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and polymers. The Knoevenagel condensation, a cornerstone reaction in C-C bond formation, is frequently employed to synthesize 5-arylmethylene derivatives of Meldrum's acid, which are precursors to valuable compounds like β-keto esters and heterocyclic systems.

The choice of catalyst for this transformation is critical, directly influencing reaction efficiency, yield, purity, and environmental footprint. This guide provides a comprehensive performance comparison of three distinct catalytic systems for the Knoevenagel condensation of aldehydes with Meldrum's acid: a conventional amine base (Piperidine), a chiral organocatalyst (L-proline), and an innovative green medium (a Deep Eutectic Solvent). By examining the experimental protocols, performance data, and underlying mechanisms, this document aims to equip researchers with the expert insights needed to select the optimal catalyst for their specific synthetic goals.

The Benchmark Reaction: Knoevenagel Condensation with Meldrum's Acid

The reaction involves the condensation of an aldehyde with the active methylene group of Meldrum's acid, followed by the elimination of a water molecule to yield the corresponding 5-arylmethylene derivative.

General Reaction Scheme:

Catalyst Performance Analysis

Conventional Base Catalysis: Piperidine

Rationale & Expertise: Piperidine is a classic and highly effective secondary amine base catalyst for the Knoevenagel condensation. Its mechanism relies on the formation of a nucleophilic enamine intermediate with the aldehyde, which then reacts with the deprotonated Meldrum's acid. While highly efficient, its use often involves volatile organic solvents (VOCs) and can require stringent conditions to drive the reaction to completion.

Detailed Experimental Protocol:

  • In a 100 mL round-bottom flask, dissolve Meldrum's acid (1.44 g, 10 mmol) and benzaldehyde (1.06 g, 10 mmol) in 30 mL of dichloromethane (DCM).

  • Add piperidine (0.085 g, 1 mmol, 10 mol%) to the solution.

  • Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1N HCl (2 x 20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Recrystallize the crude product from ethanol to obtain the pure 5-benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione.

Mechanistic Insight: The reaction proceeds through a dual activation pathway. Piperidine deprotonates Meldrum's acid to form a reactive nucleophile. Concurrently, it reacts with the aldehyde to form an electrophilic iminium ion, which is more susceptible to nucleophilic attack than the aldehyde itself.

Piperidine_Mechanism sub1 Meldrum's Acid int1 Enolate Anion sub1->int1 Deprotonation sub2 Benzaldehyde int2 Iminium Ion (Electrophile) sub2->int2 Forms Iminium cat Piperidine cat->int1 cat->int2 int3 Adduct int1->int3 Nucleophilic Attack int2->int3 int3->cat Catalyst Regeneration prod Product int3->prod Elimination water H₂O int3->water -H₂O

Caption: Piperidine-catalyzed Knoevenagel condensation mechanism.

Organocatalysis: L-proline

Rationale & Expertise: L-proline, a readily available and non-toxic amino acid, is a powerful bifunctional organocatalyst.[1] Its carboxylic acid group acts as a Brønsted acid to activate the aldehyde, while the secondary amine group forms a nucleophilic enamine with Meldrum's acid. This dual activation mode allows the reaction to proceed under mild conditions, often with high efficiency and stereoselectivity (if applicable). It represents a significant step towards greener and more sustainable synthetic methodologies.[2]

Detailed Experimental Protocol:

  • To a solution of Meldrum's acid (1.44 g, 10 mmol) and benzaldehyde (1.06 g, 10 mmol) in 20 mL of ethanol, add L-proline (0.115 g, 1 mmol, 10 mol%).

  • Reflux the mixture for 1 hour, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Filter the solid product, wash with cold ethanol (2 x 10 mL), and dry under vacuum to obtain the pure 5-benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione.

Mechanistic Insight: L-proline catalyzes the reaction through an enamine-based mechanism.[3] The secondary amine of proline reacts with Meldrum's acid to form a highly nucleophilic enamine intermediate. Simultaneously, the carboxylic acid moiety of proline protonates the carbonyl group of the aldehyde, activating it towards nucleophilic attack by the enamine. This concerted activation is the key to its high efficiency under mild conditions.[4]

L_Proline_Mechanism sub1 Meldrum's Acid int1 Enamine (Nucleophile) sub1->int1 Forms Enamine sub2 Benzaldehyde int2 Activated Aldehyde sub2->int2 H-Bonding Activation cat L-proline cat->int1 cat->int2 int3 Adduct int1->int3 C-C Bond Formation int2->int3 int3->cat Catalyst Regeneration prod Product int3->prod Elimination water H₂O int3->water -H₂O

Caption: L-proline catalyzed enamine-based reaction pathway.

Green Chemistry: Deep Eutectic Solvent (DES)

Rationale & Expertise: Deep Eutectic Solvents (DESs) are emerging as highly promising green reaction media.[5] A common DES, formed by mixing choline chloride (a hydrogen bond acceptor) and urea (a hydrogen bond donor), can act as both the solvent and a catalyst. The hydrogen-bonding network within the DES can activate both the aldehyde and Meldrum's acid, facilitating the condensation reaction without the need for traditional volatile organic solvents or additional catalysts. This approach aligns perfectly with the principles of sustainable chemistry.

Detailed Experimental Protocol:

  • Prepare the DES by mixing choline chloride (1.39 g, 10 mmol) and urea (1.20 g, 20 mmol) in a 1:2 molar ratio. Heat the mixture at 80 °C with stirring until a clear, homogeneous liquid is formed.

  • Cool the DES to room temperature.

  • Add Meldrum's acid (1.44 g, 10 mmol) and benzaldehyde (1.06 g, 10 mmol) directly to the DES.

  • Stir the mixture at 50 °C for 3 hours.

  • After the reaction is complete (monitored by TLC), add 20 mL of water to the mixture. The product will precipitate.

  • Filter the solid, wash thoroughly with water to remove the DES, and dry under vacuum to yield the pure product. The aqueous filtrate containing the DES can often be evaporated and reused.

Mechanistic Insight: The catalytic effect of the DES is attributed to its intricate network of hydrogen bonds. The hydroxyl group of choline chloride and the amine groups of urea can act as hydrogen bond donors, activating the aldehyde's carbonyl group. Simultaneously, the chloride ion can act as a hydrogen bond acceptor, interacting with the acidic protons of Meldrum's acid to increase its nucleophilicity. This cooperative activation within a self-contained solvent-catalyst system drives the reaction forward.

DES_Mechanism des DES Medium (Choline Chloride + Urea) activated_complex Activated Transition State (H-Bond Network) des->activated_complex Solvation & Cooperative H-Bonding sub1 Meldrum's Acid sub1->activated_complex Nucleophile Activation sub2 Benzaldehyde sub2->activated_complex Electrophile Activation prod Product + H₂O activated_complex->prod Condensation & Dehydration

Sources

A Comparative Guide to the Validation of Analytical Methods for 2,2-Dimethyl-5-(pyrrolidin-2-ylidene)-1,3-dioxane-4,6-dione

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. This guide provides a comprehensive comparison of analytical methodologies for the quantitative and qualitative analysis of 2,2-Dimethyl-5-(pyrrolidin-2-ylidene)-1,3-dioxane-4,6-dione , a derivative of Meldrum's acid. As a Senior Application Scientist, this document is structured to offer not just procedural steps, but the underlying scientific rationale for experimental choices, ensuring that the described protocols are self-validating and grounded in authoritative principles.

The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[1] For a compound like this compound, which may serve as a key intermediate or active pharmaceutical ingredient (API), ensuring the reliability and accuracy of its analytical measurement is paramount.[2] This guide will focus on the two most prominent chromatographic techniques for quantitative analysis—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—and will also discuss the role of Nuclear Magnetic Resonance (NMR) spectroscopy in structural elucidation.

The framework for this comparative guide is built upon the internationally harmonized guidelines set forth by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), specifically the Q2(R2) guideline on the validation of analytical procedures.[1][3]

Choosing the Right Analytical Tool: A Comparative Overview

The selection of an appropriate analytical technique is the first critical decision in method validation. The physicochemical properties of this compound, a polar, non-volatile, and thermally labile molecule, heavily influence this choice.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in the gas phase based on their interaction with a stationary phase.
Applicability to Target Compound Highly suitable for non-volatile and thermally unstable compounds.[4]Potentially challenging due to the compound's low volatility and risk of thermal degradation in the injector port.[5]
Detection UV-Vis, Diode Array (DAD), Mass Spectrometry (MS). DAD is common for chromophoric compounds.Mass Spectrometry (MS) provides high specificity and structural information.
Sample Preparation Generally simpler, involving dissolution in a suitable solvent.May require derivatization to increase volatility and thermal stability.
Speed Analysis times can range from a few minutes to an hour.[6]Often faster for volatile compounds, but the overall workflow can be longer if derivatization is needed.[7]
Cost Instrument cost is generally lower than GC-MS, but solvent consumption can be a significant operational cost.[7]Higher initial instrument cost, but lower solvent and gas consumption.[8]

Based on this initial assessment, HPLC is the more direct and suitable technique for the quantitative analysis of this compound. GC-MS, while a powerful tool for identification, would likely require a more complex method development process involving derivatization to be a viable quantitative method.

High-Performance Liquid Chromatography (HPLC) Method Validation

HPLC is the workhorse of the pharmaceutical industry for the analysis of non-volatile and thermally labile compounds, making it the primary choice for our target molecule.[4][5] A typical HPLC method for this compound would utilize a reversed-phase column with a UV detector, as the conjugated system in the molecule is expected to have a strong UV chromophore.

Experimental Workflow for HPLC Validation

The validation of an HPLC method involves a systematic evaluation of several performance characteristics as defined by ICH guidelines.[2][9]

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R2)) A Column & Mobile Phase Selection B Wavelength Selection A->B C Optimization of Flow Rate & Temperature B->C D Specificity C->D Finalized Method E Linearity & Range D->E F Accuracy E->F G Precision (Repeatability & Intermediate) F->G H Detection & Quantitation Limits (LOD/LOQ) G->H I Robustness H->I

Caption: Workflow for HPLC method development and validation.

Step-by-Step HPLC Validation Protocol

Objective: To validate a reversed-phase HPLC method for the quantification of this compound.

Materials:

  • This compound reference standard

  • HPLC grade acetonitrile and water

  • HPLC grade formic acid

  • C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and diode array detector (DAD).

Chromatographic Conditions (Example):

  • Mobile Phase: A: 0.1% Formic acid in water; B: 0.1% Formic acid in acetonitrile

  • Gradient: 10-90% B over 10 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Determined by UV scan (e.g., 280 nm)

  • Injection Volume: 10 µL

Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[9]

    • Procedure: Analyze a blank (diluent), a placebo (if in a formulation), the reference standard, and a sample spiked with known impurities.

    • Acceptance Criteria: The peak for the analyte should be free of interference from other components at its retention time. Peak purity analysis using a DAD is recommended.

  • Linearity and Range: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[10]

    • Procedure: Prepare a series of at least five concentrations of the reference standard (e.g., 50-150% of the expected sample concentration). Plot the peak area against the concentration and perform a linear regression analysis.

    • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.998.

  • Accuracy: The closeness of test results obtained by the method to the true value.[9]

    • Procedure: Perform recovery studies by spiking a placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three replicates at each level.

    • Acceptance Criteria: The mean recovery should be within 98-102%.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicates of a sample at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision: The analysis is repeated by a different analyst on a different day and/or with a different instrument.

    • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

    • Procedure: Can be determined based on the signal-to-noise ratio (S/N) of the response (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

    • Acceptance Criteria: The LOQ should be demonstrated with acceptable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[2]

    • Procedure: Introduce small variations in parameters such as mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±0.1 mL/min).

    • Acceptance Criteria: The system suitability parameters should remain within the defined limits, and the results should not be significantly affected.

Gas Chromatography-Mass Spectrometry (GC-MS) Method Considerations

While HPLC is the preferred method, GC-MS could be employed for specific applications, such as the identification of volatile impurities or for confirmatory analysis. The primary challenge for the target compound is its low volatility and potential for thermal degradation.[5] Meldrum's acid and its derivatives are known to undergo thermolysis to form ketenes.[11]

Hypothetical GC-MS Workflow with Derivatization

To make the compound amenable to GC analysis, a derivatization step to block the polar functional groups and increase volatility would be necessary.

GCMS_Workflow A Sample Preparation B Derivatization (e.g., Silylation) A->B C GC Injection B->C D Separation in GC Column C->D E Ionization (e.g., EI) D->E F Mass Analysis (MS) E->F G Data Analysis F->G

Caption: Workflow for GC-MS analysis with a derivatization step.

Validation Challenges for GC-MS
  • Derivatization Efficiency: The derivatization reaction must be reproducible and complete. Incomplete derivatization can lead to multiple peaks and inaccurate quantification.

  • Thermal Stability: Even with derivatization, the compound may degrade in the high-temperature GC inlet. This needs to be carefully evaluated.

  • Matrix Effects: Complex sample matrices can interfere with the derivatization process and the ionization in the mass spectrometer.

Due to these complexities, a full quantitative validation of a GC-MS method for this compound would be significantly more challenging than for an HPLC method. However, GC-MS remains an invaluable tool for the definitive identification of the compound and its impurities based on their mass spectra.

Role of Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is not a primary tool for quantitative validation in the same vein as chromatography, but it is indispensable for the initial structural confirmation and qualitative analysis of the reference standard. Both ¹H and ¹³C NMR would be used to confirm the identity and purity of this compound. Spectroscopic data for similar Meldrum's acid derivatives is available in the literature, which can aid in the interpretation of the spectra.[12][13][14]

Summary of Comparative Performance

The following table summarizes the expected performance of HPLC and GC-MS for the validation of this compound.

Validation Parameter HPLC with UV/DAD GC-MS (with Derivatization)
Specificity High; DAD allows for peak purity assessment.Very high; mass spectral data provides definitive identification.[8]
Linearity (r²) Expected to be > 0.998.Can achieve > 0.99, but may be affected by derivatization consistency.
Accuracy (% Recovery) Expected to be within 98-102%.Can be within 95-105%, but may be more variable.
Precision (%RSD) Typically < 2%.Intraday and interday precision can be < 5%, but may be higher than HPLC.
LOD/LOQ Dependent on the chromophore; generally in the low ng/mL range.Can be very low (pg/mL range), offering high sensitivity.
Robustness Generally robust with established column technologies.Can be less robust due to the added derivatization step and sensitivity to inlet conditions.

Conclusion

For the comprehensive analytical validation of This compound , a well-developed and validated High-Performance Liquid Chromatography (HPLC) method is the most appropriate and reliable choice for quantitative analysis. Its applicability to non-volatile and thermally labile compounds, coupled with the straightforwardness of the validation process, makes it superior to Gas Chromatography-Mass Spectrometry (GC-MS) for routine quality control. While GC-MS offers excellent specificity and sensitivity, the need for derivatization introduces complexities that make it more suitable for confirmatory identification or specialized applications. NMR remains a critical tool for the initial structural characterization of the reference material.

The successful implementation of any analytical method hinges on a thorough understanding of the underlying scientific principles and a meticulous approach to validation, as guided by the ICH.[1][3] This ensures the generation of reliable and reproducible data, which is the bedrock of drug development and manufacturing.

References

  • Comparison Between GC and HPLC for Pharmaceutical Analysis - Drawell. (n.d.).
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. (n.d.).
  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22).
  • Validation of Analytical Procedures Q2(R2) - ICH. (2023, November 30).
  • A Comparative Guide to HPLC and GC-MS Methods for the Analysis of 2,4-Di-tert-butylphenol - Benchchem. (n.d.).
  • ICH Q2 Validation of Analytical Procedures - YouTube. (2024, October 31).
  • HPLC vs GC: Choosing the Right Chromatography Technique - Lab Manager. (n.d.).
  • HPLC vs GC: What Sets These Methods Apart - Phenomenex. (2025, June 6).
  • Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) - Food Safety Institute. (2025, July 19).
  • Analytical Method Validation: ICH and USP Perspectives - International Journal of Research and Review. (2025, August 8).
  • Cracking Meldrum's Acid: Lowering the Temperature - Open Research Repository. (n.d.).
  • 2,2-dimethyl-5-acetyl- 1,3-dioxane-4,6-dione/Acetyl-Meldrum's acid - ORGANIC SPECTROSCOPY INTERNATIONAL. (2016, January 24).
  • 2,2-Dimethyl-1,3-dioxane-4,6-dione(2033-24-1) 1H NMR spectrum - ChemicalBook. (n.d.).
  • 2,2-Dimethyl-m-dioxane-4,6-dione - Optional[1H NMR] - Spectrum - SpectraBase. (n.d.).
  • 2,2-Dimethyl-5-[(pyridin-2-yl-amino)-methyl-idene]-1,3-dioxane-4,6-dione - PubMed. (2011, January 8).

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Safety Operating Guide

Navigating the Disposal of 2,2-Dimethyl-5-(pyrrolidin-2-ylidene)-1,3-dioxane-4,6-dione: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, the lifecycle of a chemical reagent extends far beyond its application in synthesis. Responsible stewardship necessitates a thorough understanding of proper disposal methods to ensure laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step framework for the safe disposal of 2,2-Dimethyl-5-(pyrrolidin-2-ylidene)-1,3-dioxane-4,6-dione, a substituted Meldrum's acid derivative. By understanding the inherent chemical reactivity of this molecule, we can implement a disposal protocol that is not only compliant but also scientifically sound.

Understanding the Hazard Profile: A Tale of Two Moieties

This compound is a structurally complex molecule featuring two key reactive functionalities: the Meldrum's acid core and a pyrrolidin-2-ylidene substituent, which forms an enaminone system. A comprehensive disposal strategy must address the potential hazards arising from both.

  • The Meldrum's Acid Core: Derivatives of 2,2-dimethyl-1,3-dioxane-4,6-dione are known for their thermal instability. Upon heating, they can undergo a retro-Diels-Alder reaction to eliminate acetone and carbon dioxide, generating highly reactive ketene intermediates.[1][2] These ketenes are potent acylating agents and can react unpredictably with a variety of nucleophiles.

  • The Pyrrolidin-2-ylidene Moiety (Enaminone System): The nitrogen-containing heterocyclic component introduces additional considerations. Enaminones can undergo hydrolysis, particularly under acidic conditions, to yield the corresponding dicarbonyl compound and an amine.[3][4][5] Furthermore, the thermal decomposition of nitrogenous organic compounds can produce toxic oxides of nitrogen (NOx).[6][7]

The combination of these functionalities suggests that improper disposal could lead to the formation of hazardous and reactive byproducts. Therefore, a cautious and well-documented approach is paramount.

Pre-Disposal Considerations: Setting the Stage for Safety

Before initiating any disposal procedure, a thorough risk assessment is crucial. This involves consulting the Safety Data Sheet (SDS) and understanding the regulatory landscape.

Regulatory Compliance

All chemical waste must be managed in accordance with federal, state, and local regulations.[8] In the United States, the Environmental Protection Agency (EPA) provides guidelines for the identification and disposal of hazardous waste.[9] It is the responsibility of the waste generator to correctly classify and label all waste streams.

Personal Protective Equipment (PPE)

Given the potential for skin and eye irritation, as well as the unknown hazards of decomposition products, appropriate PPE is mandatory. This includes, but is not limited to:

  • Chemical-resistant gloves (nitrile or neoprene)

  • Safety goggles or a face shield

  • A laboratory coat

  • Closed-toe shoes

All handling of the solid compound and its waste should be conducted in a certified chemical fume hood to prevent inhalation of any dust or volatile decomposition products.

Step-by-Step Disposal Protocol

The following protocol outlines a safe and compliant method for the disposal of this compound. This procedure is designed to mitigate the risks associated with its reactivity.

Segregation and Waste Collection

Causality: To prevent unintended reactions, it is critical to segregate this waste stream from other laboratory waste.[10] Mixing with strong acids could accelerate hydrolysis, while contact with strong bases or oxidizing agents could initiate other hazardous reactions.

Procedure:

  • Designate a Specific Waste Container: Use a clearly labeled, dedicated waste container for this compound and any grossly contaminated materials (e.g., weighing paper, spatulas). The container should be made of a compatible material, such as high-density polyethylene (HDPE).

  • Labeling: The waste container must be labeled as "Hazardous Waste" and include the full chemical name: "this compound". The date of initial waste addition should also be clearly marked.

  • Solid Waste: Collect the solid chemical waste directly into the designated container. Avoid generating dust.

  • Contaminated Materials: Any disposable materials that have come into direct contact with the compound should be placed in the same container.

  • Rinsate from "Empty" Containers: The original container of the chemical is not truly empty until it has been triple-rinsed. The first rinse with a suitable solvent (e.g., acetone) must be collected as hazardous waste.[9] Subsequent rinses may also need to be collected, depending on local regulations.

Preferred Disposal Method: Incineration

Causality: Due to the organic nature of the compound and the potential for the formation of toxic gases upon decomposition, high-temperature incineration in a licensed hazardous waste facility is the recommended disposal method.[11][12] This process ensures the complete destruction of the organic molecule into less harmful components like carbon dioxide, water, and nitrogen gas. Incinerators for chemical waste are equipped with scrubbers and other pollution control devices to neutralize acidic gases (like NOx) that may form.[12]

Procedure:

  • Engage a Licensed Waste Management Vendor: Your institution's Environmental Health and Safety (EHS) office will have a contract with a licensed hazardous waste disposal company.[13][14]

  • Proper Packaging: Ensure the waste container is securely sealed and properly labeled. Follow any specific packaging instructions provided by your EHS office or the waste vendor.

  • Documentation: Complete all necessary hazardous waste manifests and other paperwork as required by your institution and regulatory agencies.

What NOT to Do: Avoiding Common Pitfalls
  • DO NOT dispose of this chemical down the drain. Its potential for hydrolysis and the ecotoxicity of its degradation products are unknown.

  • DO NOT dispose of this chemical in the regular trash. This is a violation of hazardous waste regulations and poses a risk to sanitation workers.[8]

  • DO NOT attempt to neutralize or treat this chemical in the laboratory without a validated and approved procedure. The generation of reactive ketenes or other hazardous byproducts presents a significant safety risk. Unwanted reactive materials should be disposed of through EHS without attempting to quench them.[13]

Spill and Emergency Procedures

In the event of a spill, the primary objective is to ensure personnel safety and prevent the spread of contamination.

Procedure:

  • Evacuate and Alert: Alert others in the immediate vicinity and evacuate the area if necessary.

  • Restrict Access: Secure the area to prevent unauthorized entry.

  • Consult the SDS: The Safety Data Sheet will provide specific guidance on spill cleanup.

  • Small Spills (Solid): For small spills, carefully sweep the solid material into a designated hazardous waste container, avoiding the generation of dust.

  • Large Spills: For large spills, or if you are unsure how to proceed, contact your institution's EHS department immediately.

Data Summary and Workflow

The following table summarizes key information for the disposal of this compound.

ParameterInformationSource
Chemical Name This compound[15]
Molecular Formula C₁₀H₁₃NO₄[15]
Primary Hazards Skin and eye irritation, potential for thermal decomposition to reactive ketenes, formation of NOx upon combustion.[1][2][6]
Incompatibilities Strong acids, strong bases, oxidizing agents.[10]
Recommended Disposal High-temperature incineration via a licensed hazardous waste facility.[11][12]
PPE Chemical-resistant gloves, safety goggles/face shield, lab coat.General Lab Safety
Disposal Decision Workflow

DisposalWorkflow Disposal Decision Workflow for this compound cluster_prep Preparation cluster_collection Collection & Segregation cluster_disposal Disposal cluster_prohibited Prohibited Actions start Waste Generation risk_assessment Conduct Risk Assessment (Consult SDS) start->risk_assessment drain Drain Disposal trash Regular Trash neutralize Unvalidated Neutralization ppe Don Appropriate PPE risk_assessment->ppe segregate Segregate Waste Stream ppe->segregate label_container Use Labeled, Compatible Waste Container segregate->label_container collect_waste Collect Solid Waste & Contaminated Materials label_container->collect_waste collect_rinsate Collect First Rinse of 'Empty' Containers collect_waste->collect_rinsate contact_ehs Contact EHS for Pickup collect_rinsate->contact_ehs incineration High-Temperature Incineration (Licensed Vendor) contact_ehs->incineration documentation Complete Waste Manifest incineration->documentation

Caption: Disposal workflow for this compound.

Conclusion: A Commitment to Safety

The proper disposal of this compound is a critical aspect of laboratory safety and environmental responsibility. By understanding its chemical nature, particularly the reactivity of the Meldrum's acid and enaminone functionalities, researchers can implement a disposal strategy that is both safe and compliant. The core principles of segregation, proper labeling, and disposal via high-temperature incineration by a licensed professional are essential to mitigate the risks associated with this compound. Always consult your institution's Environmental Health and Safety department for specific guidance and to ensure adherence to all applicable regulations.

References

  • Dixon, J. E., & Stella, V. J. (1984). Mechanism of hydrolysis and structure-stability relationship of enaminones as potential prodrugs of model primary amines. Journal of pharmaceutical sciences, 73(6), 775–778.
  • University of Pennsylvania Environmental Health and Radiation Safety. (2018, May 9). Disposal of Highly Reactive Reagents.
  • Cornell University Environmental Health and Safety. (n.d.). 7.15 Reactive and Potentially Explosive Chemicals.
  • Sztorch, B., et al. (2021). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules, 26(9), 2569.
  • National Science Teachers Association. (2018, November 28). How to Properly Dispose Chemical Hazardous Waste.
  • Dixon, J. E., & Greenhill, J. V. (1974). A study of the rates of hydrolysis of certain enaminones. Journal of the Chemical Society, Perkin Transactions 2, (6), 779-782.
  • Braslavsky, S., & Heicklen, J. (1976). The gas-phase thermal and photochemical decomposition of heterocyclic compounds containing nitrogen, oxygen, or sulfur. Chemical Reviews, 76(4), 473-513.
  • Lown, J. W., & Perumattam, J. (1987). Highly stable Meldrum's acid derivatives for irreversible aqueous covalent modification of amines. Journal of Organic Chemistry, 52(23), 5251-5257.
  • Chemistry Steps. (n.d.). Imine and Enamine Hydrolysis Mechanism.
  • Organic Chemistry Tutor. (2017, February 28). Mechanism of Enamine Hydrolysis Organic Chemistry [Video]. YouTube.
  • The Organic Chemistry Tutor. (n.d.). Imine and Enamine Hydrolysis.
  • The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures.
  • Sztorch, B., et al. (2021). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. PubMed.
  • Chojnacka, M., et al. (2021).
  • Ang, H. G., & Lee, H. K. (1999). THERMAL DECOMPOSITION OF SOME NITRO COMPOUNDS AND NITROGEN-CONTAINING HETEROCYCLES.
  • Iftime, D., et al. (2023). Synthesis, Characterization, and Biological Evaluation of Meldrum’s Acid Derivatives: Dual Activity and Molecular Docking Study. Molecules, 28(4), 1735.
  • The University of Texas at Austin Environmental Health and Safety. (n.d.). Chemical Waste.
  • Asadi, S., et al. (2021). Meldrum’s acid as an excellent catalyst for the facile, efficient and one-pot synthesis of N,3-diarylimidazo[1,2-a]pyridin-2-amines.
  • Zhang, Y., et al. (2017). Reaction of Meldrum's Acid with an Aminomethylating Agent and Nitroalkanes. Journal of Chemical Research, 41(2), 72-74.
  • Basel Convention. (n.d.).
  • Wikipedia. (n.d.). Meldrum's acid.
  • Matrix Scientific. (n.d.). This compound.
  • United Nations Environment Programme. (n.d.).
  • National Research Council (US) Committee on Health Effects of Waste Incineration. (2000). Incineration Processes and Environmental Releases. In Waste Incineration and Public Health.
  • European IPPC Bureau. (n.d.).
  • Maharashtra Pollution Control Board. (n.d.).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16249, 2,2-Dimethyl-1,3-dioxane-4,6-dione.
  • ChemicalBook. (2022, April 12). Application and toxicological of 2,2-Dimethyl-1,3-dioxane-4,6-dione.
  • Santa Cruz Biotechnology. (n.d.). MELDRUM'S ACID (2,2-DIMETHYL-1,3-DIOXANE-4-6-DIONE).
  • Sigma-Aldrich. (n.d.). 2,2-Dimethyl-1,3-dioxane-4,6-dione 98%.

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A Researcher's Guide to the Safe Handling of 2,2-Dimethyl-5-(pyrrolidin-2-ylidene)-1,3-dioxane-4,6-dione

Author: BenchChem Technical Support Team. Date: January 2026

As Senior Application Scientist, this guide provides a comprehensive operational plan for the safe handling, use, and disposal of 2,2-Dimethyl-5-(pyrrolidin-2-ylidene)-1,3-dioxane-4,6-dione. This document synthesizes established safety protocols with practical, field-proven insights to ensure the well-being of laboratory personnel and the integrity of research. The procedures outlined below are based on the known hazards of the parent compound, Meldrum's acid, and the specific hazard information available for the title compound.

Hazard Analysis and Risk Assessment

This compound is a derivative of Meldrum's acid. While comprehensive toxicological data for this specific derivative is not available, the available safety information indicates it should be handled with care. The Globally Harmonized System (GHS) classifications for this compound point to significant potential hazards[1]:

  • H302: Harmful if swallowed

  • H315: Causes skin irritation [2][3][4][5]

  • H318: Causes serious eye damage

  • H335: May cause respiratory irritation [2]

Given these hazards, a thorough risk assessment is mandatory before any handling of this compound. All personnel must be trained on the specific risks and the procedures outlined in this guide.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is required to mitigate the risks of exposure. The following table outlines the minimum required PPE for handling this compound.

Protection Type Specification Rationale
Eye and Face Protection Chemical splash goggles and a face shield conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[2][6]To protect against splashes that can cause serious eye damage (H318). A face shield provides an additional layer of protection for the entire face.
Hand Protection Nitrile or neoprene gloves, inspected for integrity before each use. Follow proper glove removal technique to avoid skin contact.[6][7]To prevent skin irritation (H315) and potential absorption.
Body Protection A flame-retardant laboratory coat. For larger quantities or in case of potential for significant splashing, a chemical-resistant apron over the lab coat is recommended.To protect against skin contact and contamination of personal clothing.[2]
Respiratory Protection A NIOSH-approved N100 or CEN-approved FFP3 particulate respirator is recommended, especially when handling the solid form where dust may be generated.[6] This should be used as a supplementary measure to engineering controls.To prevent respiratory tract irritation (H335) from inhalation of dust or aerosols.

Diagram: PPE Selection Workflow

PPE_Workflow start Start: Task Involving 2,2-Dimethyl-5-(pyrrolidin-2-ylidene) -1,3-dioxane-4,6-dione engineering_controls Work within a certified chemical fume hood start->engineering_controls ppe_assessment Assess potential for splashes, dust, or aerosols engineering_controls->ppe_assessment eye_face Wear chemical splash goggles AND face shield ppe_assessment->eye_face gloves Wear nitrile or neoprene gloves ppe_assessment->gloves body Wear flame-retardant lab coat ppe_assessment->body respiratory Use N100/FFP3 respirator for dust-generating tasks ppe_assessment->respiratory end Proceed with experiment eye_face->end gloves->end body->end respiratory->end

Caption: PPE selection workflow for handling the target compound.

Operational Plan: From Receipt to Disposal

A systematic approach to handling ensures safety at every stage.

3.1. Receiving and Storage

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[8]

  • The storage area should be clearly labeled with the compound's identity and hazard warnings.

  • Refrigeration is recommended for long-term storage to maintain product quality.[6][9]

3.2. Handling and Use

  • All handling of this compound, including weighing and transfers, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[6]

  • Avoid the formation of dust and aerosols.[6][7]

  • Use spark-proof tools and equipment to prevent ignition sources.

  • Wash hands thoroughly after handling, even if gloves were worn.[2]

3.3. Spill Management

In the event of a spill:

  • Evacuate non-essential personnel from the immediate area.

  • Ensure adequate ventilation.

  • Wearing the full PPE ensemble described in Section 2, contain the spill using an inert absorbent material (e.g., vermiculite, sand).

  • Carefully sweep or scoop the absorbed material into a clearly labeled, sealed container for hazardous waste disposal.[2][7]

  • Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.

  • Do not allow the spilled material or cleaning run-off to enter drains or waterways.[8]

3.4. First Aid Procedures

Immediate and appropriate first aid is critical in case of exposure:

Exposure Route First Aid Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3][4][8]
Skin Contact Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[2][4][8]
Inhalation Move the affected person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][4]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][7]

Diagram: Emergency Response Workflow

Emergency_Response exposure Exposure Occurs assess_route Assess Route of Exposure exposure->assess_route eye Eye Contact assess_route->eye Eyes skin Skin Contact assess_route->skin Skin inhalation Inhalation assess_route->inhalation Inhaled ingestion Ingestion assess_route->ingestion Swallowed flush_eyes Flush with water for 15 mins eye->flush_eyes wash_skin Wash with soap and water for 15 mins skin->wash_skin fresh_air Move to fresh air inhalation->fresh_air rinse_mouth Rinse mouth, Do NOT induce vomiting ingestion->rinse_mouth medical Seek Immediate Medical Attention flush_eyes->medical wash_skin->medical fresh_air->medical rinse_mouth->medical

Caption: Emergency first aid response workflow.

Disposal Plan

All waste containing this compound, including unused product, contaminated absorbents, and disposable PPE, must be treated as hazardous waste.

  • Collect waste in a designated, sealed, and clearly labeled hazardous waste container.

  • Dispose of the waste through a licensed disposal company, in accordance with all local, state, and federal regulations.[2][7]

  • Do not dispose of this chemical down the drain or with general laboratory trash.

By adhering to this comprehensive guide, researchers can effectively mitigate the risks associated with this compound, ensuring a safe and productive laboratory environment.

References

  • MELDRUM'S ACID (2,2-DIMETHYL-1,3-DIOXANE-4-6-DIONE) Safety Data Sheet. (URL not available for direct linking)
  • Meldrum's acid Safety Data Sheet. AK Scientific, Inc. (URL not available for direct linking)
  • MATERIAL SAFETY DATA SHEETS MELDRUMS ACID. Cleanchem Laboratories. (URL not available for direct linking)
  • 2,2-DIMETHYL-5-(PHENYLMETHYLENE)-1,3-DIOXANE-4,6-DIONE Safety Data Sheets. (URL not available for direct linking)
  • 2,2-Dimethyl-5,5-diprop-2-ynyl-1,3-dioxane-4,6-dione Safety Data Sheet. Fisher Scientific. (URL not available for direct linking)
  • 2,2-Dimethyl-1,3-dioxane-4,6-dione. PubChem, National Institutes of Health. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.